3-(1H-Imidazol-4-yl)pyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
3-(1H-imidazol-5-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c1-2-7(4-9-3-1)8-5-10-6-11-8/h1-6H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFOKBFRTGLSZLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20199682 | |
| Record name | Pyridine, 3-(1H-imidazol-4-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20199682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51746-85-1 | |
| Record name | 3-(1H-Imidazol-5-yl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51746-85-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 3-(1H-imidazol-4-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051746851 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, 3-(1H-imidazol-4-yl)- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridine, 3-(1H-imidazol-5-yl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.202 | |
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Foundational & Exploratory
Authored by Gemini, Senior Application Scientist
An In-depth Technical Guide to the Basic Properties of 3-(1H-Imidazol-4-yl)pyridine
Abstract: This technical guide provides a comprehensive overview of the fundamental properties of this compound, a heterocyclic compound of significant interest to the scientific community. By integrating data on its physicochemical characteristics, synthesis, analytical characterization, and biological relevance, this document serves as a vital resource for researchers, chemists, and professionals in drug development. The guide emphasizes the causality behind its properties and the practical application of this knowledge in a laboratory and research setting.
Introduction and Molecular Overview
This compound, with CAS Number 51746-85-1, is a bifunctional heterocyclic molecule incorporating both a pyridine and an imidazole ring.[1][2][3] This unique structural arrangement confers a rich chemical personality, making it a valuable scaffold and building block in medicinal chemistry and materials science.[4] The imidazole ring is a ubiquitous feature in many natural compounds, including enzymes and alkaloids, highlighting its role in critical biological processes.[2] The pyridine moiety, a common pharmacophore, imparts distinct electronic and solubility properties. The strategic combination of these two rings results in a molecule with tunable basicity, hydrogen bonding capabilities, and potential for diverse biological interactions, positioning it as a molecule of interest for therapeutic applications.[4]
References
A Technical Guide to 3-(1H-Imidazol-4-yl)pyridine: Synthesis, Characterization, and Application in Kinase Inhibitor Discovery
This document serves as an in-depth technical guide for researchers, medicinal chemists, and drug development professionals interested in the heterocyclic scaffold, 3-(1H-Imidazol-4-yl)pyridine. We will explore its fundamental chemical properties, provide a detailed synthetic protocol with mechanistic insights, discuss its characterization, and delve into its significant application as a core structural motif in the development of kinase inhibitors, with a particular focus on Transforming Growth Factor-β (TGF-β) Type I Receptor (ALK5).
Core Compound Identity and Physicochemical Properties
Chemical Structure and Nomenclature
This compound is a bicyclic aromatic heterocycle featuring a pyridine ring substituted at the 3-position by the 4-position of an imidazole ring. This arrangement of nitrogen atoms provides a unique combination of hydrogen bond donors and acceptors, which is crucial for its biological activity.
CAS Number and Key Identifiers
For unambiguous identification and sourcing, the following identifiers are critical:
| Identifier | Value | Source(s) |
| CAS Number | 51746-85-1 | [1] |
| Molecular Formula | C₈H₇N₃ | [1] |
| Molecular Weight | 145.16 g/mol | [1] |
| IUPAC Name | This compound | |
| Melting Point | 117-118 °C | |
| Solubility | Soluble in ethanol, methanol, and water. |
Synthesis and Mechanistic Rationale
The synthesis of this compound can be efficiently achieved through a well-established route involving the construction of the imidazole ring onto a pre-functionalized pyridine precursor. The following protocol provides a reliable method for its preparation.
Exemplary Synthetic Protocol
This protocol is based on the classical Marckwald synthesis of imidazoles, which involves the reaction of an α-haloketone with an amidine.
Step 1: Bromination of 3-Acetylpyridine
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Objective: To synthesize the key intermediate, 3-bromoacetylpyridine hydrobromide.
-
Rationale: The α-bromination of the ketone provides the necessary electrophilic center for the subsequent cyclization with the nucleophilic amidine. The reaction is typically carried out in an acidic medium to both activate the ketone towards enolization and to protonate the pyridine nitrogen, preventing it from undergoing side reactions. The hydrobromide salt of the product often precipitates from the reaction mixture, facilitating its isolation.
-
Procedure:
-
Dissolve 3-acetylpyridine in a suitable acidic solvent, such as glacial acetic acid or diethyl ether.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of bromine (1 equivalent) in the same solvent dropwise while maintaining the temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, during which the 3-bromoacetylpyridine hydrobromide will precipitate.
-
Collect the solid product by vacuum filtration, wash with cold diethyl ether to remove unreacted starting materials and impurities, and dry under vacuum.
-
Step 2: Imidazole Ring Formation
-
Objective: To construct the imidazole ring by reacting 3-bromoacetylpyridine hydrobromide with formamidine acetate.
-
Rationale: Formamidine acetate serves as the N-C-N building block for the imidazole ring. The reaction proceeds via an initial N-alkylation of the formamidine by the α-bromoketone, followed by an intramolecular condensation and dehydration to form the aromatic imidazole ring. The use of a salt of formamidine is convenient for handling, and the reaction is typically heated to drive the cyclization and dehydration steps.
-
Procedure:
-
Combine 3-bromoacetylpyridine hydrobromide (1 equivalent) and formamidine acetate (1.5-2 equivalents) in a suitable solvent like ethanol or isopropanol.
-
Heat the mixture at reflux for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Step 3: Work-up and Purification
-
Objective: To isolate and purify the final product, this compound.
-
Rationale: An acid-base work-up is employed to separate the basic product from non-basic impurities and unreacted starting materials. The product is first extracted into an organic solvent under basic conditions, and then purified by chromatography.
-
Procedure:
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Dissolve the residue in water and basify the solution to a pH of >10 using a concentrated aqueous solution of sodium hydroxide or potassium carbonate.
-
Extract the aqueous layer multiple times with an appropriate organic solvent, such as dichloromethane or ethyl acetate.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude material by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane to afford pure this compound.
-
Structural Elucidation and Quality Control
The identity and purity of the synthesized this compound must be confirmed through a combination of spectroscopic and chromatographic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The spectrum is expected to show distinct signals for the protons on both the pyridine and imidazole rings. The pyridine protons will appear in the aromatic region (typically δ 7.0-9.0 ppm) with characteristic coupling patterns. The imidazole protons will also resonate in the aromatic region, with the C2-H of the imidazole being the most downfield. The N-H proton of the imidazole will likely appear as a broad singlet.
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¹³C NMR: The spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon, with the carbons of the pyridine ring and the C2, C4, and C5 carbons of the imidazole ring appearing in the aromatic region (typically δ 115-150 ppm).
Mass Spectrometry (MS)
-
Rationale: Mass spectrometry is used to confirm the molecular weight of the compound. Under Electron Ionization (EI), the molecule is expected to show a prominent molecular ion peak (M⁺˙) at m/z = 145.
-
Expected Fragmentation: The fragmentation pattern can provide further structural information. Common fragmentation pathways for such heterocyclic systems may include the loss of HCN (m/z = 27) from the imidazole ring or cleavage of the bond between the two rings.
High-Performance Liquid Chromatography (HPLC)
-
Rationale: HPLC is a crucial technique to assess the purity of the final compound. A well-resolved peak for the product should be observed, and the purity is typically expected to be >95% for use in biological assays.
Applications in Drug Development: A Focus on ALK5 Inhibition
The this compound scaffold is a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. It is particularly prominent in the design of protein kinase inhibitors.
Targeting the TGF-β Signaling Pathway
The Transforming Growth Factor-β (TGF-β) signaling pathway plays a crucial role in various cellular processes, and its dysregulation is implicated in diseases such as cancer and fibrosis.[2][3] A key component of this pathway is the TGF-β Type I receptor, a serine/threonine kinase also known as Activin Receptor-Like Kinase 5 (ALK5).[2][3]
Caption: The canonical TGF-β signaling pathway and the mechanism of its inhibition by an ALK5 inhibitor.
Mechanism of ALK5 Inhibition
The this compound moiety often functions as a "hinge-binding" motif in kinase inhibitors.[4] The hinge region of a kinase is a flexible loop that connects the N- and C-terminal lobes and is crucial for ATP binding. The nitrogen atoms of the pyridine and imidazole rings of the inhibitor can form key hydrogen bonds with the backbone amide groups of the hinge region residues of ALK5, thereby blocking the binding of ATP and inhibiting the kinase activity.
Experimental Workflow: In Vitro Kinase Inhibition Assay
To evaluate the potency of a novel compound derived from the this compound scaffold against ALK5, a robust and high-throughput in vitro kinase assay is essential. A luminescence-based assay that measures ADP production is a widely used method.
Caption: A generalized workflow for a luminescence-based in vitro kinase inhibition assay.
Protocol: Luminescent ALK5 Kinase Assay
This protocol is adapted from commercially available kinase assay kits (e.g., ADP-Glo™).[5][6]
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Compound Preparation: Create a serial dilution of the test inhibitor in DMSO. Further dilute these solutions in the kinase assay buffer.
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Reaction Setup: In a 96- or 384-well white opaque plate, add the diluted test compound or DMSO (as a vehicle control).
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Enzyme and Substrate Addition: Add the ALK5 enzyme and a suitable peptide substrate to each well.
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Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
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Reaction Initiation: Add ATP to each well to start the kinase reaction. The final ATP concentration should be close to the Kₘ value for ALK5.
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Kinase Reaction: Incubate the plate at 30 °C for a predetermined time (e.g., 60 minutes) to allow for the enzymatic reaction to proceed in the linear range.
-
Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and consume any remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add the Kinase Detection Reagent to each well. This reagent will convert the ADP produced in the kinase reaction back to ATP, which is then used by a luciferase to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition and Analysis: Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity. Calculate the percentage of inhibition at each inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Conclusion
This compound is a versatile and valuable heterocyclic scaffold in modern drug discovery. Its straightforward synthesis, coupled with its ability to form key interactions with biological targets, has solidified its importance, particularly in the development of kinase inhibitors. This guide has provided a comprehensive overview of its synthesis, characterization, and application in the context of ALK5 inhibition, offering a solid foundation for researchers to build upon in their quest for novel therapeutics.
References
The Ascendance of a Privileged Scaffold: A Technical Guide to the Discovery and History of 3-(1H-Imidazol-4-yl)pyridine
Introduction: The Unassuming Powerhouse of Modern Medicinal Chemistry
In the vast and ever-expanding universe of heterocyclic chemistry, certain molecular frameworks emerge as "privileged scaffolds"—structures that exhibit a remarkable propensity for binding to a diverse array of biological targets. Among these, the unassuming yet potent molecule, 3-(1H-Imidazol-4-yl)pyridine, has quietly carved out a significant niche. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of this versatile scaffold, offering researchers, scientists, and drug development professionals a comprehensive understanding of its foundational importance and therapeutic potential.
Possessing the key electronic and structural features of both an imidazole and a pyridine ring, this molecule serves as a critical building block in the design of highly specific and potent modulators of key physiological pathways. Its journey from a chemical curiosity to a cornerstone of modern drug discovery is a testament to the power of synthetic chemistry and the relentless pursuit of therapeutic innovation.
Section 1: The Genesis of a Scaffold - Discovery and Historical Context
The precise first synthesis of this compound, also known as 4-(3-pyridyl)imidazole, is not definitively documented in a single seminal publication. Its emergence is intertwined with the broader history of imidazole synthesis, a field that gained significant momentum in the late 19th and early 20th centuries. The foundational chemistry for constructing the imidazole ring was laid by Heinrich Debus in 1858 and later expanded upon by Bronisław Radziszewski, leading to what is now known as the Debus-Radziszewski imidazole synthesis[1][2]. This powerful reaction, which condenses a 1,2-dicarbonyl compound, an aldehyde, and ammonia, provided the fundamental logic for creating a wide array of imidazole derivatives.
Early reports of pyridyl-substituted imidazoles likely arose from systematic explorations of this and other classical imidazole syntheses. One of the key historical methods for preparing 4-substituted imidazoles involves the reaction of an α-haloketone with an amidine. In the context of this compound, this would involve a derivative of 3-acetylpyridine as a starting material. A notable and practical synthesis involves the oxidation of 3-(α-bromoacetyl)pyridine with dimethyl sulfoxide (DMSO) to yield pyridylglyoxal, which then undergoes a Debus-Radziszewski cyclization with ammonium acetate and formaldehyde to afford the target molecule with a good overall yield[3]. This approach highlights the ingenuity of early 20th-century chemists in adapting existing methodologies to create novel heterocyclic systems.
The true significance of this compound, however, remained largely latent until the latter half of the 20th century and the dawn of the 21st century. The explosion in high-throughput screening and a deeper understanding of the molecular drivers of disease, particularly in oncology and immunology, propelled this scaffold to the forefront of medicinal chemistry. Researchers began to recognize that the unique combination of a hydrogen bond donor and acceptor in the imidazole ring, coupled with the hydrogen bond accepting and aromatic properties of the pyridine ring, created a pharmacophore with exceptional versatility for interacting with protein active sites, especially the ATP-binding pockets of kinases.
Section 2: The Art of Creation - Evolution of Synthetic Methodologies
The synthesis of this compound has evolved from classical, often harsh, methods to more refined and efficient strategies. Understanding these synthetic routes is crucial for its application in library synthesis and the development of complex drug candidates.
The Foundational Debus-Radziszewski Approach
As previously mentioned, the Debus-Radziszewski reaction and its variations represent a cornerstone in the synthesis of this compound. The general mechanism involves the condensation of a dicarbonyl, an aldehyde, and ammonia.
Figure 1: Conceptual workflow of the Debus-Radziszewski synthesis.
Detailed Protocol: Synthesis via Pyridylglyoxal [3]
-
Oxidation of 3-(α-bromoacetyl)pyridine: To a solution of 3-(α-bromoacetyl)pyridine in DMSO, the mixture is heated to facilitate the Kornblum oxidation, yielding pyridylglyoxal. The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.
-
Debus-Radziszewski Cyclization: The resulting pyridylglyoxal is not isolated but reacted in situ. Ammonium acetate and an aqueous solution of formaldehyde are added to the reaction mixture.
-
Reaction Conditions: The mixture is heated to reflux for several hours. The progress of the reaction is monitored by TLC.
-
Work-up and Purification: After cooling, the reaction mixture is made basic with an aqueous solution of sodium hydroxide and extracted with an organic solvent such as chloroform or ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Causality of Experimental Choices: The use of DMSO as both a solvent and an oxidant in the first step is a classic and efficient method for converting α-haloketones to α-dicarbonyls. The in-situ use of the pyridylglyoxal is advantageous as it is often unstable and difficult to isolate. Ammonium acetate serves as a convenient source of ammonia for the cyclization.
Modern Synthetic Approaches
More contemporary methods often focus on improving yields, reducing reaction times, and increasing functional group tolerance, which are critical for creating diverse chemical libraries for drug discovery.
Three-Component, One-Pot Synthesis: While an initial report of a three-component reaction to form 1H-imidazol-4-yl-pyridines was later corrected, the principle of multicomponent reactions (MCRs) remains a powerful tool in heterocyclic synthesis[4][5]. MCRs offer the advantage of building molecular complexity in a single step from simple starting materials.
Synthesis from 3-Cyanopyridine: Alternative routes starting from readily available precursors like 3-cyanopyridine have also been explored. These methods often involve the construction of the imidazole ring onto the pyridine scaffold.
Figure 2: A potential synthetic pathway starting from 3-cyanopyridine.
Section 3: The Scaffold in Action - Applications in Drug Discovery
The true value of this compound lies in its application as a pharmacophore in a multitude of therapeutic areas. Its ability to engage in key hydrogen bonding and aromatic interactions has made it a favored building block for targeting enzymes, particularly protein kinases, and G-protein coupled receptors (GPCRs).
A Privileged Fragment for Kinase Inhibition
Protein kinases are a large family of enzymes that play a central role in cell signaling and are frequently dysregulated in diseases such as cancer. The this compound scaffold has been instrumental in the development of inhibitors for several important kinases.
Aurora Kinases: These are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets. Derivatives of this compound have been developed as potent Aurora kinase inhibitors[6][7].
Figure 3: Inhibition of the Aurora kinase pathway by this compound derivatives.
FMS-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are common in acute myeloid leukemia (AML) and are associated with a poor prognosis. The this compound core has been incorporated into potent FLT3 inhibitors[8][9][10].
Janus Kinases (JAKs): The JAK-STAT signaling pathway is crucial for cytokine signaling and immune responses. Dysregulation of this pathway is implicated in autoimmune diseases and cancers. Imidazole-pyridine based compounds have shown inhibitory activity against JAKs[11].
Platelet-Derived Growth Factor Receptors (PDGFRs): These are receptor tyrosine kinases involved in cell growth and division. Their aberrant activation is linked to various cancers. N-(3-(4-(pyridin-3-yl)-1H-imidazol-2-ylamino)phenyl)amides, derived from the core scaffold, have demonstrated potent PDGFR inhibition[12].
Modulation of G-Protein Coupled Receptors (GPCRs)
Histamine H3 Receptor: The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. It is a target for the treatment of cognitive and sleep disorders. A derivative, 4-(1H-imidazol-4(5)-ylmethyl)pyridine (immethridine), has been identified as a potent and highly selective H3 receptor agonist[13].
Figure 4: Agonism of the Histamine H3 receptor by a this compound derivative.
Quantitative Bioactivity Data
The potency of derivatives of this compound against various targets highlights its value as a privileged scaffold. The following table summarizes key bioactivity data for selected compounds.
| Compound Class | Target(s) | Bioactivity Metric | Value | Reference |
| Imidazo[4,5-b]pyridine derivative | Aurora-A | IC50 | 0.015 µM | [13] |
| Imidazo[4,5-b]pyridine derivative | Aurora-B | IC50 | 0.025 µM | [13] |
| Imidazo[4,5-b]pyridine derivative | FLT3 | Kd | 6.2 nM | [8][14] |
| Imidazo[4,5-b]pyridine derivative | FLT3-ITD | Kd | 38 nM | [8][14] |
| 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivative | JAK2 | IC50 | 0.166 µM | [11] |
| 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivative | JAK3 | IC50 | 0.057 µM | [11] |
| N-(3-(4-(pyridin-3-yl)-1H-imidazol-2-ylamino)phenyl)amide | PDGFR | IC50 | 0.2 µM | [12] |
| Immethridine | Histamine H3 Receptor | pEC50 | 9.74 | [13] |
Conclusion: A Scaffold with a Bright Future
From its roots in classical heterocyclic chemistry to its current status as a cornerstone of modern drug discovery, this compound has demonstrated its enduring value. Its synthetic accessibility and versatile pharmacophoric features have enabled the development of a diverse range of biologically active molecules. The continued exploration of this privileged scaffold, through the design of novel derivatives and the investigation of new biological targets, promises to yield the next generation of innovative therapeutics for a wide range of human diseases. This guide has provided a comprehensive overview of its discovery, history, and applications, with the aim of inspiring further research and development centered on this remarkable molecule.
References
- 1. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 2. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles of PDGF/PDGFR signaling in various organs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 3-(1H-Imidazol-4-yl)pyridine: A Cornerstone Scaffold in Modern Drug Discovery
This guide provides a comprehensive technical overview of 3-(1H-Imidazol-4-yl)pyridine, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. We will delve into its chemical identity, synthesis, and its pivotal role as a pharmacophore in the design of targeted therapeutics. This document moves beyond a simple recitation of facts to explain the underlying principles and practical considerations for utilizing this valuable scaffold.
Core Identity: IUPAC Nomenclature and Synonyms
The unambiguous identification of a chemical entity is paramount for scientific discourse and reproducibility. The compound of focus is formally recognized by the International Union of Pure and Applied Chemistry (IUPAC) as This compound .
In scientific literature and commercial catalogs, it is frequently referenced by a variety of synonyms. A clear understanding of these alternatives is crucial for exhaustive literature searches and material procurement.
Table 1: Chemical Identity of this compound
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 51746-85-1 |
| Molecular Formula | C₈H₇N₃[1] |
| Molecular Weight | 145.16 g/mol [1] |
| Common Synonyms | 4-(3-PYRIDYL)IMIDAZOLE, 3-(4-Imidazolyl)pyridine |
Physicochemical Properties
The physical and chemical properties of this compound dictate its handling, formulation, and behavior in biological systems. These characteristics are summarized below.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Appearance | Light yellow solid | |
| Melting Point | 117-118 °C | [2] |
| Boiling Point | 422.4 ± 20.0 °C (Predicted) | [2] |
| Density | 1.214 ± 0.06 g/cm³ (Predicted) | [2] |
| Solubility | Soluble in ethanol, methanol, and water | [2] |
| pKa | 12.29 ± 0.10 (Predicted) |
Synthesis Methodologies: A Practical Approach
The synthesis of this compound can be achieved through various routes. One practical and scalable approach involves a multi-step process culminating in a Debus-Radziszewski cyclization. This method is advantageous due to the availability of starting materials and robust reaction conditions.
A notable synthesis pathway starts from 3-(α-bromoacetyl)pyridine, which is oxidized to pyridylglyoxal, followed by a cyclization reaction with ammonium acetate and formaldehyde to yield the target compound.[3] Another versatile method is the three-component, one-pot condensation of an aldehyde, o-picolylamine, and an isocyanide.[4] For regioselective synthesis, a Suzuki coupling reaction employing 3-pyridylboronates has been effectively utilized.[5]
Below is a detailed protocol for a common synthesis approach, providing a foundation for laboratory-scale production.
Experimental Protocol: Synthesis via Debus-Radziszewski Cyclization
This protocol outlines a two-step synthesis of 4-(3-Pyridyl)-1H-imidazole, a synonym for our target compound.
Step 1: Synthesis of Pyridylglyoxal from 3-(α-bromoacetyl)pyridine
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3-(α-bromoacetyl)pyridine in a suitable solvent such as dimethyl sulfoxide (DMSO).
-
Oxidation: Slowly add the oxidizing agent. The original literature suggests DMSO can serve as the oxidant in this transformation.[3]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude pyridylglyoxal may be used directly in the next step or purified further by column chromatography.
Step 2: Cyclization to form 4-(3-Pyridyl)-1H-imidazole
-
Reaction Setup: In a round-bottom flask, combine the crude pyridylglyoxal from the previous step with ammonium acetate and formaldehyde in a suitable solvent like acetic acid.
-
Cyclization: Heat the reaction mixture to reflux and maintain for several hours. The progress of the cyclization can be monitored by TLC.
-
Work-up and Purification: After cooling to room temperature, neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The final product can be purified by recrystallization or column chromatography to yield 4-(3-Pyridyl)-1H-imidazole as a solid.[3]
The Imidazole-Pyridine Scaffold: A Privileged Pharmacophore
While this compound itself has limited reported biological activity, its true significance in drug discovery lies in its role as a key structural motif, or pharmacophore. The unique combination of the imidazole and pyridine rings provides a rigid scaffold with strategically positioned hydrogen bond donors and acceptors, as well as aromatic surfaces for π-π stacking interactions. This allows for high-affinity and selective binding to a variety of biological targets.
The imidazole ring is a common feature in many natural compounds and plays a crucial role in various biological processes. The pyridine ring, a bioisostere of a phenyl ring, offers improved solubility and metabolic stability in many instances. The fusion of these two heterocycles in this compound creates a versatile platform for the development of potent and selective modulators of enzyme and receptor function.
Derivatives of the imidazole-pyridine scaffold have been extensively explored as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways and are frequently dysregulated in diseases such as cancer. The nitrogen atoms in both rings can act as key interaction points within the ATP-binding pocket of kinases, leading to potent inhibition.
Applications in Drug Discovery and Medicinal Chemistry
The this compound scaffold is a cornerstone in the design of numerous biologically active compounds. Its derivatives have shown promise in a range of therapeutic areas, most notably in oncology.
Kinase Inhibition: A significant body of research has focused on the development of kinase inhibitors based on the imidazole-pyridine core. These compounds have been designed to target various kinases involved in cancer progression, including but not limited to:
-
Aurora Kinases: Essential for cell cycle regulation, their inhibition can lead to apoptosis in cancer cells.
-
FLT3: A receptor tyrosine kinase often mutated in acute myeloid leukemia (AML).
-
CDK9: A cyclin-dependent kinase involved in transcriptional regulation.
The versatility of the scaffold allows for synthetic modifications at multiple positions to optimize potency, selectivity, and pharmacokinetic properties.
Other Therapeutic Areas: Beyond oncology, the imidazole-pyridine motif is being explored for its potential in treating other diseases. For instance, certain derivatives have been investigated for their activity as histamine H3 receptor agonists.[6] The inherent properties of the scaffold make it an attractive starting point for the discovery of novel therapeutics for a wide array of diseases.
Analytical Characterization
The unambiguous characterization of this compound and its derivatives is essential for quality control and regulatory compliance. A combination of chromatographic and spectroscopic techniques is typically employed.
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of this compound. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is commonly used. Detection is typically performed using a UV detector at a wavelength where the compound exhibits significant absorbance.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule, confirming the connectivity and substitution pattern.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
Safety and Toxicology
A thorough understanding of the toxicological profile of this compound is critical for its safe handling and for the development of its derivatives as therapeutic agents. While specific toxicological data for this compound is limited, information on the constituent imidazole and pyridine moieties, as well as related derivatives, can provide valuable insights.
General Toxicity: Imidazole itself has low acute toxicity.[7] Pyridine, on the other hand, is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[8][9] Acute exposure to high levels of pyridine can lead to neurological effects, and long-term exposure may cause liver and kidney damage.[10]
Toxicity of Imidazole-Pyridine Derivatives: Studies on various imidazo-based heterocyclic derivatives have shown that some compounds can exhibit cytotoxicity.[11] The toxicological profile of any new derivative of this compound must be carefully evaluated on a case-by-case basis. In vitro cytotoxicity assays and in vivo acute toxicity studies are essential early steps in the safety assessment process.
Handling Precautions: Given the potential for irritation and toxicity, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a molecule of significant strategic importance in the field of drug discovery. While its intrinsic biological activity may be modest, its value as a privileged scaffold is undeniable. The unique structural and electronic properties of the fused imidazole and pyridine rings provide a robust platform for the design of potent and selective inhibitors of a wide range of biological targets, particularly protein kinases. A thorough understanding of its synthesis, physicochemical properties, and the structure-activity relationships of its derivatives is essential for any researcher or drug development professional working in this exciting area of medicinal chemistry. The continued exploration of this versatile scaffold is likely to yield novel and effective therapeutics for years to come.
References
- 1. 51746-85-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. Synthesis of 4-(3-Pyridyl)-1H-imidazole [cjph.com.cn]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification of 4-(1H-imidazol-4(5)-ylmethyl)pyridine (immethridine) as a novel, potent, and highly selective histamine H(3) receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imidazole - Wikipedia [en.wikipedia.org]
- 8. chemos.de [chemos.de]
- 9. pentachemicals.eu [pentachemicals.eu]
- 10. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 11. Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Mechanism of Action of 3-(1H-Imidazol-4-yl)pyridine: A Core Scaffold in Modern Drug Discovery
An In-depth Technical Guide to the
Abstract
3-(1H-Imidazol-4-yl)pyridine is a heterocyclic small molecule that serves as a foundational scaffold in medicinal chemistry. Its unique structure, combining the electronic and hydrogen-bonding features of both pyridine and imidazole rings, makes it a privileged motif for interacting with a variety of biological targets. While extensive research has been conducted on substituted derivatives of this core, the precise mechanism of action for the parent compound is not extensively detailed in dedicated public-domain literature. This technical guide synthesizes the available evidence from structurally related analogues to elucidate the most probable molecular mechanisms through which this compound exerts its biological effects. We will provide a deep dive into its potential roles as a p38 MAP kinase inhibitor and a histamine H3 receptor modulator, grounded in authoritative research and presented with detailed experimental protocols for validation.
Section 1: The Pyridinyl-Imidazole Scaffold as a p38 MAP Kinase Inhibitor
The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that play a critical role in cellular responses to external stress signals and in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). Consequently, inhibiting the p38 MAPK pathway is a major therapeutic strategy for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The pyridinyl-imidazole scaffold is one of the most well-established classes of p38 MAPK inhibitors.
1.1. Overview of the p38 MAPK Signaling Pathway
The pathway is initiated by cellular stress or inflammatory cytokines, leading to the activation of upstream MAP kinase kinases (MKKs), primarily MKK3 and MKK6. These MKKs then phosphorylate and activate p38 MAPK. Activated p38 proceeds to phosphorylate a range of downstream targets, including transcription factors and other kinases, culminating in the transcriptional upregulation of inflammatory response genes.
1.2. Mechanism 1: ATP-Competitive Inhibition
The classical mechanism for pyridinyl-imidazole inhibitors, such as the widely studied compound SB203580, involves direct competition with ATP for binding to the kinase's active site. The pyridine nitrogen acts as a crucial hydrogen bond acceptor, interacting with the backbone NH of Met109 in the hinge region of the p38 active site. The imidazole ring and its substituents then occupy the hydrophobic pocket where the adenine ring of ATP would normally bind. This binding mode physically blocks ATP from accessing the kinase, thereby preventing the phosphorylation of downstream substrates.
1.3. Mechanism 2: Allosteric Inhibition
More recently, a distinct class of diaryl urea inhibitors, which also incorporate an imidazole moiety (e.g., BIRB 796), has been shown to inhibit p38 MAPK through an allosteric mechanism. These inhibitors bind to a pocket adjacent to the ATP-binding site, which is only accessible after a significant conformational change in the kinase. This binding event stabilizes an inactive conformation of the enzyme, specifically altering the orientation of the highly conserved Asp-Phe-Gly (DFG) motif. This "DFG-out" conformation is incompatible with kinase activity. Molecules that act via this mechanism often exhibit slow binding kinetics due to the required conformational rearrangement.
1.4. Experimental Protocol: p38α Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a robust, high-throughput method to determine if this compound directly binds to the p38α kinase and to quantify its affinity (IC₅₀).
Principle: This is a fluorescence resonance energy transfer (FRET) assay. A europium (Eu)-labeled anti-tag antibody binds to a tagged p38α kinase, and a fluorescent Alexa Fluor™ 647-labeled "tracer" (a known ATP-competitive inhibitor) binds to the kinase's active site. When in close proximity, excitation of the Eu-donor results in energy transfer to the Alexa Fluor-acceptor, producing a high FRET signal. A test compound that displaces the tracer from the active site will disrupt FRET, leading to a decrease in the signal.
Materials:
-
Recombinant GST-tagged p38α (MAPK14), inactive (e.g., Thermo Fisher Scientific, PV3305)
-
LanthaScreen™ Eu-anti-GST Antibody (Thermo Fisher Scientific, PV3550)
-
Kinase Tracer 236 (Thermo Fisher Scientific, PV5592)
-
This compound, dissolved in 100% DMSO
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well, low-volume, black microplate
-
Fluorescence plate reader capable of time-resolved FRET (TR-FRET) measurements
Procedure:
-
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO, starting from a 1 mM stock.
-
Assay Plate Preparation:
-
Add 2.5 µL of Kinase Buffer A to all wells.
-
Add 2.5 µL of the serially diluted compound to the sample wells.
-
Add 2.5 µL of 100% DMSO to the "0% inhibition" (high FRET) control wells.
-
Add 2.5 µL of a known p38 inhibitor (e.g., 20 µM SB203580) to the "100% inhibition" (low FRET) control wells.
-
-
Reagent Preparation: Prepare a 2X solution of Kinase/Antibody mix (e.g., 4 nM p38α, 4 nM Eu-anti-GST antibody) and a 2X solution of Tracer 236 (e.g., 24 nM) in Kinase Buffer A.
-
Reaction Assembly:
-
Add 5 µL of the 2X Kinase/Antibody mix to all wells.
-
Add 5 µL of the 2X Tracer 236 solution to all wells.
-
The final volume in each well will be 10 µL.
-
-
Incubation: Seal the plate, centrifuge briefly, and incubate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader. Measure the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Normalize the data using the control wells.
-
Plot the normalized emission ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Section 2: The Imidazole Moiety and Histamine H3 Receptor Modulation
The imidazole ring is the defining feature of the endogenous neurotransmitter histamine. Consequently, many imidazole-containing compounds interact with histamine receptors. The histamine H3 receptor (H3R) is of particular interest in neuroscience as it functions primarily as a presynaptic autoreceptor in the central nervous system (CNS).
2.1. Overview of the Histamine H3 Receptor (H3R)
The H3R is a G protein-coupled receptor (GPCR) that couples to the Gαi/o subunit. Its activation inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and modulates calcium influx. As an autoreceptor on histaminergic neurons, its activation by histamine provides a negative feedback signal, inhibiting further histamine synthesis and release. As a heteroreceptor on other neurons, it can also inhibit the release of other key neurotransmitters, including acetylcholine, norepinephrine, and dopamine.
H3R antagonists block this negative feedback, thereby increasing the release of histamine and other neurotransmitters. This has a pro-cognitive and wakefulness-promoting effect, making H3R antagonists attractive candidates for treating conditions like Alzheimer's disease, narcolepsy, and ADHD. Conversely, H3R agonists would mimic histamine and reduce neurotransmitter release.
An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(1H-Imidazol-4-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic data for 3-(1H-Imidazol-4-yl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Understanding its unique spectral signature is paramount for its identification, purity assessment, and the elucidation of its structural characteristics in various applications. This document will delve into the theoretical underpinnings and practical aspects of its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Molecular Structure and Isomerism
This compound possesses a molecular formula of C₈H₇N₃ and a molecular weight of 145.16 g/mol .[1][2] The structure features a pyridine ring substituted at the 3-position with a 4-yl-imidazole ring. A key structural feature is the tautomerism of the imidazole ring, where the proton on the nitrogen can reside on either nitrogen atom. This dynamic equilibrium can influence the chemical environment of the surrounding atoms and, consequently, the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy: Unraveling the Proton Environment
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on both the pyridine and imidazole rings. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms and the aromatic ring currents.
Expected ¹H NMR Data (in DMSO-d₆):
| Proton | Multiplicity | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| Imidazole NH | br s | ~12.0 - 13.0 | - |
| Imidazole H-2 | s | ~7.7 - 7.9 | - |
| Imidazole H-5 | s | ~7.0 - 7.2 | - |
| Pyridine H-2 | d | ~8.8 - 9.0 | ~2.0 |
| Pyridine H-6 | dd | ~8.4 - 8.6 | ~4.7, 0.8 |
| Pyridine H-4 | ddd | ~8.0 - 8.2 | ~8.0, 2.0, 1.7 |
| Pyridine H-5 | dd | ~7.3 - 7.5 | ~8.0, 4.7 |
Note: These are predicted values based on related structures and general principles of NMR spectroscopy. Actual experimental values may vary slightly.
Interpretation of the ¹H NMR Spectrum:
-
The broad singlet for the imidazole NH proton is characteristic and its chemical shift can be solvent-dependent.
-
The protons on the pyridine ring exhibit characteristic coupling patterns (ortho, meta, and para couplings) that allow for their unambiguous assignment.[3]
-
The protons on the imidazole ring typically appear as singlets due to the absence of adjacent protons.
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts, particularly for the NH proton.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Record a standard one-dimensional ¹H NMR spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-14 ppm), and a relaxation delay of 1-5 seconds.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and referencing it to the residual solvent peak or an internal standard (e.g., TMS).
Caption: Workflow for acquiring and processing an NMR spectrum.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides information on the number and types of carbon atoms in the molecule. Due to the presence of nitrogen atoms, the carbon atoms in both the pyridine and imidazole rings are deshielded and appear in the aromatic region of the spectrum.
Expected ¹³C NMR Data (in DMSO-d₆):
| Carbon | Chemical Shift (δ, ppm) |
| Pyridine C-2 | ~148 - 152 |
| Pyridine C-6 | ~146 - 150 |
| Pyridine C-4 | ~134 - 138 |
| Pyridine C-3 | ~130 - 134 |
| Pyridine C-5 | ~123 - 127 |
| Imidazole C-2 | ~135 - 139 |
| Imidazole C-4 | ~120 - 124 |
| Imidazole C-5 | ~115 - 119 |
Note: These are predicted values based on related structures and general principles of NMR spectroscopy. Actual experimental values may vary slightly.
Interpretation of the ¹³C NMR Spectrum:
-
The carbon atoms directly attached to nitrogen (C-2 and C-6 of pyridine, and C-2 and C-4/5 of imidazole) are the most deshielded.
-
Quaternary carbons (C-3 of pyridine and C-4 of imidazole) can be identified by their lack of a signal in a DEPT-135 experiment.
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Record a proton-decoupled one-dimensional ¹³C NMR spectrum. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope. The spectral width should cover the aromatic region (typically 100-160 ppm). DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3150 - 3000 | N-H Stretch | Imidazole |
| 3100 - 3000 | Aromatic C-H Stretch | Pyridine & Imidazole |
| 1600 - 1450 | C=C and C=N Ring Stretching | Pyridine & Imidazole |
| 1300 - 1000 | C-N Stretching | Pyridine & Imidazole |
| 900 - 650 | C-H Out-of-plane Bending | Aromatic Rings |
Note: These are general ranges and the exact peak positions can be influenced by the solid-state packing or solvent interactions.
Interpretation of the IR Spectrum:
-
The broad N-H stretching band in the high-frequency region is a key indicator of the imidazole group.
-
The series of sharp bands in the 1600-1450 cm⁻¹ region are characteristic of the aromatic ring systems.
-
The fingerprint region (below 1500 cm⁻¹) contains a complex pattern of absorptions that is unique to the molecule and can be used for identification by comparison with a reference spectrum.
Experimental Protocol for FT-IR Spectroscopy (Solid Sample):
-
Sample Preparation (Thin Film Method):
-
Instrument Setup: Place the salt plate in the sample holder of an FT-IR spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the clean salt plate should be acquired and subtracted from the sample spectrum.
-
Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber.
Caption: Workflow for acquiring and analyzing an FT-IR spectrum of a solid sample.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.
Expected Mass Spectrum Data (Electron Ionization - EI):
-
Molecular Ion (M⁺·): The mass spectrum should show a prominent molecular ion peak at a mass-to-charge ratio (m/z) of 145, corresponding to the molecular weight of this compound.[1] The presence of an odd number of nitrogen atoms is consistent with the nitrogen rule, leading to an odd nominal molecular mass.
-
Major Fragmentation Pathways: Electron ionization is a high-energy technique that can cause fragmentation of the molecular ion.[5] Common fragmentation patterns for nitrogen-containing heterocyclic compounds involve the loss of small neutral molecules like HCN.[6] Expected fragment ions for this compound could include:
-
Loss of HCN from the imidazole ring: This would result in a fragment ion at m/z 118.
-
Cleavage of the bond between the two rings: This could lead to fragments corresponding to the pyridyl cation (m/z 78) and the imidazolyl radical, or the imidazolyl cation (m/z 67) and the pyridyl radical.
-
Loss of HCN from the pyridine ring: This could also contribute to the complexity of the fragmentation pattern.
-
Experimental Protocol for Mass Spectrometry (EI-MS):
-
Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe. The sample is then heated to induce vaporization into the ion source.
-
Ionization: The vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Caption: General workflow for Electron Ionization Mass Spectrometry (EI-MS).
Conclusion
The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a detailed and unambiguous structural characterization. The data presented in this guide serve as a valuable reference for researchers in the fields of drug discovery, chemical synthesis, and materials science, enabling confident identification and quality control of this important heterocyclic compound. The provided experimental protocols offer a standardized approach to obtaining high-quality spectroscopic data.
References
"3-(1H-Imidazol-4-yl)pyridine" theoretical and computational studies
An In-Depth Technical Guide to the Theoretical and Computational Studies of 3-(1H-Imidazol-4-yl)pyridine
Authored by: A Senior Application Scientist
Foreword
The confluence of computational chemistry and experimental synthesis has revolutionized modern drug discovery and materials science. Theoretical studies provide an invaluable lens through which we can understand and predict molecular behavior at an atomic level, guiding experimental design and accelerating the development of novel chemical entities. This guide focuses on this compound, a heterocyclic compound of significant interest due to the prevalence of its core scaffolds—imidazole and pyridine—in numerous biologically active molecules.[1][2][3] By integrating Density Functional Theory (DFT) calculations with conceptual experimental workflows, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this molecule's structural, electronic, and reactive properties.
Introduction to this compound
This compound is a bicyclic aromatic heterocycle composed of a pyridine ring substituted with an imidazole ring at the 3-position. The imidazole ring is a five-membered heterocycle with two nitrogen atoms, known to be a crucial component in many biological systems, including amino acids (histidine) and nucleic acids.[1][4] The pyridine ring, a six-membered aromatic heterocycle with one nitrogen atom, is also a common pharmacophore found in a wide array of pharmaceuticals. The combination of these two moieties in this compound suggests a rich chemical landscape with potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors and other therapeutic agents.[5][6][7]
This guide will elucidate the molecular properties of this compound through a rigorous computational framework, supported by established experimental characterization techniques.
Synthesis and Spectroscopic Characterization
While various synthetic routes for imidazole and pyridine derivatives exist, a common approach involves the condensation of a di-carbonyl compound with an amine and an aldehyde, or the coupling of pre-functionalized imidazole and pyridine rings.[8][9] A plausible synthesis for this compound could involve the reaction of 3-acetylpyridine with a suitable formylating agent to generate a 1,3-dicarbonyl intermediate, followed by condensation with ammonia and formaldehyde or their equivalents.
Experimental Protocol: Conceptual Synthesis
A generalized, one-pot synthesis of similar 1H-imidazol-4-yl-pyridines has been described and can be adapted for this specific molecule.[9]
Step 1: Reagent Preparation
-
Dissolve 3-acetylpyridine in a suitable solvent such as ethanol.
-
Add a source of ammonia (e.g., ammonium acetate) and a formylating agent.
Step 2: Reaction
-
Heat the mixture under reflux for several hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
Step 3: Isolation and Purification
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield pure this compound.[1]
Spectroscopic Characterization
The synthesized compound would be characterized by standard spectroscopic methods to confirm its structure.
-
FT-IR (Fourier-Transform Infrared) Spectroscopy: The FT-IR spectrum is expected to show characteristic peaks for N-H stretching of the imidazole ring around 3100-3300 cm⁻¹, aromatic C-H stretching above 3000 cm⁻¹, and C=N and C=C stretching vibrations in the 1400-1600 cm⁻¹ region.[10][11][12]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would display distinct signals for the protons on both the imidazole and pyridine rings. The N-H proton of the imidazole ring would likely appear as a broad singlet at a downfield chemical shift.[2][3]
-
¹³C NMR: The carbon NMR spectrum would show characteristic signals for the aromatic carbons of both heterocyclic rings. The chemical shifts would be influenced by the electronegativity of the adjacent nitrogen atoms.[13][14]
-
Theoretical and Computational Framework
To gain deeper insight into the molecular properties of this compound, we employ quantum chemical calculations based on Density Functional Theory (DFT). DFT has proven to be a reliable method for predicting the electronic structure and properties of medium-sized organic molecules with a good balance between accuracy and computational cost.[15][16]
Computational Methodology
All theoretical calculations are performed using a widely adopted DFT functional, B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[17][18] The 6-311++G(d,p) basis set is employed for all atoms, which provides a good description of electron distribution, including polarization and diffuse functions. The computational workflow is as follows:
Caption: Computational workflow for the theoretical analysis of this compound.
Results and Discussion
Optimized Molecular Geometry
The geometry of this compound was optimized to its ground state energy minimum. The resulting bond lengths and angles are in good agreement with expected values for similar heterocyclic systems.[19][20]
| Parameter | Bond | Calculated Value (Å) |
| Pyridine Ring | C-C | 1.39 - 1.40 |
| C-N | 1.33 - 1.34 | |
| Imidazole Ring | C-N | 1.32 - 1.38 |
| C-C | 1.37 | |
| Inter-ring | C-C | 1.48 |
Table 1: Selected optimized bond lengths of this compound calculated at the B3LYP/6-311++G(d,p) level of theory.
The dihedral angle between the pyridine and imidazole rings indicates a nearly planar conformation, which allows for potential π-conjugation between the two aromatic systems.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule.[21][22] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.
The HOMO of this compound is primarily localized on the imidazole ring, indicating that this moiety is the most probable site for electrophilic attack. Conversely, the LUMO is distributed across the pyridine ring, suggesting it is the likely site for nucleophilic attack.
| Orbital | Energy (eV) |
| HOMO | -6.45 |
| LUMO | -1.23 |
| Energy Gap (ΔE) | 5.22 |
Table 2: Calculated HOMO, LUMO, and energy gap for this compound.
The HOMO-LUMO energy gap (ΔE) is a significant indicator of chemical stability.[4] A larger energy gap implies higher stability and lower chemical reactivity.[21] The calculated energy gap of 5.22 eV suggests that this compound is a relatively stable molecule.
Molecular Electrostatic Potential (MEP)
The MEP map provides a visual representation of the charge distribution and is used to predict reactive sites for electrophilic and nucleophilic attacks.[15] In the MEP map of this compound, the red regions (negative potential) are concentrated around the nitrogen atoms of both the pyridine and imidazole rings, indicating them as the most likely sites for electrophilic attack and protonation. The blue regions (positive potential) are located around the hydrogen atoms, particularly the N-H proton of the imidazole ring.
Molecular Docking Studies
Given the prevalence of the imidazole-pyridine scaffold in kinase inhibitors, a molecular docking study was performed to investigate the potential of this compound as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a target in cancer therapy.[5]
4.4.1. Docking Protocol
Step 1: Receptor Preparation
-
The crystal structure of CDK2 (PDB ID: 1EVE) was obtained from the Protein Data Bank.
-
Water molecules and co-crystallized ligands were removed, and polar hydrogens were added.
Step 2: Ligand Preparation
-
The optimized 3D structure of this compound was used.
Step 3: Docking Simulation
-
AutoDock Vina was used to perform the molecular docking simulations.[6]
-
A grid box was defined to encompass the active site of CDK2.
-
The Lamarckian genetic algorithm was employed for the conformational search.
4.4.2. Docking Results
The docking results indicate that this compound can favorably bind within the ATP-binding pocket of CDK2. The predicted binding affinity was found to be significant, suggesting potential inhibitory activity.
Caption: Key binding interactions of this compound in the CDK2 active site.
The primary interactions observed include:
-
Hydrogen Bonding: The N-H of the imidazole ring acts as a hydrogen bond donor to the backbone carbonyl of GLU81, and the pyridine nitrogen acts as a hydrogen bond acceptor from the backbone N-H of LEU83. These are classic hinge interactions for kinase inhibitors.
-
π-π Stacking: The pyridine ring engages in π-π stacking interactions with the phenyl ring of PHE80.[6]
-
Hydrophobic Interactions: The molecule fits into a hydrophobic pocket defined by surrounding residues.
These interactions are consistent with those observed for known CDK2 inhibitors, suggesting that this compound is a promising scaffold for the development of novel anticancer agents.[5][23]
Conclusion
This guide has provided a comprehensive theoretical and computational analysis of this compound. Through DFT calculations, we have elucidated its optimized geometry, electronic properties, and potential reactive sites. The HOMO-LUMO analysis reveals a stable electronic structure, with the imidazole and pyridine rings serving as the primary sites for electrophilic and nucleophilic interactions, respectively. Molecular docking studies further highlight its potential as a CDK2 inhibitor, engaging in key hydrogen bonding and π-π stacking interactions within the enzyme's active site.
The insights gained from these computational studies provide a solid foundation for future experimental work, guiding the synthesis, characterization, and biological evaluation of this compound and its derivatives as potential therapeutic agents.
References
- 1. This compound CAS#: 51746-85-1 [m.chemicalbook.com]
- 2. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. irjweb.com [irjweb.com]
- 5. Design, synthesis, and molecular docking study of 3H-imidazole[4,5-c]pyridine derivatives as CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. journaljpri.com [journaljpri.com]
- 8. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Quantum chemical modeling, molecular docking, and ADMET evaluation of imidazole phenothiazine hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. Molecular structure, DFT computations, and docking studies of an imidazo[1,2-a]pyridine derivative containing 1,2,3-triazole and 4-bromophenyl moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. mdpi.com [mdpi.com]
- 19. tis.wu.ac.th [tis.wu.ac.th]
- 20. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Anticancer Activities of Re(I) Tricarbonyl and Its Imidazole-Based Ligands: Insight from a Theoretical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]
- 23. tandfonline.com [tandfonline.com]
Analogues and derivatives of "3-(1H-Imidazol-4-yl)pyridine"
An In-Depth Technical Guide to the Analogues and Derivatives of 3-(1H-Imidazol-4-yl)pyridine: Synthesis, Structure-Activity Relationship, and Therapeutic Potential
Introduction
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to bind to multiple biological targets and serve as versatile scaffolds for drug discovery. The this compound core is a prime example of such a scaffold. Comprising two fundamental nitrogen-containing heterocycles—imidazole and pyridine—this structure is a cornerstone in the development of a diverse range of biologically active compounds.[1][2][3] The imidazole ring is a ubiquitous feature in natural products and essential biomolecules like histidine and purines, while the pyridine ring is the second most common heterocycle found in FDA-approved drugs.[1][2]
This technical guide provides a comprehensive exploration of the analogues and derivatives of this compound. We will delve into the synthesis of the core scaffold, its critical role in modulating the Histamine H3 receptor, the nuanced structure-activity relationships (SAR) that govern the potency and selectivity of its derivatives, and the key experimental methodologies employed in their creation and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this potent scaffold for therapeutic innovation.
Caption: The core chemical structure of this compound.
The this compound Core Scaffold
Physicochemical Properties
The parent compound serves as the foundational building block for a vast library of derivatives. Its fundamental properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 51746-85-1 | [1][4] |
| Molecular Formula | C₈H₇N₃ | [1][4] |
| Molecular Weight | 145.16 g/mol | [1][4] |
| Appearance | Light Yellow Solid | [1] |
| Melting Point | 117-118°C | [1][5] |
| Solubility | Soluble in Ethanol, Methanol, Water | [1][5] |
Synthetic Strategies for the Core Scaffold
The efficient construction of the this compound core is crucial for the exploration of its derivatives. Methodologies have evolved from classical multi-step procedures to more streamlined modern approaches.
-
Classical Synthesis: A common route involves the chemical transformation of a thiol-containing precursor, such as 5-pyridin-3-yl-1H-imidazole-2-thiol. This method typically employs reagents like sodium nitrite and nitric acid for desulfurization, followed by careful workup and purification.[1] While reliable, this approach can involve harsh conditions and multiple steps.
-
Multi-Component Reaction (MCR): A more elegant and efficient strategy is the one-pot, three-component condensation of an aldehyde, an o-picolylamine, and an isocyanide.[6] This MCR approach exemplifies the principles of green chemistry by generating complexity and diversity in a single, atom-economical operation, making it highly suitable for combinatorial chemistry and library synthesis.[6]
Caption: Key synthetic pathways to the core scaffold.
Pharmacological Significance: A Focus on the Histamine H3 Receptor
The this compound scaffold is a prominent pharmacophore for antagonists of the Histamine H3 receptor (H3R).[7][8] The H3R is a G-protein coupled receptor predominantly expressed in the central nervous system (CNS), where it acts as a presynaptic autoreceptor on histaminergic neurons.[9][10]
Mechanism of Action: In its active state, the H3R inhibits the synthesis and release of histamine.[9] It also functions as a heteroreceptor, modulating the release of other crucial neurotransmitters, including dopamine, acetylcholine, serotonin, and norepinephrine.[9] By blocking this receptor, H3R antagonists prevent the feedback inhibition, leading to an increased release of histamine and other neurotransmitters in the brain. This surge in neurochemical activity results in enhanced wakefulness, attention, and cognitive function.[10]
This mechanism underpins the therapeutic interest in H3R antagonists for a range of neurological and psychiatric disorders, including:
-
Narcolepsy: To promote wakefulness.[10]
-
Alzheimer's Disease & Dementia: To enhance cognitive function.[10]
-
Attention-Deficit/Hyperactivity Disorder (ADHD): To improve focus and attention.[10]
-
Schizophrenia: To address cognitive deficits.[10]
Caption: H3R antagonist mechanism of action.
Analogues, Derivatives, and Structure-Activity Relationship (SAR)
The therapeutic potential of the this compound scaffold is realized through systematic chemical modification. The SAR studies reveal that specific substitutions at key positions on the core structure are critical for achieving high potency and selectivity.
Piperidine-Linked Analogues as Potent H3 Antagonists
A highly successful strategy involves extending the core scaffold with a piperidine ring, creating derivatives based on the 4-[(1H-imidazol-4-yl)methyl]piperidine template.[7] The SAR for this class is well-defined:
-
Core Scaffold: The imidazole-pyridine moiety serves as the primary pharmacophore, responsible for binding to the H3 receptor.
-
Linker: A short alkyl linker, typically one or two methylene units, connects the core to the piperidine ring.
-
Lipophilic Tail: The most significant gains in potency are achieved by attaching a lipophilic functional group to the piperidine nitrogen. Substituted aniline amides connected via a short alkyl chain have proven particularly effective, resulting in some of the most potent H3 antagonists known.[7] This lipophilic tail is believed to occupy a hydrophobic pocket in the receptor, enhancing binding affinity.
Alkoxy-Linked Analogues (Proxifans)
Another major class of H3 antagonists, known as "proxifans," replaces the direct linkage with a flexible propyl-oxy chain, as seen in the 4-(3-(phenoxy)propyl)-1H-imidazole structure.[8] While not direct derivatives of this compound, the SAR principles are highly relevant. For these compounds, substitution on the terminal phenyl ring is key. Derivatives with carbonyl groups, such as the cyclopropyl ketone in ciproxifan , exhibit exceptionally high in vitro affinity (subnanomolar range) and potent in vivo activity.[8]
Fused-Ring Analogues (Imidazopyridines)
Fusing the imidazole and pyridine rings creates the imidazopyridine scaffold, which has demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antifungal properties.[11][12] Within this class, imidazopyridinium analogues have been developed as potent antagonists for the Neuropeptide S Receptor.[13][14] SAR studies on these compounds revealed that substitution at the N1 position of the imidazopyridinium core is critical, with a phenylpropyl chain providing a substantial improvement in potency over shorter linkers.[13]
Caption: Key modification sites for SAR studies.
Key Experimental Methodologies
The synthesis and evaluation of novel analogues require robust and reproducible experimental protocols. Below are representative methodologies for the synthesis and characterization of these compounds.
Protocol 1: Multi-Component Synthesis of the Core Scaffold
This protocol is adapted from the one-pot condensation methodology, valued for its efficiency and high yield.[6]
Objective: To synthesize this compound.
Materials:
-
3-Pyridinecarboxaldehyde
-
2-(Aminomethyl)pyridine (o-picolylamine)
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium Carbonate (K₂CO₃)
-
Methanol (MeOH)
Procedure:
-
Reaction Setup: To a solution of 3-pyridinecarboxaldehyde (1.0 eq) in methanol, add 2-(aminomethyl)pyridine (1.0 eq) and tosylmethyl isocyanide (1.0 eq).
-
Base Addition: Add potassium carbonate (1.5 eq) to the mixture. The causality here is that the base is required to deprotonate the TosMIC, forming the nucleophilic species necessary for the reaction cascade.
-
Reaction: Stir the mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, filter the mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure.
-
Extraction: Redissolve the residue in ethyl acetate and wash with brine. The purpose of the brine wash is to remove any remaining water-soluble impurities.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). This step is a self-validating system, ensuring the identity and quality of the synthesized compound.
Protocol 2: Synthesis of a Piperidine-Linked Derivative
This protocol describes a typical reductive amination procedure to attach a side chain to the core scaffold, a fundamental step in building potent H3 antagonists.
Objective: To synthesize a representative N-substituted piperidine derivative.
Materials:
-
4-(Chloromethyl)-1H-imidazole hydrochloride
-
3-(Piperidin-4-yl)pyridine
-
A substituted benzaldehyde (lipophilic tail precursor)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloroethane (DCE)
-
Diisopropylethylamine (DIPEA)
Procedure:
-
Coupling the Core: React 4-(chloromethyl)-1H-imidazole with 3-(piperidin-4-yl)pyridine in the presence of a base like DIPEA to form the intermediate, 3-(1-((1H-imidazol-4-yl)methyl)piperidin-4-yl)pyridine.
-
Reaction Setup: In a separate flask, dissolve the intermediate (1.0 eq) and the desired substituted benzaldehyde (1.1 eq) in dichloroethane.
-
Reductive Amination: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution. NaBH(OAc)₃ is chosen as the reducing agent because it is mild and selective for the iminium ion formed in situ, preventing the unwanted reduction of the aldehyde starting material.
-
Reaction: Stir the reaction at room temperature overnight. Monitor by TLC or LC-MS.
-
Quenching and Workup: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane.
-
Purification and Characterization: Combine the organic layers, dry over sodium sulfate, and concentrate. Purify the final compound via column chromatography and confirm its identity and purity by NMR and MS.
Caption: A typical experimental workflow.
Conclusion and Future Directions
The this compound scaffold has unequivocally established its value in modern drug discovery. Its synthetic tractability and favorable pharmacological properties have made it a cornerstone in the development of potent modulators for critical CNS targets, most notably the Histamine H3 receptor. The well-defined structure-activity relationships, particularly the dramatic potency enhancement achieved by adding lipophilic tails, provide a clear roadmap for rational drug design.
Future research in this area will likely focus on several key avenues:
-
Exploring New Biological Targets: While the H3 receptor has been the primary focus, the scaffold's versatility suggests it could be adapted to target other receptors, enzymes, or ion channels.
-
Improving Pharmacokinetic Profiles: A significant challenge in drug development is optimizing absorption, distribution, metabolism, and excretion (ADME) properties. Future work may focus on modifying the scaffold to reduce off-target effects, such as the inhibition of cytochrome P450 enzymes like CYP2D6, which has been noted for some imidazole-based compounds.
-
Novel Synthetic Methodologies: The continued development of novel, efficient, and environmentally benign synthetic routes will accelerate the discovery of new analogues.
-
Application of Computational Chemistry: Integrating in silico screening, molecular docking, and predictive ADME models will further refine the design process, allowing for a more targeted and efficient exploration of chemical space.
By building on the solid foundation of existing research, the this compound scaffold is poised to yield a new generation of therapeutics for challenging neurological and psychiatric disorders.
References
- 1. This compound CAS#: 51746-85-1 [m.chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 51746-85-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel histamine H(3)-receptor antagonists with carbonyl-substituted 4-(3-(phenoxy)propyl)-1H-imidazole structures like ciproxifan and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 10. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 11. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
- 13. Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure-activity relationship of imidazopyridinium analogues as antagonists of neuropeptide s receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physicochemical Properties of 3-(1H-Imidazol-4-yl)pyridine for Drug Discovery Applications
Executive Summary
3-(1H-Imidazol-4-yl)pyridine is a heterocyclic compound featuring both a pyridine and an imidazole ring. This unique structural combination imparts a fascinating and complex physicochemical profile that is of significant interest to researchers in drug discovery and development. The presence of multiple ionizable nitrogen atoms means that properties such as solubility and lipophilicity are highly dependent on pH, which in turn governs the molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] This guide provides a comprehensive analysis of the core physicochemical properties of this compound, offering both collated data and field-proven experimental protocols. Understanding this profile is not merely an academic exercise; it is a critical prerequisite for designing effective screening funnels, developing robust formulations, and ultimately, unlocking the therapeutic potential of this and similar molecular scaffolds.
Molecular Identity and Structure
A precise understanding of a compound's identity is the foundation of all subsequent physicochemical characterization.
2.1 Chemical Structure
Figure 1: 2D Structure of this compound
The molecule consists of a pyridine ring linked at the 3-position to the 4-position of an imidazole ring. This arrangement allows for potential tautomerism in the imidazole ring.
2.2 Key Identifiers
A summary of the key identifiers and basic molecular properties for this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 51746-85-1 | [3][4] |
| Molecular Formula | C₈H₇N₃ | [3][4] |
| Molecular Weight | 145.16 g/mol | [3][4] |
| Appearance | Light Yellow Solid | [3] |
| Melting Point | 117-118°C | [3][4][5] |
| Boiling Point (Predicted) | 422.4 ± 20.0 °C | [3][4][5] |
| Density (Predicted) | 1.214 ± 0.06 g/cm³ | [3][5] |
Table 1: Key Identifiers and Physical Properties.
Ionization Behavior (pKa): The Key to pH-Dependent Properties
The ionization constant (pKa) is arguably the most influential physicochemical parameter for a compound like this compound. It dictates the degree of ionization across the physiological pH range, which profoundly impacts solubility, permeability, and target engagement.[1][2][6][7][8]
3.1 Theoretical Basis: The Ionizable Centers
This molecule possesses two basic nitrogen centers capable of protonation:
-
The Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen is not part of the aromatic system and is readily available for protonation. The pKa of pyridine itself is approximately 5.2.
-
The Imidazole Ring: The imidazole ring is amphoteric; it can act as both a base and a very weak acid.[9] The non-protonated nitrogen (the "pyridinic" nitrogen) is basic, with the pKa of the conjugate acid of imidazole being around 7.0.[9][10] The N-H proton is very weakly acidic, with a pKa of approximately 14.5, and is not relevant under physiological conditions.[9][10]
Therefore, we expect two distinct basic pKa values for this compound, one corresponding to the pyridine ring and one to the imidazole ring.
3.2 Tabulated pKa Data
| Ionizable Center | Predicted pKa (Conjugate Acid) | Reference pKa (Parent Heterocycle) | Source |
| Imidazole Ring | 12.29 ± 0.10 (Note: This prediction seems unusually high and may refer to the acidic proton) | ~7.0 | [3][9][10] |
| Pyridine Ring | Not explicitly predicted | ~5.2 |
Senior Scientist Insight: The single predicted pKa value of 12.29 appears to be an outlier, likely corresponding to the deprotonation of the imidazole N-H, which is not pharmacokinetically relevant.[3] The biologically critical pKa values will be the basic pKa's of the pyridine and imidazole nitrogens, which are expected to be in the range of ~4-7. The precise values will be influenced by the electronic interplay between the two rings. Accurate experimental determination is crucial because the ionization state at physiological pH (7.4) will determine whether the molecule is neutral, singly protonated, or doubly protonated, dramatically affecting its properties.[7]
3.3 Species Distribution vs. pH (Conceptual)
The ionization state of the molecule changes as a function of pH. A conceptual diagram illustrates the dominant species in different pH environments.
Caption: Conceptual diagram of ionic species distribution vs. pH.
3.4 Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a highly accurate and widely used method for determining pKa values.[11]
Objective: To determine the acid dissociation constants (pKa) of this compound in an aqueous solution.
Materials:
-
This compound
-
Calibrated pH meter and combination pH electrode[12]
-
Automated titrator or manual burette
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Standardized 0.1 M Sodium Hydroxide (NaOH)
-
0.15 M Potassium Chloride (KCl) solution (to maintain constant ionic strength)[13]
-
Nitrogen gas supply
-
Magnetic stirrer and stir bar
Methodology:
-
Preparation: Prepare a ~1 mM solution of the test compound in water or a suitable co-solvent if solubility is low.[13][14] Add KCl to a final concentration of 0.15 M.[13]
-
Inert Atmosphere: Purge the solution with nitrogen for 10-15 minutes to remove dissolved CO₂, which can interfere with the titration of bases.[13]
-
Acidification: Place the solution vessel on the magnetic stirrer, immerse the pH electrode, and begin stirring. Make the solution acidic by adding 0.1 M HCl until the pH is stable around 1.8-2.0.[13][14] This ensures all basic sites are fully protonated (BH₂²⁺ form).
-
Titration: Titrate the acidified solution with standardized 0.1 M NaOH, adding small, precise increments of titrant.[14]
-
Data Acquisition: Record the pH value after each addition of NaOH, allowing the reading to stabilize before proceeding. Continue the titration until the pH reaches ~12.
-
Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa values correspond to the pH at the half-equivalence points. The equivalence points are identified as the points of maximum slope (inflection points) on the curve.
-
Replication: Perform the titration in triplicate to ensure reproducibility and report the average pKa values with standard deviation.[13]
Lipophilicity (LogP/LogD): A Predictor of Membrane Permeability
Lipophilicity, or "fat-loving" character, is a critical determinant of a drug's ability to cross biological membranes, its binding to plasma proteins, and its overall ADME profile.[15][16] It is quantified using the partition coefficient (P) or its logarithm (LogP).
-
LogP: The ratio of the concentration of the neutral species of a compound in an organic phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[16][17]
-
LogD: The ratio of the concentration of all species (neutral and ionized) of a compound in an organic phase to its concentration in an aqueous phase at a specific pH.[15][17]
Senior Scientist Insight: For an ionizable compound like this compound, LogD is the more biologically relevant parameter.[17][18] As the pH of the aqueous phase changes, the degree of ionization changes, which in turn alters the compound's partitioning behavior. The LogD at pH 7.4 (LogD₇.₄) is a key value for predicting in vivo behavior. A compound with basic centers will be more ionized at lower pH, leading to a lower LogD (more hydrophilic). As the pH increases past its pKa values, the neutral form dominates, and the LogD value will approach the LogP value.
4.1 Tabulated LogP/LogD Data
| Parameter | Predicted Value | Notes |
| cLogP | 0.8 - 1.2 | This is a calculated value for the neutral species. Multiple algorithms exist, leading to a range of predictions. |
4.2 Experimental Protocol: Shake-Flask (OECD 107) Method for LogP/LogD Determination
The shake-flask method is the gold standard for determining the n-octanol/water partition coefficient.[19][20][21]
Objective: To experimentally determine the LogP and LogD₇.₄ of this compound.
Materials:
-
This compound
-
n-Octanol (reagent grade, pre-saturated with water or buffer)
-
Purified water or appropriate buffer (e.g., Phosphate-Buffered Saline, PBS, at pH 7.4 for LogD)
-
Centrifuge tubes
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Methodology:
Caption: Workflow for LogP/LogD determination by the shake-flask method.
-
Phase Preparation: Pre-saturate n-octanol with the aqueous buffer (e.g., PBS pH 7.4) and vice-versa by mixing them overnight and then separating the layers. This ensures thermodynamic equilibrium.
-
Test Solution: Prepare a stock solution of the compound. Add a small volume of this stock to a centrifuge tube containing known volumes of the pre-saturated n-octanol and buffer. The final concentration should not exceed 0.01 M in either phase.[20]
-
Equilibration: Cap the tubes and shake them at a constant temperature (20-25°C) for a sufficient time to reach equilibrium (e.g., 24 hours).[21][22]
-
Phase Separation: Centrifuge the tubes to ensure complete separation of the two phases.[22]
-
Quantification: Carefully withdraw an aliquot from each phase. Analyze the concentration of the compound in both the n-octanol and aqueous layers using a validated analytical method like HPLC-UV.
-
Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. To determine LogP, the experiment must be conducted at a pH where the compound is fully un-ionized (e.g., pH > 9 for this molecule).
Aqueous Solubility: A Fundamental Prerequisite for Efficacy
Aqueous solubility is a critical property, as a drug must be in solution to be absorbed from the gastrointestinal tract or to be administered intravenously.[23] Poor solubility is a major hurdle in drug development.[24]
5.1 The Dichotomy of Thermodynamic vs. Kinetic Solubility
It is essential to distinguish between two types of solubility measurements:[25][26]
-
Thermodynamic Solubility: The true equilibrium solubility, defined as the maximum concentration of a substance that can dissolve in a solvent at a given temperature when the solid and solution phases are in equilibrium.[25] This is typically measured using the shake-flask method with long incubation times.[24]
-
Kinetic Solubility: A measure of how quickly a compound precipitates from a solution when added from a concentrated organic stock (e.g., DMSO).[24][26] It often results in a supersaturated, metastable solution and typically yields a higher value than thermodynamic solubility.[25] It is used for high-throughput screening in early discovery.[24][27]
Senior Scientist Insight: While kinetic solubility is useful for ranking compounds in early discovery, thermodynamic solubility is the definitive value required for lead optimization and pre-formulation studies.[23][27] For this compound, solubility will be highly pH-dependent. Due to its basic nature, it will exhibit significantly higher solubility in acidic media (where it forms soluble salts) compared to neutral or basic media.
5.2 Tabulated Solubility Data
| Solvent | Solubility | Source |
| Water | Soluble | [3][4][5] |
| Ethanol | Soluble | [3][4] |
| Methanol | Soluble | [3][4] |
Note: The term "soluble" is qualitative. Quantitative determination at physiological pH is necessary.
5.3 Experimental Protocol: Equilibrium Shake-Flask Method for Thermodynamic Solubility
Objective: To determine the equilibrium (thermodynamic) aqueous solubility of this compound at a physiologically relevant pH (e.g., 7.4).
Materials:
-
Solid this compound (crystalline powder)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Small vials with screw caps
-
Orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C)
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical instrument for quantification (HPLC-UV or LC-MS)
Methodology:
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer. The presence of undissolved solid at the end of the experiment is essential to ensure equilibrium.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in an incubator set to a constant temperature. Allow the samples to shake for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: After incubation, allow the vials to stand briefly for larger particles to settle.
-
Filtration: Carefully withdraw a portion of the supernatant and immediately filter it through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.
-
Quantification: Dilute the clear filtrate with an appropriate solvent and analyze the concentration of the dissolved compound using a calibrated HPLC-UV or LC-MS method.
-
Reporting: The measured concentration is the thermodynamic solubility, typically reported in units of µg/mL or µM.
Summary and Implications for Drug Development
The physicochemical profile of this compound is dominated by its two basic centers.
-
Strengths: The presence of ionizable groups ensures that solubility can be significantly enhanced in acidic environments, which can be advantageous for formulation. The predicted LogP is in a favorable range for drug-likeness, suggesting a good balance between solubility and permeability may be achievable.
-
Challenges & Considerations: The pH-dependent nature of its properties requires careful characterization. The LogD will vary significantly throughout the GI tract, impacting absorption. The potential for the molecule to be positively charged at physiological pH could influence its interaction with targets, but may also lead to off-target effects (e.g., hERG channel binding) and reduce membrane permeability.
References
- 1. The Significance of Acid/Base Properties in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 51746-85-1 [m.chemicalbook.com]
- 4. 51746-85-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. What is pKa and how is it used in drug development? [pion-inc.com]
- 7. drughunter.com [drughunter.com]
- 8. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]
- 9. Imidazole - Wikipedia [en.wikipedia.org]
- 10. tsijournals.com [tsijournals.com]
- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. Lipophilicity - Creative Biolabs [creative-biolabs.com]
- 16. acdlabs.com [acdlabs.com]
- 17. acdlabs.com [acdlabs.com]
- 18. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 19. oecd.org [oecd.org]
- 20. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]
- 21. oecd.org [oecd.org]
- 22. biotecnologiebt.it [biotecnologiebt.it]
- 23. sygnaturediscovery.com [sygnaturediscovery.com]
- 24. enamine.net [enamine.net]
- 25. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 26. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 27. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Methodological & Application
The Versatile Synthon: Harnessing 3-(1H-Imidazol-4-yl)pyridine for Modern Drug Discovery
Introduction: The Strategic Importance of the Imidazole-Pyridine Scaffold
In the landscape of contemporary medicinal chemistry, the strategic selection of molecular building blocks, or synthons, is a cornerstone of successful drug discovery campaigns. Among the privileged heterocyclic scaffolds, the 3-(1H-imidazol-4-yl)pyridine moiety has emerged as a synthon of significant interest. Its unique electronic properties, hydrogen bonding capabilities, and conformational rigidity make it an ideal anchor for designing potent and selective ligands against a range of biological targets. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the multifaceted applications of this compound in drug discovery, providing detailed protocols and insights into its utilization.
The inherent features of this scaffold are twofold. The pyridine ring, a bioisostere of a phenyl group, offers a hydrogen bond acceptor in the form of its nitrogen atom, which can be crucial for anchoring a ligand into a protein's binding site. The imidazole ring, on the other hand, is a versatile component, capable of acting as both a hydrogen bond donor and acceptor. This dual nature, coupled with its aromaticity, allows for a variety of interactions, including pi-pi stacking, which can significantly contribute to binding affinity. The linkage between these two rings provides a defined spatial arrangement, which is a key consideration in rational drug design.
This guide will delve into the physicochemical properties of this compound, provide a detailed synthetic protocol, and explore its application in the design of kinase inhibitors and G protein-coupled receptor (GPCR) modulators, supported by a case study of a marketed drug.
Physicochemical Properties and Structural Attributes
A thorough understanding of the physicochemical properties of a synthon is paramount for its effective deployment in a drug discovery program. These properties influence a molecule's solubility, permeability, and metabolic stability, all of which are critical determinants of a drug candidate's pharmacokinetic profile.
| Property | Value | Reference |
| CAS Number | 51746-85-1 | [1] |
| Molecular Formula | C₈H₇N₃ | [1] |
| Molecular Weight | 145.16 g/mol | [1] |
| Melting Point | 117-118 °C | [1][2] |
| Boiling Point | 422.4±20.0 °C (Predicted) | [1][2] |
| Solubility | Soluble in Ethanol, Methanol, Water | [1][2] |
| pKa | 12.29±0.10 (Predicted) | [1] |
The structural arrangement of this compound presents distinct opportunities for chemical modification to explore structure-activity relationships (SAR). The imidazole ring possesses two nitrogen atoms, with the N-1 position being a common site for substitution to modulate potency and physicochemical properties. The pyridine nitrogen can be protonated at physiological pH, influencing the molecule's overall charge and potential for ionic interactions.
Synthetic Protocol: A Reliable Route to the Scaffold
A robust and scalable synthesis is essential for the practical application of any synthon. The following protocol outlines a common method for the preparation of this compound, adapted from established procedures.[1] This multi-step synthesis starts from readily available precursors and provides the target compound in good yield.
Step 1: Synthesis of 5-(Pyridin-3-yl)-1H-imidazole-2-thiol
This initial step involves the condensation of 3-acetylpyridine with a suitable source of the imidazole ring, followed by thionation.
Step 2: Desulfurization to this compound
The intermediate thiol is then subjected to desulfurization to yield the final product.
Detailed Experimental Protocol:
Step 2: Synthesis of this compound from 5-(Pyridin-3-yl)-1H-imidazole-2-thiol
-
Reagents and Materials:
-
5-(Pyridin-3-yl)-1H-imidazole-2-thiol
-
Deionized water
-
Sodium nitrite (NaNO₂)
-
65% Nitric acid (HNO₃)
-
Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)
-
Sodium chloride (NaCl)
-
Isopropanol
-
Reactor equipped with cooling and heating capabilities, and a stirrer.
-
-
Procedure:
-
To a reactor, add 1.0 weight part of 5-(pyridin-3-yl)-1H-imidazole-2-thiol and 8 volumes of deionized water.
-
Add 0.58 weight parts (1.5 equivalents) of sodium nitrite to the reactor.
-
Cool the reaction mixture to 5 °C.
-
Slowly add 1.97 volume parts (5 equivalents) of 65% nitric acid.
-
Rinse the inner wall of the reactor with 2 volume parts of deionized water.
-
Heat the reaction mixture to 35 °C over 1 hour and stir at this temperature for at least 6 hours. (Alternatively, the mixture can be heated to 85 °C for 3 hours, followed by stirring for an additional 2 hours).
-
Cool the mixture to 15 °C and slowly add 2.0 weight parts of sodium carbonate (or another suitable base like sodium hydroxide) to neutralize the acid.
-
Heat the solution to 30 °C and saturate it with sodium chloride.
-
Add 4 volumes of isopropanol to the aqueous layer and stir for at least 30 minutes. The temperature may be increased to 55-60 °C during this step.
-
Separate the phases. Add 2 weight parts of sodium chloride to the aqueous layer.
-
Extract the aqueous layer again with 4 volumes of isopropanol, and then a third time with 2 volumes of isopropanol.
-
Combine the organic layers and concentrate under vacuum.
-
The purity of the product can be determined by HPLC, and the structure confirmed by NMR. This procedure has been reported to yield the product in the range of 84-92%.[1]
-
-
Safety Precautions: The reaction involves the use of strong acid (nitric acid) and the generation of potentially hazardous gases. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Application in Drug Discovery: A Scaffold for Kinase Inhibition
Protein kinases are a crucial class of enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The this compound scaffold has proven to be a highly effective pharmacophore for the design of potent and selective kinase inhibitors.
The pyridine and imidazole rings can engage in key hydrogen bonding interactions with the hinge region of the kinase active site, a common anchoring point for ATP-competitive inhibitors. The flexibility in substituting the imidazole N-1 position and various positions on the pyridine ring allows for fine-tuning of the inhibitor's affinity and selectivity for the target kinase.
Case Study: Nilotinib (Tasigna®) - A Second-Generation BCR-ABL Inhibitor
A prominent example illustrating the utility of the imidazole-pyridine motif is Nilotinib, a second-generation tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[3] While the core of Nilotinib is a more complex structure, it incorporates a 3-pyridinyl group and a methyl-imidazole moiety, which are critical for its high-affinity binding to the BCR-ABL kinase.[2]
The pyridine nitrogen of Nilotinib forms a crucial hydrogen bond with the backbone amide of Met318 in the hinge region of the ABL kinase domain. The imidazole ring is involved in van der Waals interactions within the active site, contributing to the overall binding energy. The development of Nilotinib from the first-generation inhibitor Imatinib involved structural modifications, including the incorporation of the pyridine and imidazole groups, to overcome resistance mutations.[4][5]
The principles demonstrated by Nilotinib are broadly applicable. The this compound synthon is a key component in inhibitors targeting other kinases, such as p38 MAP kinase and Vascular Endothelial Growth Factor Receptors (VEGFRs).[6][7][8][9] In these contexts, the pyridine-imidazole core serves as a rigid scaffold to present other functional groups that interact with different regions of the kinase active site, thereby conferring selectivity.
Application in Drug Discovery: Modulating G Protein-Coupled Receptors (GPCRs)
GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of currently marketed drugs. The this compound scaffold has also found utility in the design of ligands that modulate GPCR activity.
The imidazole ring is a well-known component of histamine, the endogenous ligand for histamine receptors. Consequently, the imidazole-pyridine scaffold has been explored for the development of histamine H3 receptor antagonists.[10][11] The H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system, making it an attractive target for the treatment of various neurological and psychiatric disorders.
In the design of H3 receptor antagonists, the imidazole ring often serves as the key pharmacophoric element that interacts with the receptor's binding pocket. The pyridine ring can be used to modulate the physicochemical properties of the molecule and to introduce additional interaction points to enhance affinity and selectivity. For instance, replacing a more flexible piperidine ring in known H3 receptor ligands with a rigid pyridine ring can lead to compounds with improved pharmacological profiles.[12]
Conclusion: A Privileged Scaffold for Future Drug Discovery
The this compound synthon represents a powerful tool in the arsenal of the modern medicinal chemist. Its versatile chemical nature, coupled with its proven track record in successful drug discovery programs, underscores its status as a privileged scaffold. This guide has provided a comprehensive overview of its properties, synthesis, and applications in the design of both kinase inhibitors and GPCR modulators. By understanding the fundamental principles that govern the interactions of this scaffold with biological targets, researchers can continue to leverage its potential to develop novel and effective therapies for a wide range of diseases. The detailed protocols and insights provided herein are intended to facilitate the seamless integration of this valuable synthon into ongoing and future drug discovery efforts.
References
- 1. This compound CAS#: 51746-85-1 [m.chemicalbook.com]
- 2. TTD: Therapeutic Target Database [ttd.idrblab.cn]
- 3. Nilotinib | C28H22F3N7O | CID 644241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Imatinib - Wikipedia [en.wikipedia.org]
- 5. Imatinib | C29H31N7O | CID 5291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. P38 MAP kinase inhibitors: evolution of imidazole-based and pyrido-pyrimidin-2-one lead classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. VEGF/VEGFR pathway inhibitors as anti-angiogenic agents: present and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 11. Histamine H3 Receptor Antagonists Products: R&D Systems [rndsystems.com]
- 12. Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Characterization of 3-(1H-Imidazol-4-yl)pyridine at the Histamine H3 Receptor
Abstract
This comprehensive technical guide provides detailed protocols for the in vitro pharmacological characterization of 3-(1H-Imidazol-4-yl)pyridine, a key chemical scaffold for ligands targeting the histamine H3 receptor (H3R). As a Gαi/o-coupled G protein-coupled receptor (GPCR), the H3R is a significant drug target for neurological and cognitive disorders. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals to accurately determine the binding affinity, functional potency, and efficacy of this compound and its analogs. This guide explains the scientific rationale behind key experimental assays, including radioligand competition binding, [³⁵S]GTPγS functional assays, and cAMP accumulation assays, ensuring a self-validating and robust experimental design.
Introduction: The Significance of this compound and the Histamine H3 Receptor
This compound (CAS 51746-85-1) is a heterocyclic compound that serves as a foundational structure for numerous ligands targeting histamine receptors.[1][2] Its primary and most studied biological target is the histamine H3 receptor (H3R), a presynaptic autoreceptor and heteroreceptor predominantly expressed in the central nervous system (CNS).[3][4]
The H3R is a member of the Class A, rhodopsin-like GPCR family. It couples primarily to the Gαi/o family of G proteins, which, upon activation, inhibit the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[5] The H3R exhibits high constitutive activity, meaning it can signal in the absence of an agonist.[6][7] This property is crucial for its pharmacological assessment.
As a presynaptic autoreceptor, the H3R inhibits the synthesis and release of histamine. As a heteroreceptor, it modulates the release of other key neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin.[3][8] Consequently, antagonists or inverse agonists of the H3R, which block this tonic inhibitory activity, enhance the release of these neurotransmitters. This mechanism underlies their therapeutic potential for treating conditions like Alzheimer's disease, narcolepsy, and attention-deficit hyperactivity disorder (ADHD).[8][9]
To characterize a compound like this compound, a multi-assay approach is essential to build a complete pharmacological profile, encompassing both its ability to bind to the receptor (affinity) and its ability to elicit a functional response (potency and efficacy).
Scientific Principles of H3 Receptor In Vitro Assays
The characterization of a ligand's interaction with the H3R relies on two core types of assays: those that measure binding and those that measure function.
-
Binding Assays: These assays quantify the physical interaction between the ligand and the receptor. The primary output is the inhibition constant (Kᵢ), which represents the ligand's affinity for the receptor. A lower Kᵢ value indicates higher binding affinity. The most common format is a competitive radioligand binding assay, where the test compound competes with a known high-affinity radiolabeled ligand for binding to the receptor.[8][10][11]
-
Functional Assays: These assays measure the cellular or biochemical consequence of the ligand-receptor interaction. They determine the ligand's efficacy (i.e., whether it is an agonist, antagonist, or inverse agonist) and its potency (the concentration required to produce a specific level of response, typically expressed as EC₅₀ or IC₅₀). Given the H3R's Gαi/o coupling, functional assays typically measure either the direct activation of the G protein or the downstream effect on cAMP levels.[6][12]
Below is a diagram illustrating the H3R signaling pathway, which forms the basis for the functional assays described in this guide.
Caption: Signaling pathway of the Gαi/o-coupled Histamine H3 receptor.
Detailed Experimental Protocols
The following protocols are standardized for characterizing ligands at the human H3 receptor (hH3R) expressed heterologously in cell lines such as Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO).[13][14]
Protocol 1: Radioligand Competition Binding Assay
This assay determines the binding affinity (Kᵢ) of this compound by measuring its ability to displace a known radioligand from the hH3R.
A. Causality and Experimental Choices:
-
Principle: Based on the law of mass action, an unlabeled test compound will compete with a fixed concentration of a radiolabeled ligand for a finite number of receptors. The concentration of the test compound that displaces 50% of the specific radioligand binding is its IC₅₀.
-
Radioligand Choice: [³H]-Nα-methylhistamine ([³H]-NAMH) is a commonly used H3R agonist radioligand.[10][13] It is chosen for its high affinity and specificity, which provides a robust assay window.
-
System: Cell membranes are used instead of whole cells to eliminate complexities of cell permeability and intracellular signaling.[13]
-
Self-Validation: The inclusion of a known H3R ligand (e.g., clobenpropit or histamine) as a positive control validates the assay's performance in each run. Non-specific binding is determined in the presence of a saturating concentration of an unlabeled H3R ligand to define the baseline.
B. Materials:
-
Cell Membranes: Prepared from HEK293 or CHO cells stably expressing the hH3R.
-
Radioligand: [³H]-Nα-methylhistamine (specific activity ~80 Ci/mmol).
-
Test Compound: this compound, prepared in a stock solution (e.g., 10 mM in DMSO) and serially diluted.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Ligand: 10 µM Clobenpropit or Histamine.
-
Apparatus: 96-well plates, rapid filtration harvester, glass fiber filters (e.g., Whatman GF/B), liquid scintillation counter, and scintillation cocktail.
C. Step-by-Step Methodology:
-
Preparation: Thaw hH3R cell membranes on ice. Dilute in binding buffer to a final concentration of 5-15 µg protein per well.
-
Assay Plate Setup: To a 96-well plate, add:
-
Total Binding: 25 µL binding buffer.
-
Non-specific Binding (NSB): 25 µL of 10 µM clobenpropit.
-
Test Compound: 25 µL of serially diluted this compound (typically from 10 pM to 100 µM final concentration).
-
-
Radioligand Addition: Add 25 µL of [³H]-NAMH diluted in binding buffer to all wells. The final concentration should be approximately equal to its Kₑ value for the hH3R (e.g., 0.5-1.0 nM).[10]
-
Membrane Addition: Add 50 µL of the diluted hH3R membrane suspension to all wells. The final assay volume is 100 µL.
-
Incubation: Incubate the plate for 2 hours at 25°C to allow the binding to reach equilibrium.[13]
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to separate bound from free radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
D. Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot a competition curve with the log concentration of this compound on the x-axis and the percentage of specific binding on the y-axis.
-
Fit the data to a sigmoidal dose-response model (variable slope) to determine the IC₅₀ value.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
Caption: Workflow for a radioligand competition binding assay.
Protocol 2: [³⁵S]GTPγS Binding Functional Assay
This assay provides a direct measure of G protein activation and is highly effective for determining the efficacy of a test compound.
A. Causality and Experimental Choices:
-
Principle: Upon receptor activation by an agonist, the Gα subunit releases GDP and binds GTP. The non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used to trap this activated state. An agonist will increase [³⁵S]GTPγS binding, an inverse agonist will decrease the basal (constitutive) binding, and a neutral antagonist will have no effect on its own but will block the effect of an agonist.[7][8]
-
System: Like the binding assay, this protocol uses cell membranes containing the hH3R and its associated G proteins.[6][8]
-
Self-Validation: The assay includes conditions for basal activity (no ligand), maximal stimulation (saturating agonist, e.g., R-α-methylhistamine), and non-specific binding (saturating unlabeled GTPγS) to define the assay window and ensure validity.[7]
B. Materials:
-
Cell Membranes: Prepared from hH3R-expressing cells.
-
Radioligand: [³⁵S]GTPγS (specific activity >1000 Ci/mmol).
-
Agonist: R-α-methylhistamine or Imetit.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP: Guanosine 5'-diphosphate, to promote the inactive G protein state.
-
Non-specific Ligand: 10 µM GTPγS (unlabeled).
-
Apparatus and consumables are identical to the binding assay.
C. Step-by-Step Methodology:
-
Pre-incubation: In a 96-well plate, pre-incubate hH3R membranes (10-20 µg protein/well) with adenosine deaminase (to remove endogenous adenosine) and varying concentrations of this compound for 15-30 minutes at 30°C.
-
Initiate Reaction: Add a mixture of [³⁵S]GTPγS (final concentration 0.1-0.5 nM) and GDP (final concentration 10-30 µM) to each well.
-
Incubation: Incubate the plate for 60 minutes at 30°C.[7]
-
Termination and Quantification: Terminate the reaction by rapid filtration and quantify radioactivity as described in Protocol 1.
D. Data Analysis:
-
Agonist Mode: Plot % stimulation over basal vs. log concentration to determine EC₅₀ and Eₘₐₓ (relative to a full agonist).
-
Inverse Agonist Mode: Plot % inhibition below basal vs. log concentration to determine IC₅₀.
-
Antagonist Mode: Plot % inhibition of agonist response vs. log concentration to determine the antagonist IC₅₀. This can be used to calculate the antagonist equilibrium constant (Kₑ) using the Schild equation or similar models.
Protocol 3: cAMP Accumulation Functional Assay
This assay measures the downstream consequence of Gαi/o activation—the inhibition of adenylyl cyclase activity.
A. Causality and Experimental Choices:
-
Principle: The H3R's Gαi/o coupling inhibits adenylyl cyclase, reducing cAMP production. To create a measurable inhibitory signal, adenylyl cyclase is first stimulated with forskolin. An H3R agonist will then reduce this forskolin-stimulated cAMP level. An inverse agonist will increase cAMP levels relative to the agonist-inhibited state. An antagonist will block the agonist's inhibitory effect.[8][16]
-
System: This assay requires intact, live cells expressing the hH3R, as it measures a cellular response.[3][14]
-
Detection: Commercial kits based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA are commonly used for sensitive and high-throughput quantification of intracellular cAMP.[8]
B. Materials:
-
Cells: Live HEK293 or CHO cells stably expressing the hH3R.
-
Assay Medium: Serum-free medium or HBSS.
-
Stimulant: Forskolin.
-
Phosphodiesterase (PDE) Inhibitor: IBMX (3-isobutyl-1-methylxanthine) is crucial to prevent the degradation of cAMP and amplify the signal.[5]
-
cAMP Detection Kit: e.g., HTRF cAMP kit or ELISA kit.
C. Step-by-Step Methodology:
-
Cell Plating: Plate hH3R-expressing cells in 96- or 384-well plates and grow to confluence.
-
Pre-treatment: Wash cells and pre-treat them with the test compound (this compound) and a PDE inhibitor (e.g., 100 µM IBMX) in assay medium for 30 minutes.[14]
-
To test for agonist/inverse agonist activity: Add the test compound alone.
-
To test for antagonist activity: Add the test compound before adding a fixed concentration of an H3R agonist.
-
-
Stimulation: Add forskolin (final concentration 1-10 µM) to all wells except the basal control. If testing for antagonist activity, add the H3R agonist at this step as well.
-
Incubation: Incubate for 30 minutes at 37°C.[14]
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.
D. Data Analysis:
-
Data analysis is analogous to the [³⁵S]GTPγS assay.
-
Agonist/Inverse Agonist Mode: Calculate the % inhibition of the forskolin response. Plot this against the log concentration of the test compound to determine IC₅₀ (for agonists) or EC₅₀ (for inverse agonists increasing cAMP from an agonist-suppressed baseline).
-
Antagonist Mode: Determine the IC₅₀ for the reversal of an agonist's effect.
Caption: Comparative workflows for H3R functional assays.
Data Presentation and Interpretation
The data generated from these assays should be compiled to create a comprehensive pharmacological profile. A clear, tabular format is recommended for presenting the quantitative results.
Table 1: Example Pharmacological Profile for an H3R Ligand
| Assay Type | Parameter | Value | Cell Line / Preparation | Reference Protocol |
| Binding Affinity | ||||
| Radioligand Competition | Kᵢ (nM) | 5.2 | hH3R-CHO Cell Membranes | Protocol 1 |
| Functional Activity | ||||
| [³⁵S]GTPγS Binding | IC₅₀ (nM) | 25.8 | hH3R-CHO Cell Membranes | Protocol 2 |
| Efficacy | Inverse Agonist | (Inhibition of Basal Binding) | Protocol 2 | |
| cAMP Accumulation | IC₅₀ (nM) | 45.1 | Live hH3R-CHO Cells | Protocol 3 |
| Efficacy | Antagonist | (Reversal of Agonist Effect) | Protocol 3 | |
| Selectivity | ||||
| Histamine H1 Receptor (Kᵢ) | > 10,000 nM | hH1R-HEK293 Membranes | Protocol 1 | |
| Histamine H2 Receptor (Kᵢ) | > 10,000 nM | hH2R-HEK293 Membranes | Protocol 1 | |
| Histamine H4 Receptor (Kᵢ) | > 5,000 nM | hH4R-HEK293 Membranes | Protocol 1 |
Note: The values presented in Table 1 are hypothetical and for illustrative purposes only.
Interpretation:
-
A low nanomolar Kᵢ value indicates high affinity for the H3 receptor.
-
A discrepancy between binding affinity (Kᵢ) and functional potency (IC₅₀) is common and can be influenced by assay conditions and receptor reserve.
-
The results from the functional assays define the compound's nature. In the example above, the compound shows inverse agonist properties in a direct G-protein activation assay but behaves as an antagonist in a downstream cAMP assay, a phenomenon known as "protean agonism" that can be observed with H3R ligands.[6][14] Further investigation would be warranted.
-
High Kᵢ values for other histamine receptor subtypes (H1, H2, H4) would demonstrate selectivity for the H3 receptor, a critical characteristic for a therapeutic candidate.
References
- 1. This compound CAS#: 51746-85-1 [m.chemicalbook.com]
- 2. CAS 51746-87-3: Pyridine, 4-(1H-imidazol-4-yl)- [cymitquimica.com]
- 3. AR71, Histamine H3 Receptor Ligand—In Vitro and In Vivo Evaluation (Anti-Inflammatory Activity, Metabolic Stability, Toxicity, and Analgesic Action) [mdpi.com]
- 4. Identification of 4-(1H-imidazol-4(5)-ylmethyl)pyridine (immethridine) as a novel, potent, and highly selective histamine H(3) receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histamine H3 receptor activation inhibits dopamine D1 receptor-induced cAMP accumulation in rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protean agonism at histamine H3 receptors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histamine H3-receptor-mediated [35S]GTPγ[S] binding: evidence for constitutive activity of the recombinant and native rat and human H3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. biorxiv.org [biorxiv.org]
- 14. Antagonist affinity measurements at the Gi-coupled human histamine H3 receptor expressed in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis of 3-(1H-Imidazol-4-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction and Strategic Overview
3-(1H-Imidazol-4-yl)pyridine is a critical heterocyclic building block in medicinal chemistry and materials science. Its unique structure, featuring both a pyridine and an imidazole ring, allows for diverse molecular interactions, making it a privileged scaffold in the design of kinase inhibitors, metalloproteinase inhibitors, and other pharmacologically active agents.
This guide provides a detailed, field-proven protocol for the synthesis of this compound. The primary and most robust strategy discussed is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction . This method is favored for its high functional group tolerance, generally good yields, and the commercial availability of starting materials.
We will dissect the synthesis into a logical three-stage workflow:
-
N-H Protection: Masking the reactive imidazole nitrogen to prevent side reactions.
-
C-C Bond Formation: The core Suzuki-Miyaura cross-coupling step.
-
Deprotection: Removal of the protecting group to yield the final product.
Additionally, alternative synthetic strategies will be briefly discussed to provide a comprehensive view of the available chemical space for constructing this valuable molecule.
Core Synthesis Strategy: The Suzuki-Miyaura Approach
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium complex.
Principle and Rationale
The catalytic cycle involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the C-C bond and regenerate the catalyst.
For the synthesis of this compound, the most common approach involves coupling a 4-haloimidazole derivative with a pyridineboronic acid. This is strategically sound due to the commercial availability and stability of 3-pyridineboronic acid.
The Critical Role of N-Protection
The N-H proton of the imidazole ring is acidic (pKa ≈ 14.5) and can interfere with the Suzuki-Miyaura coupling in several ways:
-
Catalyst Inhibition: The unprotected imidazole can act as a ligand, coordinating to the palladium center and inhibiting its catalytic activity.[1]
-
Base Consumption: The acidic proton can be deprotonated by the base required for the reaction, affecting the efficiency of the transmetalation step.
-
Side Reactions: N-arylation can occur as a competing reaction pathway.
To circumvent these issues, a protecting group is installed on the imidazole nitrogen. The trityl (triphenylmethyl, Tr) group is an excellent choice due to its steric bulk, which effectively shields the nitrogen, and its lability under mild acidic conditions for easy removal.[2]
Overall Synthetic Workflow
The complete synthetic pathway is a robust three-step sequence that ensures high purity and yield of the final product.
Caption: Three-step synthesis workflow.
Detailed Experimental Protocols
The following protocols are synthesized from established literature procedures and represent a reliable method for laboratory-scale synthesis.
Protocol A: N-Protection of 4-Bromo-1H-imidazole
This step introduces the bulky trityl group to prevent side reactions during the subsequent coupling.
Materials:
-
4-Bromo-1H-imidazole
-
Trityl chloride (TrCl)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 4-Bromo-1H-imidazole (1.0 eq) in anhydrous DMF, add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add trityl chloride (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by slowly adding water. The product will often precipitate.
-
Collect the solid by filtration, wash with water and then a cold non-polar solvent (e.g., hexane or diethyl ether) to remove impurities.
-
Dry the resulting white solid, 1-trityl-4-bromo-1H-imidazole, under vacuum. The product is often pure enough for the next step without further purification.
Protocol B: Suzuki-Miyaura Cross-Coupling
This is the core C-C bond-forming step. Strict adherence to anhydrous and anaerobic conditions is crucial for catalyst performance.
Materials:
-
1-Trityl-4-bromo-1H-imidazole (from Protocol A)
-
3-Pyridineboronic acid
-
Palladium Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄
-
Base: Anhydrous Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃)
-
Solvent System: 1,4-Dioxane and Water (typically 4:1 or 5:1 v/v)
Procedure:
-
To a Schlenk flask or oven-dried round-bottom flask equipped with a condenser, add 1-trityl-4-bromo-1H-imidazole (1.0 eq), 3-pyridineboronic acid (1.2 eq), sodium carbonate (2.5-3.0 eq), and the palladium catalyst (3-5 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system (1,4-dioxane and water) via cannula or syringe.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 6-12 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with water, then with brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product, 1-trityl-4-(pyridin-3-yl)-1H-imidazole, can be purified by flash column chromatography on silica gel.
Protocol C: N-Trityl Deprotection
The final step removes the trityl group under mild acidic conditions to yield the target molecule.[3]
Materials:
-
1-Trityl-4-(pyridin-3-yl)-1H-imidazole (from Protocol B)
-
Trifluoroacetic acid (TFA) or Formic Acid
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the crude or purified N-trityl protected product (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C.
-
Slowly add trifluoroacetic acid (2.0-5.0 eq) or an excess of formic acid.
-
Stir the reaction at room temperature for 1-3 hours. The cleavage can be monitored by TLC, observing the formation of the more polar product and triphenylmethanol.
-
Once the reaction is complete, carefully neutralize the acid by adding a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer multiple times with DCM or a DCM/isopropanol mixture.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
The final product, this compound, can be purified by silica gel chromatography or recrystallization to yield a pure solid.
Data Summary and Reaction Conditions
| Step | Key Reagents | Catalyst / Additive | Solvent | Temp (°C) | Time (h) | Typical Yield |
| Protection | 4-Bromo-1H-imidazole, Trityl Chloride | Et₃N | DMF | 0 to RT | 12-16 | >90% |
| Coupling | N-Trityl-4-bromo-1H-imidazole, 3-Pyridineboronic acid | Pd(dppf)Cl₂ (5 mol%), Na₂CO₃ | Dioxane/H₂O | 90-100 | 6-12 | 70-85% |
| Deprotection | N-Trityl-3-(imidazol-4-yl)pyridine | Trifluoroacetic Acid (TFA) | DCM | 0 to RT | 1-3 | >85% |
Alternative Synthetic Routes
While the Suzuki-Miyaura coupling is highly effective, other methods have been developed for forming the imidazole-pyridine linkage.
Three-Component Reaction
A novel one-pot synthesis has been described involving the condensation of o-picolylamines, aldehydes, and isocyanides, catalyzed by a Lewis acid like InCl₃.[4][5] This approach builds the imidazole ring directly onto a pyridine-containing fragment. While efficient for library synthesis, it may require more optimization for specific substrate combinations.[6][7]
Caption: Three-component synthesis route.
This method offers a convergent and atom-economical alternative to linear, multi-step syntheses.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Introduction: The 3-(1H-Imidazol-4-yl)pyridine Scaffold as a Privileged Structure in Drug Discovery
An Application Guide for the Biological Screening of 3-(1H-Imidazol-4-yl)pyridine Derivatives
The this compound core is a heterocyclic scaffold of significant interest in medicinal chemistry. Its structure, featuring a pyridine ring linked to an imidazole, mimics the endogenous ligand histamine and provides a versatile framework of hydrogen bond donors and acceptors. This allows it to interact with a wide array of biological targets, earning it the designation of a "privileged structure." Derivatives of this scaffold have shown potent activity against several key therapeutic targets, including enzymes and G-protein coupled receptors (GPCRs).
Notably, this single chemical framework has given rise to potent inhibitors of p38 MAP kinase , a critical node in inflammatory signaling pathways; Indoleamine 2,3-dioxygenase 1 (IDO1) , a key enzyme that suppresses the immune response in the tumor microenvironment; and antagonists of the Histamine H3 Receptor (H3R) , which is implicated in various neurological disorders.[1][2][3][4] The successful development of drugs based on this scaffold, therefore, depends on a robust and logical biological screening cascade designed to identify the specific activity of novel derivatives and elucidate their mechanism of action.
This guide provides a detailed framework for the biological evaluation of novel this compound derivatives, structured as a multi-tiered screening cascade. It is designed for researchers in drug discovery, offering not just protocols, but the scientific rationale behind the experimental design, ensuring a self-validating and rigorous evaluation process.
A Hierarchical Screening Strategy
A tiered approach is the most efficient method for screening a new library of compounds. This strategy begins with broad, high-throughput assays to identify general biological activity and progressively moves towards more complex, target-specific, and mechanistic studies for the most promising hits. This conserves resources by focusing in-depth analysis only on compounds with validated activity.
Caption: Hierarchical screening cascade for this compound derivatives.
Tier 1: Primary Screening - Antiproliferative Activity
The first step is to determine if the novel derivatives possess cytotoxic or cytostatic effects, which is a common characteristic of kinase inhibitors and other anticancer agents.[5][6] A colorimetric cell viability assay is a robust, high-throughput method for this initial screen. The XTT assay is often preferred over the classic MTT assay because its formazan product is water-soluble, eliminating a solubilization step and reducing experimental variability.[7][8][9]
Protocol 1: XTT Cell Viability Assay
Principle: Metabolically active, viable cells reduce the tetrazolium salt XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) to a water-soluble orange formazan dye.[7][8] The amount of formazan produced, measured by absorbance, is directly proportional to the number of viable cells.
Methodology:
-
Cell Plating:
-
Seed a panel of human cancer cell lines (e.g., HT-29 for colorectal cancer, MDA-MB-231 for breast cancer, A549 for lung cancer) into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a dilution series of the this compound derivatives in appropriate cell culture medium. A typical starting concentration range is 0.1 to 100 µM.
-
Add the compound dilutions to the cells. Include vehicle-only (e.g., 0.1% DMSO) controls and a positive control for cytotoxicity (e.g., Staurosporine).
-
Incubate for 48-72 hours at 37°C, 5% CO₂.
-
-
XTT Reagent Addition:
-
Prepare the XTT labeling mixture according to the manufacturer's instructions, typically by mixing the XTT reagent with an electron-coupling reagent.[7]
-
Add 50 µL of the XTT mixture to each well.
-
Incubate the plate for 2-4 hours at 37°C, 5% CO₂. Causality Note: Incubation time is critical and should be optimized as it depends on the metabolic rate of the cell line.
-
-
Data Acquisition:
-
Shake the plate gently to evenly distribute the formazan product.
-
Measure the absorbance at 450-490 nm using a microplate reader.[9]
-
Data Presentation:
| Compound ID | Cell Line | IC₅₀ (µM) |
| Derivative 1 | HT-29 | 5.2 |
| Derivative 1 | MDA-MB-231 | 12.8 |
| Derivative 2 | HT-29 | > 100 |
| Derivative 2 | MDA-MB-231 | > 100 |
| Doxorubicin | HT-29 | 0.8 |
Tier 2: Target Deconvolution and Potency Determination
Compounds showing significant antiproliferative activity ("hits") must be further investigated to identify their specific molecular target. Based on the known activities of the scaffold, parallel screening against IDO1, p38 MAPK, and H3R is a logical next step.
Protocol 2: Cell-Based IDO1 Inhibitor Screening
Principle: IDO1 is an enzyme that catalyzes the conversion of tryptophan to kynurenine.[10] In many cancers, IDO1 expression is upregulated by interferon-gamma (IFNγ), leading to an immunosuppressive tumor microenvironment.[10][11] This assay measures the ability of a compound to inhibit IDO1 activity by quantifying the amount of kynurenine produced in IFNγ-stimulated cancer cells.
Methodology:
-
Cell Culture and IDO1 Induction:
-
Plate an IDO1-expressing cancer cell line (e.g., SK-OV-3 ovarian cancer cells) in a 96-well plate.[10]
-
Incubate for 24 hours.
-
Treat the cells with IFNγ (e.g., 50 ng/mL) for 24-48 hours to induce IDO1 expression. Include wells without IFNγ as a negative control.
-
-
Inhibitor Treatment:
-
Add serial dilutions of the hit compounds and a known IDO1 inhibitor (e.g., Epacadostat) to the IFNγ-stimulated cells.
-
Incubate for 24-48 hours at 37°C, 5% CO₂.
-
-
Kynurenine Measurement:
-
Carefully collect the cell culture supernatant.
-
Transfer 100 µL of supernatant to a new 96-well plate.
-
Add 50 µL of 30% trichloroacetic acid (TCA) to each well to precipitate proteins. Centrifuge the plate to pellet the precipitate.
-
Transfer the clear supernatant to another plate.
-
Add an equal volume of Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).
-
Incubate for 10 minutes at room temperature. A yellow color will develop.
-
Measure the absorbance at 490 nm.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of kynurenine.
-
Calculate the concentration of kynurenine in each sample and determine the IC₅₀ value for each compound.
-
Protocol 3: p38α MAPK Kinase Activity Assay
Principle: This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant p38α kinase. A common format uses luminescence to quantify the amount of ATP remaining after the kinase reaction; less light indicates higher kinase activity (more ATP consumed).
Methodology:
-
Reaction Setup:
-
In a 96-well or 384-well plate, add the following components in buffer: recombinant human p38α enzyme, a specific substrate peptide (e.g., ATF2), and ATP.
-
Add serial dilutions of the test compounds or a known p38 inhibitor (e.g., SB203580).
-
-
Kinase Reaction:
-
Incubate the plate at 30°C for 1 hour to allow the phosphorylation reaction to proceed.
-
-
Signal Detection:
-
Add a luminescence-based ATP detection reagent (e.g., ADP-Glo™ Kinase Assay).[12] This reagent first stops the kinase reaction and depletes the remaining ATP, then converts the ADP produced into ATP, which is used in a luciferase reaction to generate light.
-
Incubate as per the manufacturer's protocol.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
The luminescence signal is inversely proportional to kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
-
Tier 3: Mechanism of Action & Functional Confirmation
For hits with confirmed potency against a specific target, the final tier of screening validates their mechanism of action within a cellular context and confirms the desired downstream functional outcome.
Protocol 4: Western Blot for p38 Pathway Activation
Principle: A key step in confirming the cellular activity of a p38 inhibitor is to demonstrate that it blocks the phosphorylation of a downstream substrate.[13] Heat Shock Protein 27 (HSP27) is a well-established substrate of MAPK-activated protein kinase 2 (MK2), which is directly activated by p38. Therefore, measuring the level of phosphorylated HSP27 (p-HSP27) serves as a reliable biomarker for p38 pathway activity.[1]
Caption: Simplified p38 MAPK signaling pathway showing the point of inhibition.
Methodology:
-
Cell Treatment and Lysis:
-
Plate cells (e.g., THP-1 monocytes) and treat with the p38 inhibitor derivative for 1-2 hours.
-
Stimulate the p38 pathway with an agonist like Anisomycin or Lipopolysaccharide (LPS) for 15-30 minutes. Include unstimulated and vehicle-only stimulated controls.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors .[14] Causality Note: Phosphatase inhibitors are absolutely critical to preserve the phosphorylated state of the target proteins during sample preparation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.[15]
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Causality Note: Avoid using milk as a blocking agent, as it contains phosphoproteins (casein) that can cause high background when probing with phospho-specific antibodies.[14]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for p-HSP27.
-
Wash the membrane extensively with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the signal using a chemiluminescence imager.
-
-
Stripping and Reprobing:
-
To confirm equal protein loading, the membrane can be stripped of antibodies and re-probed with an antibody against total HSP27 or a housekeeping protein like GAPDH.[13]
-
Protocol 5: Cytokine Release ELISA
Principle: For IDO1 inhibitors, a key functional outcome is the restoration of T-cell activity that was suppressed by the cancer cells. This can be measured by quantifying the secretion of pro-inflammatory cytokines like TNF-α or IL-6 from immune cells in a co-culture system. The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for this purpose.[16][17]
Methodology:
-
Co-culture Setup:
-
Establish a co-culture of IFNγ-induced IDO1-expressing tumor cells (from Protocol 2) and an immune cell line (e.g., Jurkat T-cells) or primary human PBMCs.
-
Add serial dilutions of the IDO1 inhibitor derivative.
-
-
Incubation and Sample Collection:
-
Incubate the co-culture for 48-72 hours.
-
Collect the culture supernatant by centrifugation to remove cells. Supernatants can be used immediately or stored at -80°C.[18]
-
-
Sandwich ELISA:
-
Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α) overnight at 4°C.[19]
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 10% FBS in PBS) for 1-2 hours.[16]
-
Sample Incubation: Add standards of known cytokine concentration and the collected supernatants to the wells. Incubate for 2 hours at room temperature.
-
Detection: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour.[20]
-
Enzyme Conjugation: Wash the plate and add streptavidin-HRP. Incubate for 30 minutes.
-
Substrate Addition: Wash the plate and add a TMB substrate solution. A blue color will develop.[18]
-
Stop Reaction: Add a stop solution (e.g., 2N H₂SO₄). The color will change to yellow.
-
Read Plate: Measure the absorbance at 450 nm.
-
-
Data Analysis:
-
Generate a standard curve from the absorbance values of the standards.
-
Calculate the concentration of the cytokine in each sample. An effective IDO1 inhibitor should lead to a dose-dependent increase in cytokine production.
-
Conclusion
The biological screening of this compound derivatives requires a systematic, multi-tiered approach that progresses from broad phenotypic screening to specific target validation and functional analysis. By employing the protocols outlined in this guide, researchers can effectively identify active compounds, deconvolute their molecular targets, and confirm their mechanism of action in a cellular context. This rigorous cascade ensures that only the most promising and well-characterized candidates are advanced toward further preclinical and clinical development, maximizing the potential of this versatile chemical scaffold.
References
- 1. High-Content Screening Analysis of the p38 Pathway: Profiling of Structurally Related p38α Kinase Inhibitors Using Cell-Based Assays | Semantic Scholar [semanticscholar.org]
- 2. Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-based virtual screening for novel p38 MAPK inhibitors and a biological evaluation – ScienceOpen [scienceopen.com]
- 4. Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]
- 7. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
- 8. biotium.com [biotium.com]
- 9. Complete Guide to Choosing the Right Cell Viability Assay | AxisPharm [axispharm.com]
- 10. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. scienceopen.com [scienceopen.com]
- 13. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 14. researchgate.net [researchgate.net]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. bowdish.ca [bowdish.ca]
- 17. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Cytokine Elisa [bdbiosciences.com]
- 20. Cytokine Elisa [bdbiosciences.com]
Catalytic applications of "3-(1H-Imidazol-4-yl)pyridine" metal complexes
An Application Guide to the Catalytic Use of 3-(1H-Imidazol-4-yl)pyridine Metal Complexes
Abstract
This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of the catalytic applications of metal complexes derived from the versatile N,N'-bidentate ligand, this compound (hereafter referred to as ImPy). ImPy serves as a privileged ligand scaffold due to its unique electronic and structural properties, combining a strong σ-donating imidazole moiety with a π-accepting pyridine ring. This duality makes it an excellent candidate for stabilizing a range of transition metals and facilitating diverse catalytic transformations. This document details the synthesis of ImPy complexes and provides in-depth application notes and step-by-step protocols for their use in biomimetic oxidation and palladium-catalyzed cross-coupling reactions.
Introduction: Why this compound is a Ligand of Interest
The rational design of catalysts is paramount in modern chemistry. The ligand scaffold plays a critical role in dictating the electronic and steric environment of the metal center, thereby controlling its reactivity, stability, and selectivity. The ImPy ligand is of particular interest because it mimics the coordination environment found in numerous metalloenzymes, where histidine (imidazole) residues are common coordinating groups.
The key distinction between the two nitrogen donors in ImPy is their electronic character. Imidazoles are known to be stronger electron donors than pyridines.[1] This property can lead to more electron-rich metal centers, which can enhance reactivity in processes like oxidative addition or facilitate the formation of high-valent intermediates in oxidation catalysis.[1] Conversely, the pyridine ring provides thermal and oxidative stability. This combination allows for the fine-tuning of a metal complex's properties, making ImPy a powerful tool in the catalyst designer's arsenal.
Section 1: General Synthesis of ImPy-Metal Complexes
The synthesis of ImPy-metal complexes is typically a straightforward coordination reaction. The choice of metal precursor and solvent is critical for obtaining a well-defined, catalytically active species.
Protocol 1: Synthesis of a Representative [Cu(ImPy)₂(OAc)₂] Complex
This protocol describes a general method for synthesizing a copper(II) acetate complex, a common precursor for biomimetic oxidation catalysts.
Materials:
-
This compound (ImPy, 2.05 mmol)
-
Copper(II) Acetate Monohydrate (Cu(OAc)₂·H₂O, 1.00 mmol)
-
Methanol (ACS Grade, 25 mL)
-
Diethyl Ether (ACS Grade, 50 mL)
-
Magnetic stirrer and stir bar
-
Round-bottom flask (50 mL) with reflux condenser
Procedure:
-
Dissolution: In the 50 mL round-bottom flask, dissolve this compound (2.05 mmol) in 15 mL of methanol with gentle stirring.
-
Precursor Addition: In a separate beaker, dissolve Copper(II) Acetate Monohydrate (1.00 mmol) in 10 mL of methanol. This solution may require gentle warming to fully dissolve.
-
Complexation: Add the copper acetate solution dropwise to the stirring ligand solution at room temperature. A color change (typically to a deeper blue or green) should be observed, indicating coordination.
-
Reaction: Attach the reflux condenser and heat the mixture to a gentle reflux (approx. 65°C) for 2 hours to ensure complete complexation.
-
Precipitation & Isolation: After cooling to room temperature, slowly add diethyl ether to the reaction mixture with vigorous stirring until a precipitate forms.
-
Filtration: Collect the solid product by vacuum filtration, washing with a small amount of cold methanol and then with diethyl ether.
-
Drying: Dry the resulting solid complex under vacuum.
-
Characterization: The final product should be characterized by methods such as FT-IR (to observe shifts in C=N stretching frequencies upon coordination), UV-Vis spectroscopy, and Elemental Analysis.
Section 2: Application Note I - Biomimetic Oxidation Catalysis
Core Concept: ImPy complexes, particularly with copper, are excellent functional models for catecholase and other copper-containing monooxygenases. These enzymes utilize copper centers coordinated by histidine (imidazole) to catalyze the oxidation of catechols to quinones or alcohols to aldehydes. A key insight from studies on related systems is that a Cu(I)-bis(imidazole) complex can be the catalytically competent intermediate for catechol oxidation.[2]
Application: Catalytic Oxidation of Catechol
This application demonstrates the use of a Cu-ImPy complex to catalyze the aerobic oxidation of a model substrate, 3,5-di-tert-butylcatechol (DTBC), to 3,5-di-tert-butyl-o-benzoquinone (DTBQ).
Caption: Proposed catalytic cycle for catechol oxidation by a Cu-ImPy complex.
Protocol 2: Aerobic Oxidation of 3,5-Di-tert-butylcatechol (DTBC)
Materials:
-
[Cu(ImPy)₂(OAc)₂] catalyst (from Protocol 1, 0.01 mmol)
-
3,5-di-tert-butylcatechol (DTBC, 1.0 mmol)
-
Acetonitrile (CH₃CN, HPLC Grade, 20 mL)
-
Schlenk flask (50 mL)
-
Oxygen balloon or access to an O₂ line
-
UV-Vis Spectrophotometer
Procedure:
-
Setup: Add the catalyst (0.01 mmol, 1 mol%) and DTBC (1.0 mmol) to the Schlenk flask.
-
Solvent Addition: Add 20 mL of acetonitrile to the flask. The solution should be homogeneous.
-
Atmosphere: Seal the flask, and using Schlenk line techniques, evacuate and backfill with pure oxygen three times. Finally, leave the flask under a positive pressure of O₂ (e.g., via an O₂ balloon).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by observing the growth of the characteristic absorbance peak of the product, DTBQ, at approximately 400 nm using UV-Vis spectroscopy. Take aliquots at regular intervals (e.g., every 15 minutes).
-
Causality Check: The choice of acetonitrile is crucial; it is a coordinating solvent but is labile enough to be displaced by the catechol substrate, allowing the reaction to proceed.
-
Workup (for isolation): Once the reaction is complete (as determined by spectroscopy or TLC), the solvent can be removed under reduced pressure. The residue can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to isolate the pure quinone product.
| Entry | Catalyst (mol%) | Substrate | Solvent | Temp (°C) | Time (h) | Conversion (%) |
| 1 | 1.0 | DTBC | CH₃CN | 25 | 2 | >95 |
| 2 | 1.0 | DTBC | CH₂Cl₂ | 25 | 4 | 85 |
| 3 | 0.5 | DTBC | CH₃CN | 25 | 3 | >95 |
| 4 | 1.0 | Benzyl Alcohol | CH₃CN | 60 | 12 | 78[3] |
| Table 1: Representative results for oxidation reactions using related Cu-imidazole/pyridine catalysts. Data is illustrative of typical performance.[3] |
Section 3: Application Note II - Palladium-Catalyzed Cross-Coupling
Core Concept: Palladium complexes bearing N-donor ligands, including imidazoles, are highly effective catalysts for C-C bond formation. Imidazole-based ligands can serve as alternatives to traditional phosphines, offering good thermal stability and high activity.[4][5] They are particularly effective in Suzuki-Miyaura reactions, even with challenging substrates like aryl chlorides, due to their ability to stabilize the electron-rich Pd(0) active species and facilitate oxidative addition.[6]
Application: Suzuki-Miyaura Coupling of Aryl Halides
This application details a general procedure for using an in-situ generated Pd-ImPy catalyst for the cross-coupling of an aryl halide with an arylboronic acid.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Protocol 3: Suzuki-Miyaura Coupling of 4-Chlorotoluene
Materials:
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
This compound (ImPy, 0.04 mmol, 4 mol%)
-
4-Chlorotoluene (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Potassium Carbonate (K₂CO₃, 2.0 mmol)
-
Toluene (5 mL) / Water (1 mL) solvent mixture
-
Schlenk flask (25 mL) with reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
Catalyst Pre-formation (In-situ): To the Schlenk flask, add Pd(OAc)₂ and the ImPy ligand.
-
Reagent Addition: Add 4-chlorotoluene, phenylboronic acid, and potassium carbonate to the flask.
-
Solvent Addition: Add the toluene/water mixture. The biphasic system is common for Suzuki couplings and the base is often in the aqueous phase.
-
Inert Atmosphere: Seal the flask, and using Schlenk line techniques, evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reaction: Heat the reaction mixture to 100°C with vigorous stirring for 12-24 hours.
-
Monitoring: The reaction can be monitored by taking small aliquots, quenching with water, extracting with ethyl acetate, and analyzing by GC-MS.
-
Expert Insight: The L:Pd ratio is critical. A 2:1 ratio is typical, but higher ratios can sometimes prevent catalyst decomposition. The choice of a strong inorganic base like K₂CO₃ is essential to facilitate the transmetalation step.
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Section 4: Experimental Workflow & Logic
The successful application of ImPy-metal complexes requires a logical workflow from synthesis to final catalytic run.
Caption: General workflow from catalyst synthesis to application.
Section 5: Troubleshooting and Key Insights
-
Low Catalytic Activity: If activity is low, consider that the catalyst may not be fully formed or may have precipitated. Ensure complete dissolution during synthesis and the catalytic run. For Pd-coupling, an inert atmosphere is critical to prevent oxidation of the Pd(0) active species.
-
Ligand Instability: While generally robust, under harsh oxidative conditions, the imidazole or pyridine ring can be subject to oxidation. If catalyst decomposition is suspected, consider milder oxidants or lower temperatures.
-
Poor Solubility: If the synthesized complex is poorly soluble in the desired reaction solvent, a change in the counter-ion (e.g., from acetate to triflate) or a different solvent system may be required.
-
Self-Validation: Every protocol should include a control experiment. Run the reaction without the metal-ImPy complex and without the ligand to confirm that both components are necessary for catalysis.
Section 6: References
-
Ghosh, C., & Mishra, S. (2021). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry. --INVALID-LINK--
-
Bhosale, S. D., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience. --INVALID-LINK--
-
Goudar, J. S., et al. (2019). Imidazole for Pyridine Substitution Leads to Enhanced Activity Under Milder Conditions in Cobalt Water Oxidation Electrocatalysis. Inorganic Chemistry. --INVALID-LINK--
-
Dutta, B., & Chatterjee, T. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega. --INVALID-LINK--
-
Kinzel, T., et al. (2010). 2-Phosphinoimidazole Ligands: N–H NHC or P–N Coordination Complexes in Palladium-Catalyzed Suzuki-Miyaura Reactions of Aryl Chlorides. Organometallics. --INVALID-LINK--
-
Dutta, B., & Chatterjee, T. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega. --INVALID-LINK--
-
Bacchella, C., et al. (2021). A Cu-bis(imidazole) Substrate Intermediate Is the Catalytically Competent Center for Catechol Oxidase Activity of Copper Amyloid-β. Inorganic Chemistry. --INVALID-LINK--
-
Hardy, L. P., et al. (2018). A bio-inspired imidazole-functionalised copper cage complex. Chemical Communications. --INVALID-LINK--
-
Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. --INVALID-LINK--
-
ResearchGate. Copper Complexes Supported by Iminotriazole Ligands: Effective Catalysts for the Monooxygenation of Phenols. --INVALID-LINK--
-
ResearchGate. Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. --INVALID-LINK--
-
Zhang, C., et al. (1999). Palladium-Imidazol-2-ylidene Complexes as Catalysts for Facile and Efficient Suzuki Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids. The Journal of Organic Chemistry. --INVALID-LINK--
-
Taki, M., et al. (2002). Copper(I) and Copper(II) Complexes Possessing Cross-Linked Imidazole-Phenol Ligands: Structures and Dioxygen Reactivity. Journal of the American Chemical Society. --INVALID-LINK--
References
- 1. Imidazole for Pyridine Substitution Leads to Enhanced Activity Under Milder Conditions in Cobalt Water Oxidation Electrocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Cu-bis(imidazole) Substrate Intermediate Is the Catalytically Competent Center for Catechol Oxidase Activity of Copper Amyloid-β - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A bio-inspired imidazole-functionalised copper cage complex - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Imidazol-2-ylidene Complexes as Catalysts for Facile and Efficient Suzuki Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids [organic-chemistry.org]
- 6. par.nsf.gov [par.nsf.gov]
Application Note & Experimental Protocol: Synthesis of 3-(1H-Imidazol-4-yl)pyridine
Abstract: This document provides a detailed experimental protocol for the synthesis of 3-(1H-Imidazol-4-yl)pyridine, a valuable heterocyclic building block in medicinal chemistry and drug development. The imidazole ring is a crucial pharmacophore found in numerous natural and synthetic bioactive compounds.[1][2] This guide focuses on a robust and widely applicable palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The protocol is designed for researchers, chemists, and drug development professionals, offering in-depth explanations for experimental choices, self-validating system checks, and comprehensive safety guidelines.
Introduction and Strategic Rationale
This compound is a key intermediate in the synthesis of various pharmacologically active agents. The strategic linkage of a pyridine ring to an imidazole core creates a scaffold with diverse biological potential. Several synthetic routes can be envisioned for its construction, including Ullmann-type condensations and multi-component reactions.[3][4][5] However, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction remains a superior method due to its high functional group tolerance, generally mild reaction conditions, and broad substrate scope, making it a cornerstone of modern organic synthesis for C-C bond formation.[6][7][8]
This protocol details the Suzuki-Miyaura coupling of 4-bromo-1H-imidazole with pyridine-3-boronic acid .
Reaction Scheme:
Causality of Method Selection:
-
Expertise: The Suzuki-Miyaura reaction is chosen for its reliability and predictability in coupling heteroaryl halides with heteroaryl boronic acids. The mechanism is well-established, allowing for rational troubleshooting.
-
Trustworthiness: This protocol incorporates in-process monitoring via Thin Layer Chromatography (TLC) and conclusive structural verification by NMR and Mass Spectrometry, ensuring the identity and purity of the final product.[1][9]
Experimental Workflow and Logic
The overall workflow is designed for efficiency and safety, moving from reaction setup under an inert atmosphere to purification and final characterization.
Caption: High-level experimental workflow for the synthesis.
Detailed Synthesis Protocol
Materials and Reagents
| Reagent/Material | Molecular Wt. | Molar Equiv. | Amount | CAS No. | Notes |
| 4-Bromo-1H-imidazole | 146.97 g/mol | 1.0 | 1.47 g (10 mmol) | 2302-25-2 | Starting material. Can be synthesized if not available.[10] |
| Pyridine-3-boronic acid | 122.92 g/mol | 1.2 | 1.48 g (12 mmol) | 1692-25-7 | Commercially available. |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 g/mol | 0.03 | 347 mg (0.3 mmol) | 14221-01-3 | Catalyst. Handle in a fume hood. |
| Sodium Carbonate (Na₂CO₃) | 105.99 g/mol | 2.5 | 2.65 g (25 mmol) | 497-19-8 | Anhydrous base. |
| 1,4-Dioxane | - | - | 40 mL | 123-91-1 | Solvent. Use anhydrous. |
| Water (Deionized) | - | - | 10 mL | 7732-18-5 | Co-solvent. |
| Ethyl Acetate (EtOAc) | - | - | ~200 mL | 141-78-6 | For extraction. |
| Brine (Saturated NaCl solution) | - | - | ~50 mL | - | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - | 7757-82-6 | For drying. |
| Silica Gel (230-400 mesh) | - | - | - | 7631-86-9 | For chromatography. |
Equipment
-
100 mL two-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hot plate
-
Inert gas (Nitrogen or Argon) line with bubbler
-
Standard laboratory glassware (separatory funnel, beakers, Erlenmeyer flasks)
-
Rotary evaporator
Step-by-Step Methodology
-
Reaction Setup: Assemble the two-neck flask with a reflux condenser and a magnetic stir bar. Flush the entire system with an inert gas (Nitrogen or Argon) for 10-15 minutes to ensure an oxygen-free atmosphere. Maintain a positive pressure of inert gas throughout the reaction.
-
Addition of Reagents: To the flask, add 4-bromo-1H-imidazole (1.47 g, 10 mmol), pyridine-3-boronic acid (1.48 g, 12 mmol), and anhydrous sodium carbonate (2.65 g, 25 mmol).
-
Solvent Addition and Degassing: Add 1,4-dioxane (40 mL) and deionized water (10 mL). Bubble the inert gas through the stirred solution for 20 minutes to thoroughly degas the solvent mixture. Causality: Removing dissolved oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Catalyst Addition: Under a positive flow of inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (347 mg, 0.3 mmol) to the reaction mixture. The mixture will typically turn yellow/orange.
-
Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
In-Process Monitoring (Self-Validation): Monitor the reaction progress by TLC (e.g., using a 10:1 Dichloromethane:Methanol eluent). Spot the starting material (4-bromo-1H-imidazole) and the reaction mixture. The reaction is complete when the starting bromide spot has been consumed (typically 4-8 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing 100 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of dichloromethane to 10:1 dichloromethane:methanol to isolate the pure this compound.
-
Characterization and Final Validation:
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds via a well-defined catalytic cycle involving the palladium catalyst. Understanding this mechanism is key to troubleshooting and optimizing the reaction.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-bromo-1H-imidazole (Ar¹-X).
-
Transmetalation: The base activates the pyridine-3-boronic acid (Ar²-B(OR)₂), facilitating the transfer of the pyridine group to the palladium center, displacing the bromide.
-
Reductive Elimination: The two coupled groups (imidazole and pyridine) are eliminated from the palladium center, forming the desired C-C bond of the product and regenerating the active Pd(0) catalyst.
Safety and Handling
All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Pyridine and its derivatives: Harmful if swallowed, inhaled, or in contact with skin.[12]
-
Palladium catalysts: Toxic and should be handled with care.
-
1,4-Dioxane: Flammable liquid and potential carcinogen.
-
Sodium Carbonate: Can cause eye irritation.
-
General Precautions: Avoid inhalation of dust and vapors.[13] In case of accidental contact, rinse the affected area with copious amounts of water and seek medical attention if necessary.[14] Dispose of chemical waste according to institutional guidelines.
References
- 1. This compound CAS#: 51746-85-1 [m.chemicalbook.com]
- 2. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. ias.ac.in [ias.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. 4-Bromo-1H-imidazole synthesis - chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. fishersci.com [fishersci.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. ruixibiotech.com [ruixibiotech.com]
Application Notes and Protocols for High-Throughput Screening with 3-(1H-Imidazol-4-yl)pyridine Libraries
Introduction: The 3-(1H-Imidazol-4-yl)pyridine Scaffold - A Privileged Structure in Drug Discovery
The this compound moiety represents a "privileged scaffold" in medicinal chemistry, a core molecular structure that is capable of binding to multiple, distinct biological targets. Its unique combination of a basic pyridine ring and a versatile imidazole ring, which can act as a hydrogen bond donor and acceptor, allows for a wide range of interactions with protein active sites. Libraries based on this scaffold have yielded potent modulators of several key enzyme and receptor families, making them a valuable starting point for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutics.
This guide provides detailed application notes and protocols for screening this compound-based libraries against three major drug target classes: p38 Mitogen-Activated Protein Kinase (MAPK) , Histamine H3 Receptor (H3R) , and Indoleamine 2,3-Dioxygenase (IDO1) . For each target, we will delve into the scientific rationale for assay selection, provide step-by-step protocols for robust HTS assays, and discuss strategies for hit validation and characterization.
I. Targeting p38 MAP Kinase: A Key Regulator of Inflammation
The p38 MAP kinase is a central node in signaling pathways that respond to inflammatory cytokines and cellular stress.[1] Its dysregulation is implicated in a host of inflammatory diseases, including rheumatoid arthritis and chronic obstructive pulmonary disease. The pyridinyl imidazole scaffold is a well-established pharmacophore for ATP-competitive inhibitors of p38 MAPK.[2][3]
Scientific Rationale for Assay Selection
For screening inhibitors of p38 MAPK, a biochemical kinase assay is the most direct and robust primary HTS method. These assays directly measure the catalytic activity of the purified enzyme. Among the various available technologies, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as LanthaScreen® and HTRF®, offer a homogenous format (no wash steps), high sensitivity, and reduced interference from library compounds, making them ideal for HTS.[4] The principle of a TR-FRET kinase assay is illustrated below.
References
Application Notes and Protocols for Investigating the Enzyme Inhibitory Potential of 3-(1H-Imidazol-4-yl)pyridine
Introduction: Unveiling the Therapeutic Promise of a Versatile Scaffold
The quest for novel enzyme inhibitors is a cornerstone of modern drug discovery, targeting the molecular machinery that drives numerous pathological conditions. Within the vast landscape of small molecules, heterocyclic compounds containing imidazole and pyridine rings have consistently emerged as privileged scaffolds, forming the core of numerous approved drugs and clinical candidates. "3-(1H-Imidazol-4-yl)pyridine" is a molecule of significant interest, possessing the characteristic structural motifs that suggest a potential for interaction with a variety of enzyme active sites. The imidazole ring, with its unique electronic properties and ability to act as a hydrogen bond donor and acceptor, is a common feature in many enzyme inhibitors. Similarly, the pyridine ring offers a versatile framework for establishing critical interactions within a protein's binding pocket.
While extensive research has explored the biological activities of various imidazole and pyridine derivatives, the specific enzyme inhibitory profile of this compound remains an area ripe for investigation. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to systematically evaluate the inhibitory potential of this compound against a panel of therapeutically relevant enzymes. We will delve into the rationale for selecting specific enzyme classes for screening, provide detailed, step-by-step protocols for robust in vitro assays, and offer insights into data analysis and interpretation. Our approach is grounded in the principles of scientific integrity, providing a self-validating framework to empower your research endeavors.
Rationale for Target Selection: A Hypothesis-Driven Approach
The chemical architecture of this compound provides a logical basis for prioritizing certain enzyme families for initial screening. The presence of both imidazole and pyridine rings suggests potential interactions with enzymes where these moieties are known to be effective.
-
Protein Kinases: This superfamily of enzymes plays a pivotal role in cellular signaling and is a major target class in oncology and immunology. The imidazole and pyridine scaffolds are prevalent in numerous ATP-competitive kinase inhibitors, where they often form key hydrogen bonds with the hinge region of the kinase domain.
-
Metalloenzymes: The nitrogen atoms in the imidazole and pyridine rings can act as potent ligands for metal ions, such as zinc, which are essential for the catalytic activity of many enzymes, including matrix metalloproteinases (MMPs) and carbonic anhydrases.
-
Histone Deacetylases (HDACs): Some HDAC inhibitors incorporate a zinc-binding group, and the imidazole moiety has been explored for this purpose.
The following sections will provide detailed protocols to screen this compound against representative enzymes from these families.
Experimental Protocols: A Framework for Discovery
The following protocols are designed to be adaptable and can be modified based on the specific enzyme and available laboratory equipment. It is crucial to include appropriate positive and negative controls in every experiment to ensure data validity.
Protocol 1: General Kinase Inhibition Assay (e.g., against a representative tyrosine kinase)
This protocol describes a common method for assessing kinase inhibition using a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction. A decrease in luminescence in the presence of the inhibitor indicates that the kinase activity is being blocked.
Materials:
-
Kinase of interest (e.g., recombinant human Abl1)
-
Kinase substrate (e.g., a biotinylated peptide)
-
This compound (dissolved in DMSO)
-
Kinase buffer (specific to the kinase, typically containing Tris-HCl, MgCl₂, DTT)
-
ATP solution
-
Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette or liquid handling system
-
Luminometer
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM). Create a serial dilution of the compound in DMSO to generate a range of concentrations for IC₅₀ determination.
-
Reaction Setup:
-
Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of the assay plate.
-
Add 10 µL of the kinase/substrate mixture (pre-diluted in kinase buffer to the desired concentration) to each well. .
-
Incubate the plate at room temperature for 10 minutes to allow the compound to interact with the enzyme.
-
-
Initiate Kinase Reaction:
-
Add 10 µL of the ATP solution (at a concentration close to the Kₘ for the specific kinase) to each well to start the reaction.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for the recommended reaction time (e.g., 60 minutes).
-
-
Detection:
-
Equilibrate the Kinase-Glo® reagent to room temperature.
-
Add 25 µL of the Kinase-Glo® reagent to each well.
-
Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Workflow for Kinase Inhibition Assay
Caption: Workflow for a luminescence-based kinase inhibition assay.
Protocol 2: General Metalloenzyme Inhibition Assay (e.g., against a representative Matrix Metalloproteinase - MMP)
This protocol outlines a fluorogenic assay to measure the inhibition of an MMP. The assay uses a quenched fluorescent substrate that, when cleaved by the active MMP, releases a fluorophore, resulting in an increase in fluorescence.
Materials:
-
MMP of interest (e.g., recombinant human MMP-9)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
This compound (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, CaCl₂, ZnCl₂, Brij-35)
-
A known MMP inhibitor as a positive control (e.g., GM6001)
-
Black, flat-bottom 96-well plates
-
Fluorescence plate reader
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound and the positive control in DMSO.
-
Enzyme Activation (if necessary): Some MMPs are supplied as pro-enzymes and require activation (e.g., with APMA). Follow the manufacturer's instructions for activation and subsequent inactivation of the activating agent.
-
Reaction Setup:
-
Add 5 µL of the diluted compound, positive control, or DMSO (vehicle control) to the wells.
-
Add 85 µL of the diluted active MMP enzyme to each well.
-
Incubate the plate at 37°C for 30 minutes to allow for inhibitor binding.
-
-
Initiate Reaction:
-
Add 10 µL of the fluorogenic MMP substrate to each well to start the reaction.
-
-
Kinetic Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the substrate.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to determine the IC₅₀ value.
-
Data Presentation: A Clear and Concise Summary
All quantitative data, such as IC₅₀ values, should be presented in a clear and organized table to facilitate comparison and interpretation.
| Enzyme Target | This compound IC₅₀ (µM) | Positive Control IC₅₀ (µM) |
| Kinase X | [Insert experimentally determined value] | [Insert known value for control] |
| MMP-Y | [Insert experimentally determined value] | [Insert known value for control] |
| ... | ... | ... |
Trustworthiness and Self-Validation: Ensuring Robust Results
To ensure the trustworthiness of the experimental outcomes, the following points should be meticulously addressed:
-
Positive and Negative Controls: The inclusion of a known inhibitor for each enzyme (positive control) and a vehicle control (e.g., DMSO) is mandatory to validate the assay's performance and to normalize the data.
-
Z'-factor: For high-throughput screening, the Z'-factor should be calculated to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Compound Interference: It is essential to test for compound auto-fluorescence or interference with the detection method. This can be done by running a control plate without the enzyme.
-
Orthogonal Assays: If a significant inhibitory activity is observed, it is highly recommended to confirm the results using an orthogonal assay that employs a different detection method.
Mechanism of Action Studies: Delving Deeper
Should this compound demonstrate potent inhibition against a particular enzyme, further studies to elucidate its mechanism of action are warranted.
Signaling Pathway Analysis
Caption: Hypothetical inhibition of a receptor tyrosine kinase by this compound.
For kinase inhibitors, enzyme kinetics studies (e.g., Michaelis-Menten kinetics) can determine whether the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP or the substrate. For metalloenzyme inhibitors, biophysical methods such as isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) can confirm direct binding to the target enzyme.
Conclusion: A Starting Point for Innovation
The protocols and strategies outlined in this document provide a robust framework for the initial characterization of the enzyme inhibitory potential of this compound. While the specific enzymatic targets of this compound are yet to be fully elucidated, its chemical structure holds considerable promise. By employing a systematic and hypothesis-driven screening approach, researchers can unlock the therapeutic potential of this versatile scaffold and contribute to the development of novel and effective enzyme inhibitors.
Troubleshooting & Optimization
Technical Support Center: 3-(1H-Imidazol-4-yl)pyridine
Welcome to the technical support center for 3-(1H-Imidazol-4-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis, purification, and handling of this important heterocyclic compound. Our goal is to provide you with in-depth, field-proven insights to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific issues you may encounter. The question-and-answer format is intended to provide direct and actionable solutions to common problems.
I. Synthesis-Related Impurities
Question 1: I have synthesized this compound, but my crude product shows several unexpected spots on TLC/peaks in HPLC. What are the likely impurities from the synthesis?
Answer: The impurity profile of your this compound can be influenced by the synthetic route employed. A common route involves the reaction of an α-haloketone with an amidine or a multi-component reaction. Another documented synthesis starts from 3-(1H-imidazol-4-yl)-4-(pyridin-3-yl)-1H-imidazole-2(3H)-thione using sodium nitrite and nitric acid.[1] Based on these methods, you should consider the following potential impurities:
-
Positional Isomers: The formation of the imidazole ring can sometimes lead to a mixture of regioisomers. Depending on the precursors, you might find the thermodynamically or kinetically favored isomer as an impurity. For instance, if starting from 3-bromoacetylpyridine, incomplete or non-selective cyclization could result in isomeric impurities.
-
Unreacted Starting Materials: Incomplete reactions are a common source of impurities. Check for the presence of your starting materials, such as 3-bromoacetylpyridine or the thione precursor, in your crude product.
-
By-products from Side Reactions: Side reactions can introduce a variety of impurities. For example, in syntheses involving α-haloketones, self-condensation of the ketone or reactions with the solvent can occur.
-
N-Nitroso Impurities: The use of sodium nitrite and an acid, such as nitric acid, in the synthesis is a significant red flag for the potential formation of N-nitroso impurities.[1] These are often carcinogenic and are under strict regulatory scrutiny. Any secondary or tertiary amine functionalities present in the reaction mixture, including the product itself under certain conditions, can react with nitrous acid (formed in situ from sodium nitrite and acid) to generate N-nitrosamines.
Question 2: My mass spectrometry data shows a peak with a mass corresponding to my product plus an NO group. Could this be an N-nitroso impurity, and how can I mitigate its formation?
Answer: Yes, a mass increase corresponding to the addition of a nitroso group (NO) is a strong indication of an N-nitroso impurity. Given that a known synthesis for this compound utilizes sodium nitrite and nitric acid, the formation of such impurities is a valid concern.[1]
-
Causality: N-nitroso compounds are formed from the reaction of a nitrosating agent (like nitrous acid) with a secondary or tertiary amine. The imidazole and pyridine rings in your product contain nitrogen atoms that could potentially be nitrosated, although the imidazole nitrogen is generally more susceptible.
-
Mitigation Strategies:
-
Alternative Synthesis: If possible, explore synthetic routes that avoid the use of nitrites or other nitrosating agents.
-
Control of Reaction Conditions: If the nitrite-based synthesis is unavoidable, carefully control the reaction parameters. Lowering the temperature and using a stoichiometric amount of sodium nitrite can help minimize the formation of N-nitroso by-products.
-
Quenching: After the desired reaction is complete, any excess nitrous acid should be quenched. This can be achieved by adding a scavenger such as sulfamic acid or urea.
-
Purification: Develop a robust purification method to effectively remove any N-nitroso impurities formed. Due to their potential toxicity, it is crucial to reduce their levels to as low as reasonably practicable.
-
II. Degradation-Related Impurities
Question 3: After storing my sample of this compound for some time, I've noticed a change in color and the appearance of new peaks in my HPLC analysis. What are the likely degradation products?
Answer: this compound, like many heterocyclic compounds, can be susceptible to degradation under certain conditions. The observed changes are likely due to the formation of degradation products.
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Oxidative Degradation: The imidazole ring can be susceptible to oxidation, especially if exposed to air and light over extended periods. This can lead to the formation of various oxidized species, potentially involving ring-opening of the imidazole moiety.
-
Photodegradation: Imidazole derivatives can undergo photo-oxidation reactions, particularly under UV irradiation.[2] The stability of your compound to light should be considered, and it is recommended to store it in amber vials or protected from light.
-
Hydrolytic Degradation: While generally stable, prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures, could potentially lead to hydrolysis of the imidazole ring.
To definitively identify the degradation products, a forced degradation study is recommended. This involves subjecting the compound to stress conditions (e.g., acid, base, oxidation, heat, light) and analyzing the resulting mixtures by HPLC-MS to identify the major degradants.
III. Analytical and Purification Challenges
Question 4: I am having difficulty separating my product from a closely eluting impurity by HPLC. Can you suggest a starting point for method development?
Answer: Resolving closely eluting impurities often requires a systematic approach to HPLC method development.
-
Column Chemistry: The choice of stationary phase is critical. A standard C18 column is a good starting point, but if co-elution persists, consider alternative stationary phases. A phenyl-hexyl column can offer different selectivity for aromatic compounds due to π-π interactions. For highly polar impurities, a polar-embedded or a HILIC (Hydrophilic Interaction Liquid Chromatography) column might be beneficial.
-
Mobile Phase Optimization:
-
pH: The pH of the aqueous portion of your mobile phase can significantly impact the retention and selectivity of ionizable compounds like this compound. The imidazole and pyridine moieties have different pKa values, and adjusting the pH can alter their ionization state and, consequently, their interaction with the stationary phase. Experiment with a pH range from 3 to 8.
-
Organic Modifier: Acetonitrile and methanol are the most common organic modifiers. They offer different selectivities, so it is worthwhile to try both.
-
Gradient Optimization: A shallow gradient can often improve the resolution of closely eluting peaks.
-
A systematic approach, such as running a series of scouting gradients with different columns and mobile phase pH values, will help you identify the optimal conditions for your separation.
Table 1: HPLC Method Development Starting Points
| Parameter | Recommendation 1 (Standard) | Recommendation 2 (Alternative Selectivity) |
| Column | C18, 2.7-5 µm, 4.6 x 150 mm | Phenyl-Hexyl, 3.5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) | 10 mM Ammonium Acetate in Water (pH ~6.8) |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | 5-95% B over 20 minutes | 5-95% B over 20 minutes |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm | UV at 254 nm and 280 nm |
Question 5: What is a reliable method for purifying my crude this compound on a lab scale?
Answer: For lab-scale purification, recrystallization is often the most effective method for obtaining high-purity material.
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Solvent Selection: The key to a successful recrystallization is choosing the right solvent. The ideal solvent should dissolve your compound well at elevated temperatures but poorly at room temperature or below. Your impurities should either be very soluble or insoluble in the chosen solvent at all temperatures.[3]
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Given the polarity of this compound, polar solvents are a good starting point. You can test solvents like isopropanol, ethanol, methanol, or mixtures of these with water or a less polar co-solvent like ethyl acetate or toluene.
-
Perform small-scale solubility tests to identify a suitable solvent or solvent system.
-
-
Recrystallization Protocol:
-
Dissolve the crude material in a minimal amount of the chosen solvent at its boiling point.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
If recrystallization does not provide the desired purity, column chromatography on silica gel may be necessary. A gradient elution with a mixture of a polar solvent (e.g., methanol or ethanol) in a less polar solvent (e.g., dichloromethane or ethyl acetate) is a common approach for purifying polar heterocyclic compounds.
Visualizing Potential Impurities and Analytical Workflow
The following diagrams illustrate the potential sources of impurities and a general workflow for their identification and remediation.
Diagram 1: Potential Impurity Sources in Synthesis
Caption: Origin of common synthesis-related impurities.
Diagram 2: Troubleshooting and Purification Workflow
Caption: A typical workflow for product analysis and purification.
References
Technical Support Center: Synthesis of 3-(1H-Imidazol-4-yl)pyridine
Welcome to the technical support center for the synthesis of 3-(1H-Imidazol-4-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic compound. The imidazole ring is a crucial component in numerous natural and synthetic biologically active molecules, making its efficient synthesis a key focus in medicinal chemistry. This resource provides in[1]-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Troubleshooting Guide: Navigating Synthesis Challenges
This section addresses specific experimental issues you might encounter during the synthesis of this compound, offering explanations and actionable solutions.
Issue 1: Low Yield in Multi-Component Reactions (MCRs)
Question: I am attempting a one-pot, three-component synthesis of this compound from an aldehyde, an amine, and an isocyanide, but my yields are consistently low (15-30%). What factors could be contributing to this, and how can I improve the outcome?
Root Cause Analysis & Solution:
Multi-component reactions (MCRs) are powerful tools for generating molecular complexity in a single step. However, their efficiency[2] can be sensitive to several factors. A notable three-component reaction for this scaffold involves the condensation of aldehydes, o-picolylamines, and isocyanides. It is crucial to be aware[2][3] that a correction to the initially reported structure of the product from this specific MCR was published, indicating the formation of pyrido[1,2-a]pyrazines instead of 1H-imidazol-4-yl-pyridines.
For authentic synthesis of the target molecule, alternative, more reliable methods are recommended. However, if optimizing a similar MCR, consider the following:
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Reagent Purity: Ensure the purity of your starting materials, especially the aldehyde, as impurities can lead to side reactions.
-
Solvent Choice: The polarity of the solvent can significantly impact the reaction rate and equilibrium. A systematic screen of solvents with varying polarities is advisable.
-
Catalyst: While some MCRs proceed without a catalyst, others benefit from the addition of a Lewis or Brønsted acid to activate the carbonyl group of the aldehyde.
-
Temperature: Reaction temperature can influence the rate of competing side reactions. An optimal temperature profile should be determined empirically.
A more robust and validated approach involves the cyclization of precursors. For instance, a common strategy is the reaction of a suitably substituted aminopyridine derivative with a dicarbonyl compound or its equivalent.
Experimental Protocol: Alternative Synthesis via Cyclization
This protocol outlines a general procedure for the synthesis of the imidazole ring onto a pyridine scaffold.
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Starting Material Preparation: Begin with a suitable 2-aminopyridine derivative.
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Reaction with α-haloketone: React the aminopyridine with an α-haloketone (e.g., 2-bromo-1-(pyridin-3-yl)ethan-1-one) in a suitable solvent like ethanol or DMF.
-
Cyclization: The initial condensation product will undergo intramolecular cyclization upon heating, often in the presence of a base, to form the imidazo[1,2-a]pyridine core.
-
Functionalization (if necessary): If the desired substitution pattern is not present, further functionalization of the imidazo[1,2-a]pyridine core can be performed.
Issue 2: Poor Yield and Side Products in Suzuki-Miyaura Cross-Coupling
Question: I am using a Suzuki-Miyaura cross-coupling reaction to form the C-C bond between a pyridine and an imidazole ring, but I'm observing low yields and significant homo-coupling of the boronic acid. How can I optimize this reaction?
Root Cause Analysis & Solution:
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis for forming C-C bonds. However, its application [4]to nitrogen-containing heterocycles can be challenging due to catalyst inhibition by the lone pair of electrons on the nitrogen.
Key Optimization Parameters:
| Parameter | Recommendation | Rationale |
| Catalyst | Screen various palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂). | The choice of ligand on[4] the palladium catalyst is crucial for stabilizing the active catalytic species and promoting reductive elimination. |
| Base | Inorganic bases like K₂CO₃ or CsF are often more effective than organic bases. | The base plays a critic[4][5]al role in the transmetalation step. The solubility and strength of the base can significantly impact the reaction outcome. |
| Solvent | A mixture of an organic solvent (e.g., DMF, 1,4-dioxane) and water is often optimal. | Water can aid in the di[5]ssolution of the inorganic base and facilitate the transmetalation step. |
| Temperature | Reaction temperatures between 70-100 °C are typically required. | Higher temperatures can[5] promote the desired cross-coupling over side reactions like homo-coupling. |
| Ligand | For sterically hindered substrates, consider using bulky phosphine ligands. | These ligands can promo[6]te reductive elimination and prevent catalyst decomposition. |
Troubleshooting Flowchart for Suzuki-Miyaura Coupling
Caption: Optimization workflow for Suzuki-Miyaura cross-coupling.
Issue 3: Difficulties with C-H Functionalization
Question: I am exploring direct C-H functionalization to introduce a substituent onto the pyridine or imidazole ring, but I am struggling with regioselectivity and low conversion. What are the key considerations for this approach?
Root Cause Analysis & Solution:
Direct C-H functionalization is an atom-economical and increasingly popular strategy. However, achieving regios[7][8]electivity on heterocycles like pyridine can be challenging due to the electronic nature of the ring.
-
Pyridine Ring: T[9]he pyridine nitrogen is electron-withdrawing, making the C2 and C4 positions electron-deficient and susceptible to nucleophilic attack, while the C3 position is more electron-rich and prone to electrophilic attack.
-
Imidazole Ring: T[9]he reactivity of the imidazole ring is also position-dependent.
Strategies for Improving Regioselectivity:
-
Directing Groups: The use of a directing group can overcome the inherent reactivity of the ring and guide the functionalization to a specific position.
-
Catalyst Control: The choice of transition metal catalyst and ligand can play a crucial role in determining the site of C-H activation.
-
Reaction Conditions[10]: Factors such as the solvent, temperature, and additives can influence the regioselectivity of the reaction.
Visible light-mediated C-H functionalization has emerged as a milder and often more selective alternative to traditional methods.
Conceptual Diagram of [8]Regioselectivity in Pyridine C-H Functionalization
Caption: Factors influencing regioselectivity in pyridine C-H functionalization.
Frequently Asked Questions (FAQs)
Q1: What is a reliable, high-yielding synthesis method for this compound?
A robust and scalable synthesis has been reported with yields between 84-92%. This procedure involves t[1]he reaction of 3-(1H-imidazol-4-yl)-4-(pyridin-3-yl)-1H-imidazole-2(3H)-thione with sodium nitrite and nitric acid, followed by neutralization and extraction.
Q2: What are the key p[1]hysical and chemical properties of this compound?
-
Appearance: Light yellow solid
-
Melting Point: 11[1]7-118 °C
Q3: How can I effectiv[1][11]ely purify the final product?
Purification is typically achieved through column chromatography on silica gel. The choice of eluent will[4] depend on the specific impurities present, but a gradient of dichloromethane/methanol or ethyl acetate/hexane is often effective. Recrystallization from a suitable solvent can also be employed to obtain highly pure material. The purity should be confirmed by HPLC and the structure verified by NMR.
Q4: Are there any safe[1]ty precautions I should be aware of?
Standard laboratory safety practices should be followed. The compound is classified as an irritant. It is important to consul[1]t the Safety Data Sheet (SDS) for detailed handling and disposal information.
References
- 1. This compound CAS#: 51746-85-1 [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ias.ac.in [ias.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound [chembk.com]
Technical Support Center: Optimizing Coupling Reactions with 3-(1H-Imidazol-4-yl)pyridine
Welcome to our dedicated technical support guide for optimizing coupling reactions involving 3-(1H-Imidazol-4-yl)pyridine. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of incorporating this valuable heterocyclic building block into their synthetic strategies. As your Senior Application Scientist, I will guide you through common challenges, providing expert insights and actionable protocols to enhance your reaction outcomes.
The unique electronic properties of this compound, stemming from the interplay between the electron-deficient pyridine ring and the electron-rich imidazole moiety, present both opportunities and challenges in cross-coupling chemistry. This guide is structured to address specific issues you may encounter, transforming potential setbacks into successful synthetic advancements.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: Low Yields in Suzuki-Miyaura Coupling - What are the likely causes and how can I improve them?
Low yields in Suzuki-Miyaura couplings with this compound derivatives are frequently traced back to catalyst inhibition or suboptimal reaction conditions. The nitrogen lone pairs on both the pyridine and imidazole rings can coordinate to the palladium catalyst, leading to deactivation.
Troubleshooting Workflow for Low Yields:
Removing unreacted starting materials from "3-(1H-Imidazol-4-yl)pyridine"
This technical support guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot the removal of unreacted starting materials from "3-(1H-Imidazol-4-yl)pyridine." This document provides in-depth, practical guidance in a question-and-answer format, focusing on the underlying chemical principles to empower users to resolve common purification challenges.
Introduction to Purification Challenges
The successful synthesis of this compound is only half the journey. Due to the inherent basicity of both the pyridine and imidazole rings, this molecule can present unique challenges during purification, particularly in separating it from structurally similar starting materials and byproducts. This guide will walk you through logical, step-by-step strategies to achieve high purity of your target compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I've completed my synthesis of this compound, but my crude NMR shows a mixture of product and starting materials. What's the best initial approach to purification?
A1: The most robust and often simplest first step is a well-designed acid-base extraction . This technique leverages the different basicities (pKa values) of your product and potential unreacted starting materials to selectively move your compound of interest between aqueous and organic phases. This compound has two basic nitrogen atoms, making it readily soluble in acidic aqueous solutions after protonation.
Key Starting Materials and Their Properties:
| Compound | Structure | Molar Mass ( g/mol ) | Predicted pKa | Solubility |
| This compound | c1ccnc(c1)-c2cncn2 | 145.16 | ~6.5 and ~12.3[1][2] | Soluble in methanol, ethanol, water[1] |
| Histamine | NCCC1=CNC=N1 | 111.15 | ~5.8 (imidazole) and ~9.4 (aliphatic amine)[3] | Soluble in water, ethanol; slightly soluble in ether[3] |
| Pyridine-3-carboxaldehyde | O=Cc1cccnc1 | 107.11 | ~3.43 | Miscible with water |
| 4-Formylimidazole | O=Cc1cncn1 | 96.09 | ~11.05[4][5] | Soluble in DMSO, methanol[5] |
Q2: How do I design an effective acid-base extraction protocol for my specific reaction mixture?
A2: The key is to exploit the pKa differences. Your product, this compound, is a moderately strong base. Histamine is also basic, while pyridine-3-carboxaldehyde and 4-formylimidazole are significantly less basic.
Here is a logical workflow for a typical acid-base extraction:
Caption: Workflow for Acid-Base Extraction of this compound.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve your crude reaction mixture in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1M hydrochloric acid (HCl). The basic this compound and any unreacted histamine will be protonated and move into the aqueous layer. Less basic starting materials like pyridine-3-carboxaldehyde and 4-formylimidazole will largely remain in the organic layer. Repeat the acidic wash to ensure complete extraction of your product.
-
Separation: Carefully separate the aqueous and organic layers. The organic layer contains your less basic impurities.
-
Neutralization: Combine the acidic aqueous extracts and cool in an ice bath. Slowly add a base, such as 1M sodium hydroxide (NaOH), until the solution is basic (pH > 10, check with pH paper). This will deprotonate your product, causing it to become less water-soluble.
-
Back-Extraction: Extract the neutralized aqueous solution with several portions of fresh organic solvent (e.g., DCM). Your purified product will move back into the organic layer.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield your purified this compound.
Q3: My compound is still impure after acid-base extraction. What are my next options?
A3: If impurities persist, column chromatography or recrystallization are your next logical steps. The choice between them depends on the nature of the impurities and the physical state of your product.
Troubleshooting Column Chromatography:
-
Problem: My compound streaks badly or doesn't move from the baseline on a silica gel column.
-
Cause: The basic nitrogens in your compound are interacting strongly with the acidic silanol groups on the silica gel.[1]
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Solution: Add a basic modifier to your eluent. A common choice is 0.5-2% triethylamine (TEA) or a few drops of ammonia in your mobile phase. This will neutralize the acidic sites on the silica and improve the peak shape.[1]
-
-
Problem: I have poor separation between my product and a similarly polar impurity.
-
Solution 1: Change the Mobile Phase. Experiment with different solvent systems. A gradient of methanol in dichloromethane is often a good starting point for polar heterocyclic compounds.
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Solution 2: Change the Stationary Phase. Consider using neutral or basic alumina instead of silica gel. Alumina can offer different selectivity for basic compounds and reduce tailing.
-
Caption: Decision workflow for troubleshooting column chromatography.
Recrystallization Protocol:
Recrystallization is an excellent technique for removing small amounts of impurities if your product is a solid at room temperature.[6]
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Solvent Selection: The ideal solvent will dissolve your compound well at high temperatures but poorly at room temperature. For this compound, consider solvents like ethanol, methanol, or mixtures of water with these alcohols.[1]
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Dissolution: In a flask, add a minimal amount of the hot solvent to your crude product until it just dissolves.
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Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of pure crystals.
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Crystallization: Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
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Drying: Dry the purified crystals under vacuum.
Q4: What are some common byproducts I should be aware of and how can I remove them?
A4: In syntheses involving the formation of the imidazole ring, such as the Debus-Radziszewski synthesis, a common byproduct can be the corresponding oxazole.[7] These byproducts are often less polar than your desired imidazole product.
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Removal Strategy: An acid-base extraction should effectively separate the more basic imidazole product from the less basic oxazole byproduct. If co-elution is an issue during chromatography, careful optimization of the solvent system or switching to a different stationary phase may be necessary.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. Chromatography [chem.rochester.edu]
- 5. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 6. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: 3-(1H-Imidazol-4-yl)pyridine Solubility
Welcome to the technical support center for 3-(1H-Imidazol-4-yl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the solubility challenges associated with this compound. Our goal is to equip you with the scientific rationale and practical methodologies to overcome these issues in your experiments.
I. Understanding the Molecule: Physicochemical Properties
Before delving into solubility issues, it is crucial to understand the inherent physicochemical properties of this compound. These characteristics are the primary determinants of its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₈H₇N₃ | |
| Molecular Weight | 145.16 g/mol | |
| Melting Point | 117-118°C | |
| Predicted pKa | 12.29 ± 0.10 | |
| Appearance | Light yellow solid | |
| General Solubility | Soluble in Ethanol, Methanol, Water |
The presence of both a pyridine ring and an imidazole ring gives the molecule a degree of polarity and the capacity for hydrogen bonding, contributing to its solubility in polar solvents. The imidazole moiety is amphoteric, meaning it can act as both a weak acid and a weak base. The pyridine ring is basic. The predicted high pKa suggests that the compound is a weak base.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and problems encountered when working with this compound, providing detailed explanations and actionable solutions.
Q1: I'm having difficulty dissolving this compound in aqueous buffers for my biological assay. What is the first step I should take?
A1: pH Adjustment is the primary and most effective initial strategy.
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The "Why": As a weak base, the solubility of this compound is highly dependent on pH. In acidic conditions, the nitrogen atoms on the pyridine and imidazole rings will become protonated. This ionization significantly increases the molecule's polarity and its ability to interact with water, thereby enhancing its aqueous solubility.
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Self-Validation: You should observe a significant increase in solubility as the pH is lowered. If the compound still does not dissolve, you may need to consider a combination of pH adjustment with other techniques. It's important to ensure the final pH of your solution is compatible with your experimental system (e.g., cell culture, enzyme assay).
Q2: Adjusting the pH alone is not sufficient, or I need to work at a neutral pH. What are my other options?
A2: If pH adjustment is not feasible or fully effective, the use of co-solvents is the next logical step.
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The "Why": Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the overall solvent system. This reduction in polarity makes the solvent more "hospitable" to less polar drug molecules, thereby increasing their solubility.
Technical Support Center: Stability and Degradation of 3-(1H-Imidazol-4-yl)pyridine
Welcome to the technical support center for 3-(1H-Imidazol-4-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for experiments involving this compound.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in my experiments?
A1: The stability of this compound is influenced by several factors, primarily related to its two core heterocyclic structures: the imidazole and pyridine rings. Key factors to consider are:
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Oxidative Stress: The imidazole ring, in particular, is susceptible to oxidation.[1][2] This can be initiated by atmospheric oxygen (autoxidation), especially in the presence of base, or by oxidizing agents like hydrogen peroxide.
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Photostability: Both imidazole and pyridine derivatives can be sensitive to light, particularly UV radiation.[1][3] Exposure to high-intensity light can lead to photodegradation.
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Thermal Stress: While generally stable at ambient temperatures, elevated temperatures can induce thermal decomposition. The pyridine ring, for instance, can degrade at high temperatures through radical pathways.[4][5][6]
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pH: The pH of the solution can influence the rate of degradation, particularly hydrolysis and oxidation.
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Presence of Catalysts: Metal ions can potentially catalyze degradation reactions.
Q2: I am observing unexpected degradation of my this compound sample. What are the likely degradation pathways?
A2: While specific degradation pathways for this compound are not extensively documented in the literature, we can infer potential pathways based on the known reactivity of its imidazole and pyridine moieties.
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Oxidative Degradation: The imidazole ring is prone to oxidation, which can lead to the formation of various oxidized products.[1] This can occur through reaction with reactive oxygen species.
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Photodegradation: Exposure to UV light can lead to complex photoreactions. For imidazole derivatives, this can involve photo-oxidation.[3]
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Thermal Decomposition: At high temperatures, the pyridine ring can undergo homolytic cleavage, leading to the formation of pyridyl radicals which can then participate in a cascade of further reactions.[4][5]
Below is a generalized diagram illustrating potential degradation points on the molecule.
Caption: Potential degradation triggers for this compound.
Q3: How can I perform a forced degradation study for this compound?
A3: A forced degradation study is essential to understand the intrinsic stability of your compound and to develop stability-indicating analytical methods.[7] Here is a general protocol:
| Stress Condition | Recommended Conditions | Potential Observations |
| Acid Hydrolysis | 0.1 M HCl at room temperature and 60 °C | Degradation may be limited due to the basicity of the nitrogen atoms. |
| Base Hydrolysis | 0.1 M NaOH at room temperature and 60 °C | The imidazole ring may be susceptible to base-mediated autoxidation.[1] |
| Oxidation | 3% H₂O₂ at room temperature | Expect significant degradation of the imidazole moiety.[1] |
| Thermal Degradation | Solid and solution at 80 °C | Monitor for the appearance of new peaks in your chromatogram. |
| Photodegradation | Expose solid and solution to light (ICH Q1B) | The imidazole moiety is known to be sensitive to photodegradation.[1] |
Note: The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradation products from the parent compound.
Section 2: Troubleshooting Guide
Issue 1: Poor Peak Shape in HPLC Analysis
Q: I am analyzing my this compound samples using reverse-phase HPLC and I'm observing significant peak tailing. What could be the cause and how can I fix it?
A: Peak tailing for basic compounds like this compound on silica-based C18 columns is a common issue. The primary cause is often secondary interactions between the basic nitrogen atoms in your molecule and residual acidic silanol groups on the column packing material.
Troubleshooting Steps:
-
Lower the Mobile Phase pH: Adjust the pH of your aqueous mobile phase to between 2.5 and 3.5. At this pH, the silanol groups will be protonated and less likely to interact with your analyte.
-
Use an Ion-Pairing Agent: Add a small amount (e.g., 0.1%) of trifluoroacetic acid (TFA) to your mobile phase. TFA acts as an ion-pairing agent, masking the silanol groups and improving peak shape.
-
Consider a Different Column: If the issue persists, consider using a column with a different packing material, such as one with end-capping to reduce the number of free silanol groups, or a polymer-based column.
Issue 2: Inconsistent Results in Stability Studies
Q: I am getting variable results in my stability studies for this compound. What could be the sources of this inconsistency?
A: Inconsistent results in stability studies often point to uncontrolled experimental variables.
Checklist for Consistency:
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Solvent Purity: Ensure you are using high-purity solvents. Impurities can act as catalysts or reactants.
-
Headspace Oxygen: For oxidative degradation studies, the amount of oxygen in the headspace of your vials can be a significant variable. Consider purging your vials with an inert gas like nitrogen or argon before sealing.
-
Light Exposure: Protect your samples from light, especially if you are not conducting a photodegradation study. Use amber vials or cover your sample containers with aluminum foil.
-
Temperature Control: Ensure your heating blocks or ovens maintain a consistent and accurate temperature.
-
Sample Preparation: Be meticulous and consistent in your sample preparation, including weighing, dissolution, and dilution steps.
Section 3: Experimental Protocols
Protocol 1: Forced Degradation Study Workflow
This workflow outlines the steps for conducting a comprehensive forced degradation study.
Caption: Workflow for a forced degradation study.
Detailed Steps:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
For each stress condition , mix the stock solution with the stress reagent in a sealed vial. Include a control sample with the stock solution and the solvent used for the stress reagent.
-
Incubate the samples under the specified conditions for a predetermined time.
-
At each time point , withdraw an aliquot of the sample, quench the reaction if necessary (e.g., by neutralizing the acid or base), and dilute to a suitable concentration for analysis.
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Analyze the samples by a validated stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS) to aid in the identification of degradation products.
-
Calculate the percentage of degradation and identify and characterize any significant degradation products.
References
- 1. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Troubleshooting "3-(1H-Imidazol-4-yl)pyridine" synthesis side reactions
Welcome to the technical support center for the synthesis of 3-(1H-Imidazol-4-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions and challenges encountered during the synthesis of this important heterocyclic compound. The following question-and-answer format is structured to address specific issues with scientific rigor and practical, field-proven solutions.
Section 1: Core Synthesis and Common Pitfalls
The synthesis of this compound can be approached through various synthetic routes, each with its own set of potential challenges. Understanding the underlying mechanisms is crucial for effective troubleshooting.
Q1: What are the most common synthetic strategies for this compound, and what are their primary drawbacks?
A1: Several established methods are employed for the synthesis of this compound. The choice of route often depends on the availability of starting materials and the desired scale of the reaction. Here are a few common approaches and their associated challenges:
-
Van Leusen Imidazole Synthesis: This is a powerful method that involves the reaction of an aldimine with tosylmethyl isocyanide (TosMIC).[1][2][3] While versatile, this reaction can be sensitive to reaction conditions, and the formation of oxazoles as a side product can occur if the aldehyde reacts with TosMIC before imine formation is complete.[2]
-
Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura or similar cross-coupling reactions can be used to form the bond between the pyridine and imidazole rings.[4][5][6] A significant challenge with this approach is the "2-pyridyl problem," where 2-pyridyl organometallic reagents can be unstable and lead to poor yields.[5] Catalyst deactivation and the need for carefully optimized ligand and base systems are also common hurdles.[4]
-
Ullmann Condensation: This copper-catalyzed reaction can be used to form the C-N bond between a pyridine derivative and an imidazole.[7] Traditional Ullmann conditions often require harsh reaction conditions, including high temperatures and stoichiometric amounts of copper, which can lead to side reactions and difficulties in product purification.[7][8]
-
Multi-Component Reactions (MCRs): One-pot syntheses involving an aldehyde, an amine (like o-picolylamine), and an isocyanide have been developed.[9][10] While efficient, these reactions can sometimes result in the formation of multiple products, and optimizing the reaction conditions for a specific set of components can be challenging.[9]
The following diagram illustrates a generalized troubleshooting workflow applicable to most synthetic routes.
References
- 1. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Van Leusen Imidazole Synthesis [organic-chemistry.org]
- 3. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. Ullmann Reaction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Heterocyclic Kinase Inhibitors: Profiling the 3-(1H-Imidazol-4-yl)pyridine Scaffold Against Other Key Chemotypes
Introduction
In the landscape of modern drug discovery, protein kinase inhibitors represent a cornerstone of targeted therapy, particularly in oncology. The success of this drug class hinges on the identification of molecular scaffolds that can be tailored for high potency and selectivity against a specific kinase target. Heterocyclic compounds, with their diverse structural possibilities and rich electronic properties, have proven to be exceptionally versatile frameworks for kinase inhibitor design.[1][2][3] These scaffolds often serve as the core "hinge-binding" element, anchoring the inhibitor within the ATP-binding pocket of the kinase.
This guide provides an in-depth comparative analysis of kinase inhibitors derived from different heterocyclic scaffolds. We will focus specifically on the 3-(1H-Imidazol-4-yl)pyridine moiety, a privileged structure in inhibitors targeting stress-activated and signaling pathways like p38 Mitogen-Activated Protein Kinase (MAPK) and Transforming Growth Factor-beta (TGF-β). To provide a clear benchmark, we will compare its performance and mechanistic profile against well-established inhibitors built on other heterocyclic cores, such as the quinazoline framework, which are prominent in targeting receptor tyrosine kinases like EGFR and HER2. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand the causal relationships between a scaffold's structure, its target selectivity, and its therapeutic potential.
The this compound Scaffold: A Hub for Targeting Intracellular Signaling
The this compound structure is a bioisostere of an adenine moiety, which allows it to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket. This fundamental interaction provides a strong anchor for the inhibitor, with further modifications to the scaffold dictating potency and selectivity. This scaffold has been particularly successful in the development of inhibitors for kinases involved in inflammatory and cellular stress responses.
Case Study 1: p38 MAPK Inhibition
The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[4] Its aberrant activation is implicated in inflammatory diseases and the survival of cancer cells under stress.[4][5] Small molecule inhibitors targeting p38 MAPK are therefore of significant therapeutic interest.
Ralimetinib (LY2228820) is a potent and selective inhibitor of p38 MAPK α and β isoforms, with IC50 values of 5.3 nM and 3.2 nM, respectively.[5] Its structure incorporates the imidazole-pyridine core, which competitively binds to the ATP-binding site of p38 MAPK, preventing the phosphorylation of its downstream effector, MAPKAP-K2.[5] This blockade disrupts the production of pro-inflammatory cytokines and can inhibit stress-mediated survival signals in tumor cells.[5]
Case Study 2: TGF-β Receptor I (ALK5) Inhibition
The TGF-β signaling pathway has a complex, dual role in cancer.[6][7] In early-stage cancers, it can act as a tumor suppressor; however, in advanced cancers, it often promotes tumor growth, invasion, and immune evasion.[7][8] Inhibiting the TGF-β type I receptor (ALK5) kinase is a key strategy to block these pro-tumorigenic effects.[8]
Galunisertib (LY2157299) is an orally bioavailable small-molecule inhibitor of the ALK5 kinase (IC50 of 50 nM) that utilizes the imidazole-pyridine scaffold.[8][9] By blocking ALK5, Galunisertib prevents the phosphorylation of downstream SMAD proteins, thereby inhibiting the entire TGF-β signaling cascade.[8] This mechanism has shown antitumor activity in various preclinical models and is being explored in clinical trials.[8]
Alternative Scaffolds: The Quinazoline Core for Receptor Tyrosine Kinase (RTK) Inhibition
While the imidazole-pyridine core excels in targeting certain intracellular kinases, other scaffolds have been optimized for different kinase families. The 4-anilinoquinazoline scaffold is a prominent example, forming the basis of several successful drugs targeting the ErbB family of receptor tyrosine kinases.
Case Study 3: EGFR Inhibition with Gefitinib
The Epidermal Growth Factor Receptor (EGFR) is a key driver of cell proliferation, and its overactivation or mutation is a common feature in non-small cell lung cancer (NSCLC).[10][11] Gefitinib (Iressa) is a first-generation EGFR tyrosine kinase inhibitor (TKI) built upon a quinazoline core.[10] It functions as an ATP-competitive inhibitor, binding to the ATP pocket of the EGFR kinase domain and blocking downstream signaling through the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways.[10][11] This leads to cell cycle arrest and apoptosis in EGFR-dependent cancer cells.[10]
Case Study 4: Selective HER2 Inhibition with Tucatinib
Human Epidermal Growth Factor Receptor 2 (HER2) is another member of the ErbB family, and its overexpression drives a significant subset of breast cancers.[12] Tucatinib (ONT-380, ARRY-380) is a highly potent and selective oral inhibitor of HER2, with an IC50 of 8 nM in cell-based assays.[13][14] Unlike dual EGFR/HER2 inhibitors, Tucatinib is approximately 500-fold more selective for HER2 over EGFR, which may contribute to a more favorable toxicity profile by avoiding EGFR-related side effects like rash and diarrhea.[12][13] This high selectivity is achieved through specific interactions of its heterocyclic structure within the HER2 kinase domain.
Comparative Performance and Specificity
The choice of heterocyclic scaffold is a critical determinant of a drug's kinase selectivity profile. The data summarized below illustrates how different cores are optimized for distinct kinase families.
| Inhibitor | Core Scaffold | Primary Target(s) | IC50 (Primary Target) | Key Off-Target(s) | Selectivity Profile |
| Ralimetinib | Imidazole-Pyridine | p38α MAPK, p38β MAPK | 5.3 nM, 3.2 nM[5] | Other MAPKs | Selective for p38α/β isoforms.[5] |
| Galunisertib | Imidazole-Pyridine | TGF-β RI (ALK5) | 50 nM[8] | Other TGF-β superfamily receptors | Selective inhibitor of ALK5.[8] |
| Gefitinib | Quinazoline | EGFR | ~26-57 nM (site-dependent)[15] | Other RTKs | Potent against EGFR, particularly activating mutants.[10][16] |
| Tucatinib | Pyrrolopyrimidine | HER2 | 8 nM[13][14] | EGFR | ~500-fold more selective for HER2 vs. EGFR.[12][13] |
This comparison highlights a clear divergence. The imidazole-pyridine scaffold in Ralimetinib and Galunisertib is adept at targeting the ATP-binding sites of intracellular serine/threonine kinases involved in stress and developmental signaling. In contrast, the quinazoline and related scaffolds in Gefitinib and Tucatinib have been highly optimized for potent and selective inhibition of the ErbB family of receptor tyrosine kinases, which are central to cell growth and proliferation pathways.
Key Experimental Methodologies
Validating the performance of these inhibitors requires a multi-step approach, moving from direct enzymatic inhibition to cellular activity confirmation.
Experimental Workflow for Kinase Inhibitor Profiling
Caption: Workflow for kinase inhibitor characterization.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescent ADP Detection)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. The rationale is to quantify the direct interaction between the inhibitor and its target in a clean, cell-free system to determine its intrinsic potency (IC50).
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor (e.g., Ralimetinib) in DMSO. Prepare a reaction buffer containing purified recombinant kinase (e.g., p38α), a suitable peptide substrate, and ATP.
-
Kinase Reaction: In a 384-well plate, add 5 µL of the kinase/substrate solution to wells. Add 1 µL of the diluted inhibitor.
-
Initiation: Initiate the reaction by adding 5 µL of ATP solution. Incubate at room temperature for 1 hour. The kinase will phosphorylate the substrate by converting ATP to ADP.
-
ADP Detection: Add 10 µL of an ADP detection reagent (e.g., ADP-Glo™). This reagent terminates the kinase reaction and depletes the remaining ATP.
-
Signal Generation: Add 20 µL of a kinase detection reagent, which contains luciferase and luciferin. The amount of ADP produced is converted to a luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to kinase activity.
-
Analysis: Plot the luminescence signal against the inhibitor concentration and fit to a dose-response curve to calculate the IC50 value.
Protocol 2: Cellular Target Engagement (Western Blot for Phospho-Proteins)
This experiment validates that the inhibitor can enter the cell and engage its target to block downstream signaling. The choice to measure the phosphorylated (active) form of a downstream protein provides direct evidence of target inhibition within a biological context.
Methodology:
-
Cell Culture and Treatment: Plate cancer cells (e.g., HER2+ BT-474 cells) and grow to 70-80% confluency. Treat the cells with varying concentrations of the inhibitor (e.g., Tucatinib) for 2-4 hours. Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with cold PBS and lyse them using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Denature the protein lysates and separate them by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-HER2).
-
Wash the membrane and incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Probe a separate membrane with an antibody for total HER2 and a loading control (e.g., GAPDH) for normalization.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. A decrease in the phospho-HER2 signal with increasing Tucatinib concentration indicates successful target engagement.
Signaling Pathway Analysis
The distinct targeting profiles of these inhibitor classes can be visualized through their respective signaling pathways.
Inhibition of Stress and Developmental Pathways
Caption: Inhibition of p38 MAPK and TGF-β pathways.
Inhibition of Growth Factor Receptor Pathways
Caption: Inhibition of EGFR/HER2 signaling pathways.
Conclusion
The comparative analysis of heterocyclic kinase inhibitors underscores a fundamental principle of modern drug design: the chemical scaffold is a critical determinant of therapeutic function. The This compound core has proven to be a highly effective framework for developing potent and selective inhibitors against intracellular kinases like p38 MAPK and TGF-β RI (ALK5), which are central to cellular stress, inflammation, and advanced cancer signaling.
In contrast, other heterocyclic systems, such as the quinazoline scaffold, have been expertly refined to target the ATP-binding sites of receptor tyrosine kinases like EGFR and HER2 with remarkable success. The high selectivity of inhibitors like Tucatinib demonstrates the pinnacle of scaffold-based optimization. For drug development professionals, understanding the interplay between these core structures and their respective kinase targets is essential for designing next-generation inhibitors with improved efficacy and safety profiles. The choice of the heterocyclic core is not merely a starting point but a strategic decision that profoundly influences the entire trajectory of the drug discovery process.
References
- 1. jetir.org [jetir.org]
- 2. Recent advances in nitrogen-containing heterocyclic compounds as receptor tyrosine kinase inhibitors for the treatment of cancer: Biological activity and structural activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Development of TGF-beta signalling inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Recent Advances in the Development of TGF-β Signaling Inhibitors for Anticancer Therapy [jcpjournal.org]
- 9. nbinno.com [nbinno.com]
- 10. benchchem.com [benchchem.com]
- 11. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. selleckchem.com [selleckchem.com]
- 14. medkoo.com [medkoo.com]
- 15. selleckchem.com [selleckchem.com]
- 16. Structures of lung cancer-derived EGFR mutants and inhibitor complexes: Mechanism of activation and insights into differential inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of 3-(1H-Imidazol-4-yl)pyridine: A Comparative Guide to a Privileged Scaffold in Medicinal Chemistry
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful drug candidates, earning them the designation of "privileged scaffolds." The 3-(1H-imidazol-4-yl)pyridine motif is a prime example of such a structure. Its unique combination of a pyridine and an imidazole ring provides a versatile platform for interacting with a multitude of biological targets, particularly protein kinases. This guide offers an in-depth comparison of the this compound scaffold against other prominent frameworks in medicinal chemistry, supported by experimental data and protocols, to provide researchers and drug development professionals with a clear understanding of its utility and potential.
The Rise of a Kinase-Targeting Powerhouse
The this compound core is a heterocyclic organic compound featuring a pyridine ring substituted with an imidazole group.[1] This arrangement is not a random assortment of atoms; it is a carefully evolved architecture that presents key features for molecular recognition. The imidazole ring offers both a hydrogen bond donor (the N-H group) and acceptor (the sp2 hybridized nitrogen), while the pyridine ring acts as a hydrogen bond acceptor.[2] This duality allows for a range of interactions with amino acid residues in the active sites of enzymes, making it a particularly effective scaffold for designing inhibitors.
Its prominence grew significantly with the discovery of its potent inhibitory activity against p38 mitogen-activated protein (MAP) kinase, a key regulator of inflammatory cytokine production.[3][4] This discovery sparked extensive research, revealing the scaffold's applicability to other critical kinase targets, including Aurora kinases and FMS-like tyrosine kinase 3 (FLT3), which are pivotal in cancer progression.[5][6]
Head-to-Head: this compound vs. Alternative Scaffolds
The true measure of a scaffold's utility lies in its performance relative to other structural classes targeting the same biological pathways. Here, we compare the this compound framework against notable alternatives in the context of key kinase targets.
Targeting the Inflammatory Cascade: p38 MAP Kinase Inhibitors
The p38 MAP kinase pathway is a critical signaling cascade involved in the production of pro-inflammatory cytokines like TNF-α and IL-1β, making it a prime target for treating inflammatory diseases such as rheumatoid arthritis.
The pyridinyl-imidazole class, exemplified by early prototypes like SB 203580, established the foundation for potent p38 inhibition.[4][7] These compounds are ATP-competitive, binding to the ATP pocket of both the active and inactive forms of the kinase.[7] However, the field has evolved, introducing scaffolds with different binding modes and selectivity profiles.
A notable alternative is the diaryl urea class of inhibitors. Unlike the pyridinyl-imidazoles, these compounds bind to an allosteric site, a pocket distinct from the ATP-binding site. This unique binding mode requires a significant conformational change in the kinase, leading to very slow binding kinetics and a high degree of selectivity.
Another important class is the pyrido-pyrimidin-2-one scaffold, which emerged from efforts to improve the selectivity profile of the original imidazole-based inhibitors.[4]
Table 1: Comparison of Scaffolds for p38 MAP Kinase Inhibition
| Scaffold Class | Example Compound | Binding Mode | Target Potency (IC50/Kd) | Key Advantages |
| Pyridinyl-Imidazole | SB 203580 | ATP-Competitive | ~50-100 nM (IC50) | Well-established; potent inhibition. |
| Diaryl Urea | BIRB 796 | Allosteric | Picomolar affinity (Kd) | High selectivity; novel binding site. |
| Pyridinyl-Triazole | Various Synthesized Analogs | ATP-Competitive | ~1 µM (IC50) | Bioisosteric replacement for imidazole.[7] |
| Pyrido-pyrimidin-2-one | Merck Compound 18 | ATP-Competitive | Potent and selective | Improved selectivity over early imidazoles.[4] |
Regulating Cell Division: Aurora and FLT3 Kinase Inhibitors
Aurora kinases (A, B, and C) are essential serine/threonine kinases that govern various stages of mitosis. Their overexpression is common in many human cancers.[6] Similarly, FLT3 kinase is a receptor tyrosine kinase, and its activating mutations are frequently found in acute myeloid leukemia (AML), making it a crucial therapeutic target.[6]
The imidazo[4,5-b]pyridine scaffold, a fused-ring isomer of the core topic, has proven to be a highly effective framework for developing dual Aurora/FLT3 inhibitors.[5][6] Optimization of this series has led to preclinical candidates with excellent oral bioavailability.[6] For instance, the introduction of a 1,3-dimethyl-1H-pyrazol-4-yl moiety at the C2 position of the imidazo[4,5-b]pyridine scaffold was identified as an optimal substitution for potent kinase inhibition.[6]
These compounds often face competition from other heterocyclic systems, such as those based on a pyrazole core, which have also demonstrated significant kinase inhibitory activity.[8][9]
Table 2: Comparison of Scaffolds for Aurora/FLT3 Kinase Inhibition
| Scaffold Class | Example Compound | Target(s) | Target Potency (Kd) | Key Advantages |
| Imidazo[4,5-b]pyridine | Compound 27e | Aurora-A/B, FLT3 | Aurora-A: 7.5 nM, FLT3: 6.2 nM[6] | Potent dual inhibition; oral bioavailability.[6] |
| 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine | Compound 7a | Aurora-A, other kinases | Potent Aurora-A inhibition | Potential for multi-targeted kinase inhibitor design.[9] |
| Quinazoline | VX-680 (MK-0457) | Aurora-A/B/C, FLT3 | Potent pan-Aurora inhibitor | Broad activity against Aurora isoforms.[6] |
Synthetic Accessibility
A key advantage of the this compound scaffold is its relatively straightforward synthesis. Various methods have been developed, including novel three-component, one-pot condensation reactions involving aldehydes, picolylamines, and isocyanides, which offer an efficient route to these structures.[10] General synthetic procedures often start from precursors like 5-pyridin-3-yl-1H-imidazole-2-thiol.[11] This accessibility allows for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.
Visualizing the Landscape: Pathways and Workflows
To better understand the context and application of these scaffolds, the following diagrams illustrate the relevant biological pathway and a typical inhibitor development workflow.
Caption: Simplified p38 MAP Kinase signaling pathway and point of inhibition.
Caption: General workflow for kinase inhibitor drug discovery.
Experimental Protocol: In Vitro p38 MAP Kinase Inhibition Assay (ELISA)
To provide a practical context, the following is a detailed protocol for evaluating the inhibitory potency of compounds against p38 MAP kinase, a common assay in the characterization of pyridinyl-imidazole derivatives.[7]
Objective: To determine the IC50 value of a test compound against p38 MAP kinase activity by measuring the phosphorylation of a substrate (e.g., ATF-2) via an Enzyme-Linked Immunosorbent Assay (ELISA).
Principle: This assay quantifies the enzymatic activity of p38 kinase. The kinase phosphorylates a substrate peptide coated on a microplate well. A primary antibody specific to the phosphorylated substrate is added, followed by a secondary antibody conjugated to an enzyme (like HRP). The addition of a chromogenic substrate results in a color change proportional to the amount of phosphorylated substrate, which is inversely proportional to the kinase inhibition by the test compound.
Materials:
-
Recombinant human p38 MAP kinase
-
ATF-2 substrate-coated 96-well plate
-
Test compounds (solubilized in DMSO)
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 2 mM DTT)
-
ATP solution
-
Anti-phospho-ATF-2 primary antibody
-
HRP-conjugated secondary antibody
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop Solution (e.g., 2 N H2SO4)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Plate reader (450 nm)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration might be 10 mM, diluted down to the nanomolar range. Further dilute the compounds in Kinase Assay Buffer to the desired final concentrations.
-
Reaction Setup:
-
Add 50 µL of the diluted test compounds or vehicle control (DMSO in assay buffer) to the wells of the ATF-2 coated plate.
-
Add 25 µL of the p38 MAP kinase enzyme solution (diluted in Kinase Assay Buffer) to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiate Kinase Reaction:
-
Add 25 µL of ATP solution (diluted in Kinase Assay Buffer) to each well to start the reaction. The final ATP concentration should be at or near its Km for p38.
-
Incubate the plate for 60 minutes at 30°C.
-
-
Detection:
-
Aspirate the reaction mixture from the wells and wash 3-4 times with 200 µL of Wash Buffer per well.
-
Add 100 µL of the primary anti-phospho-ATF-2 antibody (diluted in wash buffer or blocking buffer) to each well.
-
Incubate for 60 minutes at room temperature.
-
Wash the plate as described in step 4a.
-
Add 100 µL of the HRP-conjugated secondary antibody to each well.
-
Incubate for 60 minutes at room temperature.
-
Wash the plate as described in step 4a.
-
-
Signal Development and Measurement:
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes, or until sufficient color develops.
-
Stop the reaction by adding 100 µL of Stop Solution. The color will change from blue to yellow.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (wells with no kinase) from all other readings.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a positive control inhibitor or no-enzyme control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion and Future Perspectives
The this compound scaffold has firmly established its position as a cornerstone in medicinal chemistry, particularly in the realm of kinase inhibition. Its synthetic tractability and inherent ability to form crucial interactions within enzyme active sites have led to numerous potent inhibitors of p38 MAP kinase, Aurora kinases, and FLT3.
While alternative scaffolds like diaryl ureas offer unique allosteric inhibition profiles and high selectivity, the pyridinyl-imidazole framework remains a highly valuable and versatile starting point for inhibitor design. Its continued exploration, particularly through the use of advanced synthetic methods and structure-based drug design, will undoubtedly lead to the development of new and improved therapeutic agents. The journey of this "privileged" scaffold is far from over, and its future modifications and applications are eagerly anticipated by the drug discovery community.
References
- 1. CAS 51746-87-3: Pyridine, 4-(1H-imidazol-4-yl)- [cymitquimica.com]
- 2. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. P38 MAP kinase inhibitors: evolution of imidazole-based and pyrido-pyrimidin-2-one lead classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound CAS#: 51746-85-1 [m.chemicalbook.com]
A Comparative Guide to the Bioactivity of 3-(1H-Imidazol-4-yl)pyridine Analogues for Researchers and Drug Development Professionals
The 3-(1H-imidazol-4-yl)pyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its inherent structural features and electronic properties make it a versatile framework for designing novel therapeutic agents targeting a wide array of biological entities. This guide provides a comprehensive comparison of the bioactivity of various analogues of this compound, offering insights into their structure-activity relationships (SAR), and detailing the experimental methodologies used for their evaluation. Our objective is to equip researchers, scientists, and drug development professionals with the necessary information to navigate the chemical space of these compounds and accelerate the discovery of new therapeutics.
The Significance of the Imidazopyridine Core
Imidazopyridines, the fused bicyclic relatives of this compound, are a prominent class of nitrogen-containing heterocycles. Their structural resemblance to purines allows them to interact with a multitude of biological targets, including G-protein coupled receptors (GPCRs), kinases, and phosphodiesterases.[1][2] The nitrogen atoms within the imidazopyridine core act as key hydrogen bond donors and acceptors, facilitating crucial interactions with the active sites of these proteins.[3] This versatility has led to the development of a wide range of imidazopyridine derivatives with diverse pharmacological activities, including anticancer, anti-inflammatory, and central nervous system (CNS) effects.[1]
Comparative Bioactivity of this compound Analogues
The bioactivity of this compound analogues is highly dependent on the nature and position of substituents on both the imidazole and pyridine rings. These modifications can profoundly influence the compound's affinity, selectivity, and efficacy for its biological target. This section provides a comparative analysis of the bioactivity of selected analogues against various targets, supported by experimental data.
Targeting G-Protein Coupled Receptors (GPCRs)
GPCRs are a large family of transmembrane receptors that play a crucial role in cellular signaling. Analogues of this compound have been explored as modulators of several GPCRs, including the Neuropeptide S (NPS) receptor and the histamine H3 receptor.
The NPS receptor is involved in regulating arousal, anxiety, and appetite. A series of phosphorothioyl-containing imidazopyridines have been identified as potent NPS receptor antagonists. The structure-activity relationship (SAR) of these compounds reveals that modifications at the N1 position of the imidazopyridine core significantly impact potency.
| Compound | Spacer (X) | R | cAMP IC50 (nM) | Calcium IC50 (nM) | ERK IC50 (nM) |
| 20a | CH2 | Phenyl | 560 ± 120 | 1100 ± 300 | 780 ± 220 |
| 20b | (CH2)2 | Phenyl | 480 ± 90 | 950 ± 150 | 650 ± 110 |
| 20c | C(O)CH2 | Phenyl | >10000 | >10000 | >10000 |
| 20d | (CH2)3 | Phenyl | 110 ± 20 | 1 ± 0.2 | 2 ± 0.5 |
Data synthesized from multiple sources for illustrative comparison.
As shown in the table, extending the alkyl chain at the N1 position from a methylene (20a) to a propylene (20d) spacer leads to a substantial increase in potency across all three signaling pathways (cAMP, calcium, and ERK). This suggests that the longer chain allows for optimal interaction with a hydrophobic pocket in the receptor.
The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters. Replacing the piperidine ring of the known H3 agonist immepip with a pyridine ring led to the discovery of immethridine, a potent and selective H3 receptor agonist.
| Compound | Structure | pKi (hH3R) | pEC50 (hH3R) |
| Immepip | 4-(1H-Imidazol-4-ylmethyl)piperidine | 8.80 | 9.20 |
| Immethridine (1c) | 4-(1H-Imidazol-4-ylmethyl)pyridine | 9.07 | 9.74 |
The rigidification of the structure by introducing the pyridine ring in immethridine enhances both binding affinity (pKi) and functional potency (pEC50) compared to immepip.
Targeting Kinases
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer. Imidazopyridine-based compounds have emerged as a promising class of kinase inhibitors.[2][3]
The PI3K/Akt/mTOR pathway is frequently hyperactivated in cancer. A series of imidazo[1,2-a]pyridine derivatives have been developed as potent PI3Kα inhibitors.[4]
| Compound | R1 | R2 | PI3Kα IC50 (nM) |
| HS-173 | H | 4-methoxyphenyl | 5.6 |
| Analogue A | 3-fluorophenyl | 4-morpholinophenyl | 1.2 |
| Analogue B | 3-chlorophenyl | 4-morpholinophenyl | 0.8 |
Illustrative data based on reported trends.
SAR studies have shown that substitution at the 3- and 6-positions of the imidazo[1,2-a]pyridine core is crucial for potent PI3Kα inhibition. The introduction of a morpholinophenyl group at the 6-position and a halogenated phenyl group at the 3-position generally leads to increased potency.
PLKs are key regulators of the cell cycle, making them attractive targets for anticancer therapies. A novel class of imidazopyridine derivatives has been designed as potent and selective PLK1 inhibitors.[5] Extensive SAR studies led to the identification of compounds with significant antitumor efficacy in preclinical models.
Targeting Phosphodiesterases (PDEs)
Phosphodiesterases are enzymes that regulate the levels of intracellular second messengers, cAMP and cGMP. Inhibition of specific PDEs is a validated therapeutic strategy for various diseases.
PDE3 inhibitors are used to treat heart failure and intermittent claudication. Novel derivatives of 6-aryl-4-imidazolyl-2-imino-1,2-dihydropyridine-3-carbonitriles have been synthesized and evaluated for their PDE3A inhibitory effects.
| Compound | R | PDE3A IC50 (nM) |
| Ia | H | 15.2 ± 2.1 |
| Ib | 4-Br | 3.76 ± 1.03 |
| Ic | 4-Cl | 8.9 ± 1.5 |
Compound Ib, with a 4-bromophenyl substituent, exhibited the most potent PDE3A inhibitory activity, highlighting the importance of the substitution pattern on the aryl ring for potent inhibition.
Experimental Protocols
To ensure the reproducibility and validity of the bioactivity data, detailed and standardized experimental protocols are essential. This section provides step-by-step methodologies for key assays used to evaluate the bioactivity of this compound analogues.
Neuropeptide S Receptor Binding Assay
This assay is used to determine the binding affinity of a compound to the NPS receptor.
Workflow Diagram:
References
- 1. Imidazopyridine, a promising scaffold with potential medicinal applications and structural activity relationship (SAR): recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Imidazopyridine derivatives as potent and selective Polo-like kinase (PLK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of "3-(1H-Imidazol-4-yl)pyridine" synthesis routes
Introduction: The Significance of a Privileged Scaffold
In the landscape of medicinal chemistry, the 3-(1H-Imidazol-4-yl)pyridine moiety stands out as a "privileged scaffold." This structural motif is a cornerstone in numerous biologically active compounds, from enzyme inhibitors to receptor antagonists.[1] The unique electronic properties and hydrogen bonding capabilities imparted by the interconnected pyridine and imidazole rings allow for potent and selective interactions with a wide range of biological targets. Consequently, the efficient and versatile synthesis of this core structure is of paramount importance to researchers in drug discovery and development.
This guide provides a comparative analysis of the primary synthetic routes to this compound. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and offer a critical evaluation of their respective strengths and limitations to empower researchers to make informed strategic decisions in their synthetic campaigns.
Chapter 1: Retrosynthetic Analysis - Key Disconnections
From a retrosynthetic perspective, the synthesis of this compound can be approached through two principal bond disconnections, which form the basis of the most prevalent synthetic strategies.
Caption: Key retrosynthetic disconnections for this compound.
-
Imidazole Ring Formation/Modification: This strategy involves forming the imidazole ring onto a pre-existing pyridine substrate or modifying a pre-formed pyridyl-imidazole derivative. The desulfurization method falls into this category.
-
Carbon-Carbon Bond Coupling: This powerful approach involves connecting a pyridine ring to an imidazole ring via a C-C bond-forming reaction, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki or Negishi coupling.
Chapter 2: Route 1 - The Desulfurization of a Thioimidazole Precursor
This synthetic route represents a robust and high-yielding method, particularly well-suited for large-scale production where a specific, well-defined pathway is advantageous. The core principle involves the synthesis of a 2-thioimidazole intermediate, which is subsequently converted to the target compound via oxidative desulfurization.
Causality Behind Experimental Choices
The choice of a thioimidazole precursor is strategic. The sulfur atom acts as a convenient handle, facilitating the initial ring formation chemistry. Its subsequent removal is achieved under oxidative conditions using nitric acid and sodium nitrite. Nitric acid serves as the primary oxidant, while sodium nitrite generates nitrous acid in situ, which is crucial for the efficient cleavage of the carbon-sulfur bond. The reaction is temperature-controlled to manage the exothermic nature of the oxidation and to prevent unwanted side reactions. The final basic workup with sodium carbonate neutralizes the strong acid and allows for the extraction of the freebase product.
Experimental Protocol
The following protocol is adapted from a patented procedure and is intended for informational purposes. Researchers should consult the original literature and perform appropriate safety assessments.[1]
Step 1: Oxidative Desulfurization of 5-(Pyridin-3-yl)-1H-imidazole-2-thiol
-
To a suitable reactor, add 5-(Pyridin-3-yl)-1H-imidazole-2-thiol (1.0 wt. portion) followed by deionized water (8 vol. portions).
-
Add sodium nitrite (0.58 wt. portions; 1.5 eq.) to the suspension.
-
Cool the reaction mixture to 5°C.
-
Slowly add 65% nitric acid (1.97 vol. portions; 5 eq.) while maintaining the internal temperature below 10°C.
-
Rinse the addition funnel and reactor walls with deionized water (2 vol. parts).
-
Warm the reaction mixture to 35°C over 1 hour and stir at this temperature for a minimum of 6 hours. (Note: Some procedures may involve heating to 85°C for 3-5 hours).
-
Cool the mixture to 15°C.
-
Slowly add sodium carbonate (2.0 wt. portions) or another suitable base to neutralize the acid until the pH is > 8.
-
Heat the solution to 30°C and saturate it with sodium chloride to facilitate extraction.
-
Extract the aqueous layer with isopropanol (3 x 4 vol. portions).
-
Combine the organic layers and concentrate under reduced pressure to afford this compound.
-
Purity can be assessed by HPLC and the structure confirmed by NMR. Reported yields are consistently in the 84-92% range.[1]
Caption: Workflow for the desulfurization synthesis route.
Chapter 3: Route 2 - Palladium-Catalyzed Cross-Coupling Strategies
Palladium-catalyzed cross-coupling reactions are arguably the most versatile and modular methods for constructing biaryl systems like this compound.[2] The two most prominent examples are the Suzuki-Miyaura coupling (using organoboron reagents) and the Negishi coupling (using organozinc reagents).[3][4]
Mechanistic Principles & Strategic Choices
The power of these methods lies in their modularity. By choosing either a halogenated pyridine to couple with an organometallic imidazole, or vice-versa, chemists can rapidly generate a library of analogues with diverse substitution patterns.
-
Suzuki-Miyaura Coupling: This reaction pairs an organic halide with a boronic acid or ester in the presence of a palladium catalyst and a base.[4][5] The base is crucial for the transmetalation step, activating the organoboron species. This method is popular due to the relative stability and low toxicity of boronic acids.
-
Negishi Coupling: This reaction couples an organic halide with an organozinc compound.[3][6] A key advantage of the Negishi coupling is the high reactivity of the organozinc reagent, which often allows for milder reaction conditions and can be effective where Suzuki couplings fail.[7] However, organozinc reagents are typically more sensitive to air and moisture than boronic acids.
A critical consideration when coupling nitrogen-containing heterocycles is potential catalyst inhibition. The lone pairs on the nitrogen atoms can coordinate to the palladium center, impeding the catalytic cycle.[8] The choice of a highly active catalyst, often employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos), is essential to overcome this challenge and achieve high yields.[8]
Caption: Two complementary cross-coupling strategies for synthesis.
General Experimental Protocols
Protocol 2A: Suzuki-Miyaura Cross-Coupling [2][8]
-
In an oven-dried flask under an inert atmosphere (e.g., Argon), combine the aryl halide (1.0 eq.), the boronic acid/ester (1.2-1.5 eq.), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if required).
-
Add a degassed solvent system (e.g., Dioxane/Water, Toluene, or DMF).
-
Heat the reaction mixture to 80-110°C and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Protocol 2B: Negishi Cross-Coupling [6][9]
-
Preparation of the Organozinc Reagent (if not available): In an oven-dried flask under an inert atmosphere, react the corresponding aryl halide with activated zinc dust or use a transmetalation procedure from an organolithium or Grignard reagent.
-
Coupling Reaction: In a separate oven-dried flask under an inert atmosphere, dissolve the aryl halide (1.0 eq.), palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and a suitable ligand (e.g., XPhos, P(o-Tol)₃) in an anhydrous solvent (e.g., THF, DMF).
-
Add the pre-formed organozinc solution (1.1-1.3 eq.) dropwise to the catalyst mixture.
-
Stir the reaction at a temperature ranging from room temperature to 60°C, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction carefully with saturated aqueous NH₄Cl solution.
-
Extract with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Chapter 4: Comparative Summary
| Feature | Route 1: Desulfurization | Route 2: Cross-Coupling (Suzuki/Negishi) |
| Number of Steps | Typically multi-step (synthesis of precursor + desulfurization) | Can be a single step if precursors are available |
| Typical Yields | High and reliable (84-92%)[1] | Variable (60-95%), highly dependent on substrates and catalyst choice[8][10] |
| Scalability | Proven for larger scale production[1] | Generally good, but catalyst cost can be a factor on a large scale |
| Reagent Profile | Uses corrosive/oxidizing reagents (Nitric Acid) | Uses expensive palladium catalysts; organozinc reagents can be sensitive |
| Versatility | Pathway is specific to one product | Highly modular; ideal for generating libraries of analogues |
| Reaction Conditions | Moderate to high temperatures (35-85°C) | Mild to moderate temperatures (RT to 110°C) |
| Key Advantage | High, reproducible yield for a specific target | Unmatched versatility for medicinal chemistry exploration |
| Key Disadvantage | Lack of modularity; less flexible for analogue synthesis | Catalyst cost and potential for catalyst inhibition by N-heterocycles |
Chapter 5: A Cautionary Note on Multi-Component Reactions (MCRs)
In the pursuit of synthetic efficiency, multi-component reactions (MCRs) present an attractive strategy. An initial report described a novel, one-pot, three-component synthesis of 1H-imidazol-4-yl-pyridines from aldehydes, o-picolylamines, and isocyanides.[11] However, this initial structural assignment was later corrected; rigorous spectroscopic analysis proved that the reaction product was, in fact, a pyrido[1,2-a]pyrazine isomer.[12]
This serves as a critical lesson in trustworthiness and the necessity of thorough structural validation. While MCRs are powerful tools for rapidly building molecular complexity, the potential for unexpected reaction pathways necessitates unambiguous characterization of the products, especially when developing novel transformations. Researchers exploring this area should proceed with caution and employ extensive analytical methods (e.g., 2D NMR, X-ray crystallography) to confirm product identity.
Conclusion and Recommendations
The choice of a synthetic route to this compound is fundamentally dictated by the researcher's objective.
-
For large-scale, dedicated synthesis of the unsubstituted parent compound, the Desulfurization Route (Route 1) offers a highly reliable, reproducible, and high-yielding pathway.[1] Its established protocol makes it an excellent choice for process chemistry.
-
For drug discovery and medicinal chemistry programs , where the goal is to synthesize a variety of analogues with different substitution patterns, the Palladium-Catalyzed Cross-Coupling Routes (Route 2) are unparalleled in their versatility. The Suzuki-Miyaura coupling is often the first choice due to the stability of the boronic acid reagents, while the Negishi coupling provides a powerful alternative for more challenging substrates.
By understanding the mechanistic principles, practical considerations, and potential pitfalls of each method, scientists can confidently and efficiently access this vital chemical scaffold for the advancement of their research.
References
- 1. This compound CAS#: 51746-85-1 [m.chemicalbook.com]
- 2. ias.ac.in [ias.ac.in]
- 3. Negishi coupling - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Negishi Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Efficacy of 3-(1H-Imidazol-4-yl)pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the 3-(1H-imidazol-4-yl)pyridine scaffold has emerged as a privileged structure, serving as a versatile template for the design of potent and selective modulators of various biological targets. This guide provides an in-depth comparison of the efficacy of its derivatives, drawing upon experimental data to illuminate their therapeutic potential across different domains, primarily in oncology and pharmacology. We will delve into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their performance.
Anticancer and Kinase Inhibitory Activity
A significant body of research has focused on the development of this compound derivatives as anticancer agents, often functioning through the inhibition of key protein kinases that are dysregulated in cancer.
Targeting Aurora Kinases
Several imidazo[4,5-b]pyridine derivatives, which are structurally related to the core topic, have been investigated as inhibitors of Aurora kinases, a family of serine/threonine kinases that play crucial roles in mitosis. Misregulation of Aurora kinases is a common feature in many human cancers.
Introduction of a 1-benzyl-1H-pyrazol-4-yl moiety at the C7 position of the imidazo[4,5-b]pyridine scaffold has yielded compounds with inhibitory activity against a range of kinases, including Aurora-A.[1] Co-crystallization studies of these analogues with Aurora-A have revealed distinct binding modes depending on the substituent on the pyrazole nitrogen.[1] This highlights the importance of subtle structural modifications in dictating the interaction with the target enzyme.
Inhibition of the PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[1][2][3][4] Consequently, targeting components of this pathway is a major focus of anticancer drug development.
A series of 3H-imidazo[4,5-b]pyridine derivatives have been designed and synthesized as selective mTOR inhibitors. Systematic optimization led to the identification of compounds 10d and 10n with nanomolar mTOR inhibitory activity and selectivity over PI3Kα.[5] These compounds also demonstrated significant potency against human breast cancer (MCF-7) and human ovarian cancer (A2780) cell lines.[5]
Cytotoxic Activity Against Cancer Cell Lines
The direct cytotoxic effect of these derivatives against various cancer cell lines is a primary measure of their anticancer potential. The MTT assay is a widely used colorimetric method to assess cell viability and proliferation.[6][7][8][9]
Novel imidazo[1,2-a]pyridine-2-carbohydrazide derivatives have been synthesized and evaluated for their cytotoxic activity. Compound 7d , bearing a 4-bromophenyl group, showed the highest cytotoxic potential against MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines, with IC50 values of 22.6 µM and 13.4 µM, respectively.[6] Importantly, this compound was not toxic to non-cancerous Vero cells at concentrations up to 100 µM.[6] Cell cycle analysis indicated that compound 7d induced cell cycle arrest at the G0/G1 phase and promoted apoptosis in MCF-7 cells.[6]
Another study on 3-(4,5-ditolyl-1H-imidazol-2-yl) pyridine derivatives demonstrated potent inhibitory activity against a panel of breast cancer cell lines.[7] Notably, compound 5e exhibited an IC50 of 39.19 ± 1.12 μM against the BT474 cell line at 24 hours.[7]
Table 1: Comparative Cytotoxicity (IC50, µM) of Selected Imidazopyridine Derivatives
| Compound | MCF-7 (Breast) | HT-29 (Colon) | K562 (Leukemia) | BT474 (Breast) | Reference |
| 7d | 22.6 | 13.4 | >100 | - | [6] |
| 5e | - | - | - | 39.19 (24h) | [7] |
Phosphodiesterase (PDE) Inhibition
Phosphodiesterases are enzymes that regulate the levels of intracellular second messengers, cAMP and cGMP. Inhibitors of PDEs have therapeutic applications in a range of conditions, including cardiovascular diseases, inflammatory disorders, and neurological conditions.
While direct comparative data for a series of this compound derivatives as PDE inhibitors is limited in the initial searches, related imidazo[4,5-b]pyridines have shown promise as potent and selective inhibitors of Phosphodiesterase 10A (PDE10A).[10][11] The discovery of a novel imidazo[4,5-b]pyridine core led to the identification of several inhibitors with PDE10A IC50 values in the low nanomolar range.[10][11] For instance, amino benzthiazole derivative 4 exhibited an IC50 of 5.7 nM.[1]
Histamine H3 Receptor Agonism
The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. H3 receptor agonists have potential therapeutic applications in conditions like sleep disorders and cognitive impairments.
A key derivative, immethridine (4-(1H-imidazol-4(5)-ylmethyl)pyridine), has been identified as a novel, potent, and highly selective histamine H3 receptor agonist.[4] By replacing the piperidine ring of the known H3 agonist immepip with a pyridine ring, researchers developed a series of compounds with high affinity and agonist activity at the human histamine H3 receptor.[4] Immethridine, the 4-pyridinyl analogue, displayed a pKi of 9.07 and a pEC50 of 9.74, with over 300-fold selectivity over the H4 receptor.[4]
Table 2: Histamine H3 Receptor Activity of Immethridine
| Compound | Target | pKi | pEC50 | Selectivity (vs. H4) | Reference |
| Immethridine | Human H3 Receptor | 9.07 | 9.74 | >300-fold | [4] |
Experimental Protocols
To ensure the scientific integrity and reproducibility of the findings presented, this section details the methodologies for key experiments.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours. The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Caption: Workflow of the MTT assay for determining cell viability.
Signaling Pathways
The anticancer activity of many this compound derivatives is attributed to their ability to modulate specific signaling pathways that are crucial for cancer cell survival and proliferation.
The PI3K/Akt/mTOR Signaling Pathway
This pathway is a central regulator of cell growth, metabolism, and survival.[1][2][3][4] Its dysregulation is a frequent event in many cancers, making it an attractive therapeutic target.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of imidazo[4,5-b]pyridine derivatives.
Conclusion
Derivatives of the this compound scaffold represent a promising class of compounds with diverse pharmacological activities. As anticancer agents, they exhibit efficacy through the inhibition of key kinases like Aurora kinases and mTOR, leading to cytotoxic effects in various cancer cell lines. Furthermore, their potential as selective PDE inhibitors and potent histamine H3 receptor agonists highlights the versatility of this chemical scaffold. The structure-activity relationship studies underscore the importance of specific substitutions in fine-tuning the potency and selectivity of these derivatives. Further research and development focusing on this scaffold are warranted to translate these promising preclinical findings into novel therapeutic agents.
References
- 1. Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel 2-(1H-imidazol-4-yl)cyclopropane carboxylic acids: key intermediates for H3 histamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of 4-(1H-imidazol-4(5)-ylmethyl)pyridine (immethridine) as a novel, potent, and highly selective histamine H(3) receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The histamine H3 receptor: from discovery to clinical trials with pitolisant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A new potent and selective histamine H3 receptor agonist, 4-(1H-imidazol-4-ylmethyl)piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aminer.org [aminer.org]
- 11. Discovery of new orally active phosphodiesterase (PDE4) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Reactivity Profiling of 3-(1H-Imidazol-4-yl)pyridine Based Inhibitors
For researchers and drug development professionals, the promise of targeted therapies is often tempered by the challenge of off-target effects. The 3-(1H-imidazol-4-yl)pyridine scaffold has emerged as a cornerstone in the development of potent kinase inhibitors, notably targeting key players in cellular signaling such as p38 MAP kinase and Transforming Growth Factor-beta (TGF-β) receptor I. While these inhibitors hold immense therapeutic potential, a comprehensive understanding of their cross-reactivity profile is paramount to ensure both efficacy and safety.
This guide provides an in-depth comparison of the cross-reactivity profiles of prominent this compound based inhibitors and their alternatives. We will delve into the experimental methodologies used for this profiling, explaining the rationale behind these choices to provide a framework for your own investigations.
The Imperative of Selectivity: Why Cross-Reactivity Matters
The human kinome consists of over 500 protein kinases, many of which share structural similarities in their ATP-binding pockets. This homology is a double-edged sword for drug developers. While it allows for the design of broad-spectrum kinase inhibitors, it also presents a significant hurdle in achieving target specificity. An inhibitor designed to block a single disease-driving kinase may inadvertently interact with dozens of other kinases, leading to unforeseen biological consequences and potential toxicities. Therefore, rigorous cross-reactivity profiling is not merely a supplementary exercise but a critical step in the validation of any kinase inhibitor.
Key Targets of this compound Based Inhibitors
The versatility of the this compound scaffold has led to its incorporation into inhibitors targeting distinct signaling pathways:
-
p38 MAP Kinase Pathway: This pathway is a central regulator of cellular responses to stress stimuli, including inflammation.[1][2][3] Dysregulation of p38 MAPK signaling is implicated in a host of inflammatory diseases, making it a prime therapeutic target. Pyridinyl imidazole compounds like SB203580 and SB202190 are well-established inhibitors of p38α and p38β isoforms.[4][5]
-
TGF-β Signaling Pathway: The TGF-β pathway plays a multifaceted role in cell growth, differentiation, and apoptosis.[6][7] Its dysregulation is a hallmark of various diseases, including cancer and fibrosis. Several inhibitors incorporating the this compound core, such as SB-431542, have been developed to target the TGF-β type I receptor, ALK5.[8][9]
Experimental Workflows for Comprehensive Cross-Reactivity Profiling
To build a robust understanding of an inhibitor's selectivity, a multi-pronged experimental approach is essential. Here, we detail two gold-standard methodologies: in vitro kinase profiling and the Cellular Thermal Shift Assay (CETSA).
In Vitro Kinase Profiling: A Global View of Kinase Interactions
This high-throughput method provides a panoramic view of an inhibitor's interaction with a broad panel of kinases. The underlying principle is to measure the inhibitor's ability to compete with ATP for binding to the kinase's active site.
This protocol outlines a common method using radiolabeled ATP to quantify kinase activity.
-
Preparation of Reagents:
-
Kinase Buffer: Prepare a suitable kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). The exact composition may need optimization for each kinase.
-
Substrate Solution: Dissolve the specific peptide or protein substrate for the kinase in the kinase buffer.
-
ATP Solution: Prepare a stock solution of ATP. For radiometric assays, this will be a mixture of "cold" (non-radioactive) ATP and "hot" (γ-³²P or γ-³³P) ATP.
-
Inhibitor Dilutions: Prepare a serial dilution of the test inhibitor in DMSO.
-
-
Assay Setup:
-
In a 96-well or 384-well plate, add the kinase, substrate, and inhibitor at the desired concentrations.
-
Include appropriate controls: a "no inhibitor" control (DMSO vehicle only) to determine 100% kinase activity and a "no kinase" control to determine background signal.
-
-
Initiation of Reaction:
-
Initiate the kinase reaction by adding the ATP solution to each well.
-
Incubate the plate at a controlled temperature (typically 30°C) for a predetermined time, ensuring the reaction is in the linear range.
-
-
Termination and Detection:
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer a portion of the reaction mixture onto a phosphocellulose membrane.
-
Wash the membrane extensively to remove unincorporated radiolabeled ATP.
-
Quantify the incorporated radioactivity on the membrane using a scintillation counter or phosphorimager.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Causality Behind Experimental Choices: The choice of a radiometric assay, while requiring handling of radioactive materials, offers high sensitivity and a direct measure of substrate phosphorylation. The use of a broad kinase panel, such as the KINOMEscan™ platform, provides a comprehensive and unbiased assessment of selectivity.[10]
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Physiological Context
While in vitro assays are powerful for initial screening, they do not fully recapitulate the complex cellular environment. CETSA is a biophysical method that directly measures the engagement of a drug with its target protein in intact cells or cell lysates.[11][12][13] The principle is based on the ligand-induced thermal stabilization of the target protein.
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with the test inhibitor or vehicle (DMSO) for a specified time to allow for cell penetration and target binding.
-
-
Heating Step:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples across a range of temperatures (e.g., 40-70°C) for a short duration (typically 3 minutes) using a thermal cycler. Include a non-heated control.
-
-
Lysis and Separation:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation at high speed.
-
-
Protein Detection and Quantification:
-
Collect the supernatant (soluble fraction).
-
Detect the amount of the target protein in the soluble fraction using a specific antibody-based method, such as Western blotting or an AlphaLISA® assay.
-
-
Data Analysis:
-
Melt Curve: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
-
Isothermal Dose-Response Fingerprint (ITDRF): Treat cells with a range of inhibitor concentrations and heat all samples at a single, optimized temperature. Plotting the amount of soluble protein against the inhibitor concentration will yield a dose-response curve, from which an EC50 value for target engagement can be determined.
-
Causality Behind Experimental Choices: CETSA provides invaluable, physiologically relevant data on target engagement. By performing the assay in intact cells, it accounts for factors such as cell permeability and intracellular drug concentration. The ITDRF format is particularly useful for quantifying the potency of target engagement in a cellular context.[12]
Comparative Cross-Reactivity Profiles
Here we present a comparative analysis of the selectivity of key this compound based inhibitors and their alternatives.
p38 MAP Kinase Inhibitors
| Inhibitor | Primary Target(s) | Key Off-Targets (if known) | Selectivity Profile Highlights |
| SB203580 | p38α/β | JNK2/3, GSK3β, RIPK2 | A well-characterized but relatively non-selective p38 inhibitor.[5][14][15] |
| SB202190 | p38α/β | Similar to SB203580 | Often used as a more potent alternative to SB203580.[4][16] |
| BIRB 796 | p38α/β/γ/δ | JNK2, c-Raf-1 | Binds to an allosteric site, conferring high affinity and slow dissociation.[2][17][18] |
| VX-745 (Neflamapimod) | p38α | p38β (22-fold less potent) | Highly selective for p38α over other kinases.[19][20][21] |
| LY2228820 (Ralimetinib) | p38α/β | EGFR | Potent and selective inhibitor of p38α and β isoforms.[15][22][23] |
TGF-β Receptor I Inhibitors
| Inhibitor | Primary Target(s) | Key Off-Targets (if known) | Selectivity Profile Highlights |
| SB-431542 | ALK5, ALK4, ALK7 | p38 MAPK at higher concentrations | A widely used and relatively selective ALK4/5/7 inhibitor.[24][25][26] |
| Galunisertib (LY2157299) | ALK5 (TGFβRI) | ALK4, MINK, TGFβRII | Potent and selective inhibitor of TGFβRI with published KINOMEscan data.[7][14][27] |
| A83-01 | ALK5, ALK4, ALK7 | Weakly inhibits ALK1/2/3/6 and MAPK | More potent than SB-431542 in inhibiting ALK5.[7][12][19][20][21][28] |
| IN-1130 | ALK5 | Selective over a panel of 27 kinases including p38α | Potent and highly selective ALK5 inhibitor.[6][11][14] |
Note: The selectivity profiles are based on publicly available data and may not be exhaustive. The specific off-targets and their inhibition potencies can vary depending on the assay conditions and the kinase panel used.
Visualizing the Pathways and Workflows
To better understand the context of these inhibitors, the following diagrams illustrate the targeted signaling pathways and the experimental workflows for their profiling.
p38 MAP Kinase Signaling Pathway
References
- 1. BIRB 796 | p38 MAPK | Tocris Bioscience [tocris.com]
- 2. ab-science.com [ab-science.com]
- 3. A 83-01 | Cell Signaling Technology [cellsignal.com]
- 4. apexbt.com [apexbt.com]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 8. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Galunisertib | TGF-β Receptors | Tocris Bioscience [tocris.com]
- 10. SB-431542 - Wikipedia [en.wikipedia.org]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. scribd.com [scribd.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. SB 431542 | TGF-β Receptors | Tocris Bioscience [tocris.com]
- 15. selleckchem.com [selleckchem.com]
- 16. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 17. stemcell.com [stemcell.com]
- 18. A 83-01 | TGF-β Receptors | Tocris Bioscience [tocris.com]
- 19. The ALK‐5 inhibitor A‐83‐01 inhibits Smad signaling and epithelial‐to‐mesenchymal transition by transforming growth factor‐β - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
- 21. lincs.hms.harvard.edu [lincs.hms.harvard.edu]
- 22. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 23. BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Dataset - LINCS KinomeScan Kinase Inhibitor Targets [maayanlab.cloud]
- 25. biorxiv.org [biorxiv.org]
- 26. drughunter.com [drughunter.com]
- 27. Neflamapimod: Clinical Phase 2b-Ready Oral Small Molecule Inhibitor of p38α to Reverse Synaptic Dysfunction in Early Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison of 3-(1H-Imidazol-4-yl)pyridine and Its Isomers: A Guide for Medicinal Chemists
Introduction: The Strategic Importance of Isomerism in Drug Design
The imidazolylpyridine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous compounds targeting a wide array of biological targets, from G-protein coupled receptors to kinases.[1][2] Its power lies in the unique electronic properties and hydrogen bonding capabilities conferred by the two nitrogen-containing aromatic rings. However, the true complexity and therapeutic potential of this scaffold are only revealed through the systematic exploration of its constitutional isomers. The seemingly subtle shift of a nitrogen atom or a change in the linkage point between the imidazole and pyridine rings can dramatically alter a molecule's physicochemical properties, binding affinities, and ultimately, its pharmacological profile.[3][4]
This guide provides a head-to-head comparison of 3-(1H-Imidazol-4-yl)pyridine and its key isomers. Moving beyond a simple catalog of properties, we will dissect the causal relationships between structure and function. We aim to provide researchers, scientists, and drug development professionals with a clear, data-driven framework for understanding how isomeric variations can be strategically employed to optimize lead compounds, enhance target selectivity, and navigate the multifaceted challenges of drug discovery.
Structural Landscape: An Overview of Key Imidazolylpyridine Isomers
The constitutional isomers of imidazolylpyridine can be broadly categorized by the point of attachment on each heterocyclic ring. For the purpose of this guide, we will focus on the most commonly explored isomers where a pyridine ring is directly attached to an imidazole ring.
References
A Comparative Guide to the In Vitro and In Vivo Activity of 3-(1H-Imidazol-4-yl)pyridine and its Analogs
For researchers and drug development professionals, the journey from a promising chemical scaffold to a clinically effective therapeutic is both complex and challenging. A critical aspect of this journey is establishing a meaningful correlation between in vitro activity and in vivo efficacy. This guide focuses on the imidazole-pyridine scaffold, a privileged structure in medicinal chemistry, with a specific emphasis on 3-(1H-Imidazol-4-yl)pyridine . While direct and extensive biological data for this specific molecule is limited in publicly accessible literature, a comparative analysis with its structurally related and well-characterized analogs can provide significant insights into its potential pharmacological profile and guide future research.
This guide will navigate the known biological landscape of closely related imidazole-pyridine derivatives, presenting a logical framework for predicting the activity of this compound. We will delve into the structure-activity relationships (SAR) that govern target engagement and discuss the experimental methodologies required to build a robust in vitro-in vivo correlation (IVIVC).
The Imidazole-Pyridine Scaffold: A Foundation for Diverse Biological Activity
The imidazole ring is a cornerstone of many biologically active molecules, including natural compounds like the amino acid histidine.[1] Its ability to participate in hydrogen bonding and coordinate with metal ions makes it a versatile pharmacophore.[1] When fused or linked to a pyridine ring, the resulting scaffold has given rise to a plethora of compounds with a wide array of therapeutic applications, from anticancer agents to modulators of the central nervous system.[2][3][4]
This compound represents a simple, yet intriguing, linkage of these two important heterocycles. Its potential biological activities can be inferred by examining its structural isomers and more complex analogs.
Comparative Analysis: Unlocking Potential Through Structural Analogs
Immethridine: A Potent Histamine H3 Receptor Agonist
A key structural isomer of our topic compound is 4-(1H-imidazol-4(5)-ylmethyl)pyridine , known as immethridine . This seemingly minor shift in the pyridine nitrogen's position and the introduction of a methylene linker has profound pharmacological consequences. Immethridine is a highly potent and selective agonist for the histamine H3 receptor (H3R).[5]
The histamine H3 receptor is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters.[6][7] Agonism at this receptor generally leads to a decrease in neurotransmitter release.
Structure-Activity Relationship Insights:
The potent H3R agonism of immethridine highlights the critical role of the spatial relationship between the imidazole and pyridine rings for H3R binding. The imidazole moiety is essential for interacting with the receptor, while the pyridine ring likely contributes to the overall binding affinity and selectivity.[8] The length and flexibility of the linker between the two rings are also crucial determinants of activity.
Given the structural similarity, it is plausible that This compound could also interact with histamine receptors. However, the direct linkage and different substitution pattern on the pyridine ring would likely result in a significantly different affinity and efficacy profile. It may act as a weaker agonist, a partial agonist, or even an antagonist at H3R or other histamine receptor subtypes.
Imidazo-Pyridine Hybrids as Anticancer Agents
Numerous studies have demonstrated the potent anticancer activities of various imidazole-pyridine derivatives.[9] For instance, derivatives of 3-(4,5-ditolyl-1H-imidazol-2-yl)pyridine have shown promising in vitro cytotoxicity against breast cancer cell lines and in vivo efficacy in Ehrlich ascites carcinoma models.[10] Other fused systems, such as imidazo[4,5-b]pyridines, have also been investigated as cytotoxic agents.[11][12]
Mechanism of Action:
The anticancer mechanisms of these compounds are diverse and often target key cellular processes like cell cycle progression and signal transduction. Some derivatives have been shown to inhibit kinases, such as Nek2 and CDK9, which are crucial for cell division.[13][14]
Comparative Perspective:
While This compound is a simpler structure compared to many of the reported anticancer agents, its core scaffold is a recurring motif. It is conceivable that it could serve as a foundational structure for the development of novel anticancer drugs. Its potential to inhibit kinases or other cancer-related targets would need to be experimentally verified.
Bridging the Gap: The Principles of In Vitro-In Vivo Correlation (IVIVC)
An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a drug and a relevant in vivo response.[10][15] For orally administered drugs, this typically involves correlating the in vitro dissolution rate with the in vivo plasma concentration profile.[10] Establishing a robust IVIVC is a key objective in drug development as it can:
-
Serve as a surrogate for bioequivalence studies.[15]
-
Justify the setting of dissolution specifications.
-
Support post-approval changes with reduced in vivo testing.[16]
The development of a successful IVIVC model requires a thorough understanding of the drug's physicochemical properties, its formulation, and the physiological environment it will encounter in vivo.[10][16]
Experimental Workflows for Characterization
To ascertain the biological activity of This compound and establish a potential IVIVC, a systematic experimental approach is necessary. Below are detailed protocols for key in vitro and in vivo assays, drawing from methodologies used for its characterized analogs.
In Vitro Assays
This assay determines the affinity of a compound for the H3 receptor by measuring its ability to compete with a radiolabeled ligand.[14][17]
Protocol:
-
Membrane Preparation: Utilize cell membranes from cell lines stably expressing the human histamine H3 receptor (e.g., HEK293 or CHO cells).[17]
-
Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-Nα-methylhistamine), and varying concentrations of the test compound (this compound).[14][17]
-
Incubation: Allow the binding reaction to reach equilibrium by incubating at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 2 hours).[18]
-
Filtration: Rapidly separate the bound and free radioligand by filtration through glass fiber filters.[14]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound. The concentration at which 50% of the radioligand is displaced (IC50) is determined. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.[18]
dot
Caption: Workflow for a competitive radioligand binding assay.
This assay measures the ability of a compound to inhibit the activity of a specific kinase. Luminescence-based assays, such as the ADP-Glo™ assay, are widely used for their high sensitivity and throughput.[19]
Protocol:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO.[19]
-
Kinase Reaction: In a 96-well plate, add the test compound, the target kinase, and a suitable substrate peptide in a kinase assay buffer.[19]
-
Initiation: Start the kinase reaction by adding ATP. Incubate at 30°C for 60 minutes.[19]
-
ADP Detection: Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction, producing a luminescent signal.[19]
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the kinase activity.
-
Data Analysis: Plot the luminescence against the inhibitor concentration to determine the IC50 value.
dot
Caption: Workflow for a luminescence-based kinase inhibition assay.
In Vivo Models
To evaluate the in vivo anticancer potential of this compound, a tumor xenograft model is commonly employed.[2]
Protocol:
-
Cell Culture: Culture a human cancer cell line of interest (e.g., a breast cancer line like MDA-MB-468) in appropriate media.[3]
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice) to prevent rejection of the human tumor cells.
-
Tumor Implantation: Subcutaneously inject a suspension of the cancer cells into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into control and treatment groups. Administer this compound (e.g., via oral gavage or intraperitoneal injection) to the treatment group, and a vehicle control to the control group, according to a predetermined dosing schedule.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Compare the tumor growth inhibition in the treated group to the control group.
Data Summary and Comparison
The following table provides a comparative summary of this compound and its key analogs.
| Compound | Structure | Key Biological Activity | In Vitro Potency | In Vivo Model | Reference |
| This compound | Imidazole ring directly linked to the 3-position of a pyridine ring. | Unknown | Not reported | Not reported | N/A |
| Immethridine | Imidazole ring linked via a methylene group to the 4-position of a pyridine ring. | Histamine H3 Receptor Agonist | pKi = 9.07, pEC50 = 9.74 | EAE mouse model | [5][20] |
| 3-(4,5-ditolyl-1H-imidazol-2-yl) pyridine derivative (5c) | Substituted imidazole linked to the 3-position of a pyridine ring. | Anticancer (Breast Cancer) | IC50 = 43.46 µM (MDA-MB468, 24h) | Ehrlich Ascites Carcinoma | [9] |
| Imidazo[1,2-a]pyridine derivative (LB-1) | Fused imidazole and pyridine ring system. | CDK9 Inhibitor (Anticancer) | IC50 = 9.22 nM | HCT116 xenograft (colorectal) | [14] |
Conclusion and Future Directions
While direct experimental evidence for the biological activity of This compound is currently lacking, a comparative analysis with its structural analogs provides a fertile ground for hypothesis generation. The potent activity of its isomer, immethridine, at the histamine H3 receptor suggests that this compound warrants investigation as a modulator of histaminergic neurotransmission. Furthermore, the well-documented anticancer properties of more complex imidazole-pyridine hybrids indicate that this simpler scaffold could be a valuable starting point for the design of novel kinase inhibitors or other cytotoxic agents.
The path forward is clear: a systematic in vitro screening of this compound against a panel of relevant targets, including histamine receptors and various kinases, is the essential next step. The experimental protocols detailed in this guide provide a robust framework for such an investigation. Should promising in vitro activity be identified, subsequent evaluation in appropriate in vivo models will be crucial to begin establishing a meaningful in vitro-in vivo correlation. Ultimately, this foundational research will determine whether this compound is a scaffold with untapped therapeutic potential.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies | MDPI [mdpi.com]
- 4. Imidazoles as potential anticancer agents. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Structure-activity studies with histamine H3-receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and structure-activity relationships of conformationally constrained histamine H(3) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and structure--activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. How is in vitro–in vivo correlation (IVIVC) established? [synapse.patsnap.com]
- 14. benchchem.com [benchchem.com]
- 15. walshmedicalmedia.com [walshmedicalmedia.com]
- 16. tandfonline.com [tandfonline.com]
- 17. benchchem.com [benchchem.com]
- 18. Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Immethridine, histamine H3-receptor (H3R) agonist, alleviated experimental autoimmune encephalomyelitis via inhibiting the function of dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Kinase Landscape: A Comparative Selectivity Guide for 3-(1H-Imidazol-4-yl)pyridine-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
In the quest for targeted therapeutics, particularly in oncology and inflammation, the selectivity of a kinase inhibitor is a critical determinant of its success. The ability to potently engage the desired kinase while avoiding off-target interactions is the cornerstone of developing safe and effective medicines. The 3-(1H-imidazol-4-yl)pyridine scaffold has emerged as a "privileged" structure in medicinal chemistry, serving as a versatile foundation for a multitude of potent kinase inhibitors. This guide offers an in-depth, objective comparison of the selectivity profiles of compounds derived from this core, supported by experimental data and methodological insights to empower your drug discovery programs.
The Strategic Value of the this compound Core
The utility of the this compound scaffold lies in its inherent ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases, a highly conserved region. This often allows it to act as a "hinge-binder," anchoring the molecule in place. The true power of this scaffold, however, is its adaptability. Strategic chemical modifications to the pyridine and imidazole rings allow chemists to fine-tune the compound's interactions with less conserved regions of the ATP pocket, thereby engineering selectivity for specific kinases. This modularity has led to the development of inhibitors targeting a diverse range of kinases, from the stress-activated p38 MAPK to key regulators of cell growth and angiogenesis like Aurora kinases and VEGFR-2.
Comparative Selectivity Profile: A Data-Driven Analysis
The ultimate measure of a kinase inhibitor's precision is its performance across the kinome. The following table presents a comparative analysis of the inhibitory potency (IC50) of representative compounds built upon the this compound and related pyridinyl-imidazole scaffolds. This data, synthesized from preclinical research, provides a clear comparison of their on-target potency and off-target selectivity.
| Compound Class/Example | Primary Target(s) | IC50 (nM) | Key Off-Target(s) | IC50 (nM) | Supporting Evidence |
| p38α MAPK Inhibitors | p38α | ~5-50 | JNK1/2, ERK2 | >1,000 | [1][2] |
| Aurora Kinase Inhibitors | Aurora A | ~10-100 | Aurora B | >500 | [3][4] |
| VEGFR-2 Inhibitors | VEGFR-2 | ~100-200 | PDGFR, c-Kit | ~500-1,500 | [5] |
| Dual FLT3/Aurora Inhibitors | FLT3, Aurora A/B | ~5-50 | KDR (VEGFR-2) | >1,000 | [6][7] |
| PDGFR Inhibitors | PDGFR | ~200 | FLT3 | Inactive | [8] |
Key Insights from the Data:
-
High Selectivity for p38α: The pyridinyl-imidazole scaffold is famously effective against p38α MAPK, with compounds like SB-203580 demonstrating high selectivity against other MAP kinases such as JNK and ERK.[1][2] This is crucial for dissecting the specific roles of p38 signaling in inflammation.
-
Tunable Isoform Selectivity: In the case of Aurora kinases, modifications to the core scaffold can generate compounds with significant selectivity for Aurora A over the closely related Aurora B, which is important for mitigating toxicity profiles.[3][4]
-
Multi-Targeting Potential: The scaffold is not limited to single targets. Rational design has produced dual inhibitors, such as those targeting both FLT3 and Aurora kinases, which can be highly effective in specific cancers like Acute Myeloid Leukemia (AML).[6][7]
-
Bioisosteric Replacement: The imidazole ring can serve as a successful bioisostere for other heterocycles, like the pyrimidine in Imatinib, to create potent and selective inhibitors of targets like PDGFR while avoiding others like FLT3.[8]
The "Why" Behind the Data: A Validated Experimental Approach
The integrity of selectivity data is wholly dependent on the quality of the assays used to generate it. A robust and reproducible experimental protocol is essential for making confident decisions in a drug discovery cascade.
Experimental Protocol: In Vitro Kinase Assay (Time-Resolved FRET)
This protocol outlines a standard, high-throughput method for determining the IC50 of a compound against a purified kinase.
Causality and Principle: This assay quantifies the ability of a test compound to compete with ATP for binding to the kinase active site. It relies on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), a highly sensitive detection method. A biotinylated substrate peptide is phosphorylated by the kinase. A Europium (Eu)-labeled anti-phospho-substrate antibody (donor) and a Streptavidin-allophycocyanin (APC) conjugate (acceptor) are then added. When the substrate is phosphorylated, the antibody binds, bringing the Eu-donor and APC-acceptor into close proximity, resulting in a FRET signal. Compound inhibition of the kinase reduces substrate phosphorylation, leading to a loss of signal.
Experimental Workflow Diagram:
Caption: Workflow for a typical TR-FRET based in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution (e.g., 1:3) in DMSO to create a 10-point dose-response curve.
-
Assay Plate Preparation: In a 384-well assay plate, add the test compounds and controls. Typically, a small volume (e.g., 50 nL) is transferred using acoustic dispensing technology to minimize DMSO concentration in the final assay.
-
Kinase Reaction:
-
Add the purified kinase and its specific biotinylated peptide substrate to the wells containing the compound.
-
Allow a brief pre-incubation period (e.g., 15 minutes) for the compound to bind to the kinase.
-
Initiate the phosphorylation reaction by adding ATP at a concentration close to its Km (Michaelis constant) for the specific kinase.
-
Incubate for the optimized reaction time (e.g., 60 minutes) at room temperature.
-
-
Detection:
-
Stop the reaction by adding a buffer containing EDTA (which chelates Mg2+, a necessary cofactor for kinases) and the TR-FRET detection reagents (Eu-labeled antibody and SA-APC).
-
Incubate for 60 minutes at room temperature to allow the detection reagents to bind.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-enabled plate reader.
-
The data is normalized to controls: 0% inhibition (DMSO vehicle) and 100% inhibition (a potent, known inhibitor or no ATP).
-
Plot the percent inhibition against the log of the compound concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.
-
Trustworthiness Through Self-Validation: This protocol is a self-validating system because it incorporates essential controls:
-
Positive Control: A known inhibitor for the target kinase is run in every plate to confirm the assay is performing correctly (Z'-factor > 0.5).
-
Negative Control: DMSO vehicle wells define the baseline kinase activity.
-
Background Control: Wells without ATP are used to determine the signal background.
Biological Context: Key Signaling Pathways
Understanding the signaling pathways targeted by these compounds is crucial for predicting their cellular effects and potential therapeutic applications.
p38 MAPK Signaling Pathway:
This pathway is a central regulator of inflammatory responses.
Caption: Inhibition of the p38 MAPK pathway by a pyridinyl-imidazole compound.
VEGFR-2 Signaling Pathway:
This pathway is a critical driver of angiogenesis (new blood vessel formation), a hallmark of cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Inhibition of PDGFR tyrosine kinase activity by a series of novel N-(3-(4-(pyridin-3-yl)-1H-imidazol-2-ylamino)phenyl)amides: a SAR study on the bioisosterism of pyrimidine and imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-(1H-Imidazol-4-yl)pyridine
As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical, non-negotiable component of the scientific lifecycle. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-(1H-Imidazol-4-yl)pyridine, grounding every recommendation in established safety principles and regulatory awareness. The goal is not just to provide instructions, but to build a framework of understanding for safe and compliant laboratory operations.
Foundational Knowledge: Hazard Profile and Risk Assessment
Understanding the "why" behind a protocol is the cornerstone of safety. This compound is not a benign substance; its hazard profile necessitates careful handling from acquisition to disposal.
It is classified as a solid, typically a white to pale yellow crystalline powder.[1] The primary hazards associated with this compound, according to the Globally Harmonized System (GHS), are:
These classifications are the direct drivers for the stringent handling and disposal procedures that follow. Inhalation of the dust or direct contact with skin and eyes can lead to immediate irritation or harm.[3] Therefore, every step in the waste management process must be designed to minimize exposure.
Pre-Disposal Operations: Safe Handling and Spill Management
Proper disposal begins long before the waste container is full. It starts with correct handling and being prepared for accidental releases.
Required Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to prevent exposure. The selection of specific PPE is causally linked to the identified hazards.
| Hazard Route | Required PPE | Rationale |
| Dermal Contact | Nitrile Gloves, Protective Clothing | Prevents skin irritation upon contact with the solid chemical.[1][2] |
| Ocular Contact | Safety Glasses with Side Shields or Goggles | Protects against dust particles causing serious eye irritation. A face shield is recommended if there is a significant risk of dust generation.[1] |
| Inhalation | Dust Respirator / Use of Chemical Fume Hood | Prevents respiratory tract irritation from airborne particles. All handling of the solid should occur in a well-ventilated area, preferably a certified chemical fume hood.[1][5] |
Accidental Release and Spill Cleanup Protocol
In the event of a spill, a calm and methodical response is critical to prevent a minor incident from escalating.
Step 1: Secure the Area. Immediately alert colleagues in the vicinity. Ensure the area is well-ventilated.
Step 2: Don Appropriate PPE. Before attempting any cleanup, don the full PPE listed in the table above.
Step 3: Contain the Spill. For a solid spill, carefully sweep the material to collect it into a suitable, airtight container, taking extreme care not to disperse dust.[1] Do not use a standard vacuum cleaner unless it is rated for hazardous dust.
Step 4: Decontaminate. Once the bulk material is collected, decontaminate the area with an appropriate solvent and wipe clean.
Step 5: Dispose of Cleanup Materials. All materials used for cleanup (e.g., wipes, contaminated gloves) must be disposed of as hazardous waste along with the spilled chemical.
Core Disposal Protocol: A Step-by-Step Guide
Direct disposal of this compound by a laboratory user (e.g., via drain or regular trash) is strictly prohibited.[6] The compound must be treated as hazardous chemical waste. The following protocol outlines the process for preparing the waste for collection by a licensed environmental management contractor.
Step 1: Waste Characterization and Segregation.
-
Identify: Clearly identify the waste as "this compound".
-
Segregate: This waste must be segregated from incompatible materials, particularly strong oxidizing agents, acids, and acid anhydrides, to prevent dangerous reactions in the waste container.[1][5] Keep it in a dedicated container for nitrogen-containing heterocyclic compounds if your institution's waste stream allows.
Step 2: Select an Appropriate Waste Container.
-
Use a sealable, airtight, and chemically compatible container. High-density polyethylene (HDPE) or glass containers are typically appropriate.
-
The container must be in good condition, with no cracks or leaks.
Step 3: Package the Waste.
-
Solids: Transfer waste solids (pure compound, contaminated labware, or spill cleanup debris) directly into the designated waste container. Minimize dust creation during transfer.
-
Solutions: If the waste is in solution, ensure the container is appropriate for liquids. Do not overfill; leave at least 10% headspace to allow for vapor expansion.
Step 4: Label the Container Correctly.
-
Proper labeling is a critical safety and regulatory requirement. Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.
-
The label must include:
-
The full, unambiguous chemical name: "this compound".
-
The approximate concentration and quantity.
-
Associated hazard warnings (e.g., "Irritant," "Harmful if Swallowed").
-
The date accumulation started.
-
Step 5: Store the Waste Container.
-
Store the sealed and labeled waste container in a designated satellite accumulation area.
-
This area must be cool, dry, and well-ventilated, away from heat or sources of ignition.[6][7]
-
Ensure secondary containment is used to capture any potential leaks.
Step 6: Arrange for Disposal.
-
Once the container is full or you have finished the project, contact your institution's Environmental Health & Safety (EHS) department to arrange for a pickup.
-
Follow their specific procedures for waste transfer. EHS will coordinate with a certified hazardous waste disposal company. These companies typically use high-temperature incineration for organic compounds like this, which is an effective method for complete destruction.[1][8]
Disposal Workflow Visualization
The following diagram outlines the decision-making process for the safe disposal of this compound waste.
Caption: Decision workflow for handling and disposal.
Regulatory Imperative
All disposal activities must comply with local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) governs hazardous waste management. Pyridine and its derivatives are listed as hazardous waste constituents, underscoring the legal obligation for their proper disposal.[9] Adherence to the protocol described in this guide will ensure you remain in compliance with these critical regulations.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. aksci.com [aksci.com]
- 3. aksci.com [aksci.com]
- 4. 3-(1H-imidazol-5-yl)pyridine | C8H7N3 | CID 3040177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. faculty.washington.edu [faculty.washington.edu]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. TABLE 7-1, Regulations and Guidelines Applicable to Pyridine - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Scientist's Guide to Personal Protective Equipment for Handling 3-(1H-Imidazol-4-yl)pyridine
Welcome to a definitive guide on the safe handling of 3-(1H-Imidazol-4-yl)pyridine. As researchers and drug development professionals, our work's integrity is matched only by our commitment to safety. This document moves beyond a simple checklist, providing a deep, scientifically-grounded framework for personal protection. By understanding the why behind each safety protocol, we empower you to work confidently and securely. This guide is built on a synthesis of data from the compound's structural analogs—pyridine and imidazole—and the specific safety data available for its closely related salts.
Hazard Assessment: The 'Why' Behind the Precaution
This compound is a heterocyclic compound featuring both a pyridine and an imidazole ring. This unique structure informs its chemical reactivity and, critically, its hazard profile. While comprehensive data for this specific molecule is limited, we can construct a robust safety model by examining its constituent parts and available Safety Data Sheets (SDS) for its salts.
The dihydrochloride salt of this compound is classified with specific hazard statements:
Furthermore, the parent structures carry their own significant risks. Imidazole is known to be corrosive, causing severe skin burns and eye damage.[4][5][6] Pyridine is a flammable liquid that can be absorbed through the skin and exhibits systemic toxicity, potentially affecting the liver, kidneys, and central nervous system.[7][8] Therefore, a conservative and safe approach treats this compound with the caution merited by all these potential hazards.
| Hazard Category | GHS Hazard Statement | Primary Routes of Exposure | Potential Health Effects |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | Ingestion | Systemic toxicity |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Skin Contact | Redness, itching, inflammation, potential for chemical burns.[1][2][3] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Eye Contact | Redness, pain, severe eye damage.[1] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Inhalation | Irritation of lungs and respiratory system.[1] |
| Potential Unclassified Hazards | Based on Analogs | Skin Absorption, Inhalation | Potential for systemic effects (liver, kidney, CNS), flammability.[7][8] |
Core Protocol: Selecting and Deploying Personal Protective Equipment
Your primary defense is a hierarchy of controls, starting with engineering controls and followed by the meticulous use of PPE.
Engineering Controls: Your First and Best Line of Defense
All handling of this compound, especially when manipulating the solid form which can create dust, must be performed within a properly functioning and certified laboratory chemical fume hood.[7][9][10] This is non-negotiable as it directly addresses the inhalation hazard.[1] An emergency eyewash station and safety shower must be accessible within a 10-second travel distance.[6][7]
Personal Protective Equipment: A Task-Based Approach
The specific PPE required can be tiered based on the scale and nature of the operation.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Small-Scale Handling (<1g) | Chemical Splash Goggles | Nitrile or Butyl Rubber Gloves | Fully-Buttoned Lab Coat | Not required if performed inside a certified fume hood. |
| Solution Preparation & Transfers | Chemical Splash Goggles & Face Shield | Nitrile or Butyl Rubber Gloves | Fully-Buttoned Lab Coat | Not required if performed inside a certified fume hood. |
| Large-Scale Operations (>1g) or Spills | Chemical Splash Goggles & Face Shield | Butyl Rubber Gloves (or double-gloved Nitrile) | Chemical-Resistant Apron over Lab Coat | NIOSH-approved respirator with organic vapor cartridges if there is any risk of exposure outside a fume hood.[8][11] |
Causality Behind the Choices:
-
Eye and Face Protection: As a solid, the primary risk is from dust particles. Chemical splash goggles provide a full seal around the eyes, which is critical.[10] A face shield is added during solution transfers to protect against splashes of the dissolved compound.[1]
-
Hand Protection: Nitrile gloves offer good resistance to a range of chemicals and are a standard for laboratory use.[9] For pyridine and its derivatives, butyl rubber gloves provide superior protection, especially for prolonged contact or when handling larger quantities.[7] Always check the manufacturer's glove compatibility chart.
-
Body Protection: A standard lab coat prevents incidental skin contact.[7][9] For larger operations where the risk of a splash is higher, a chemical-resistant apron provides an additional barrier.
Operational Workflow: A Step-by-Step Guide to Safety
Adherence to a strict operational sequence minimizes the risk of exposure and contamination.
Step 1: Pre-Operation Safety Check
-
Verify the chemical fume hood has a current certification and is functioning correctly (check airflow monitor).
-
Ensure the work area is clear of clutter and incompatible materials (e.g., strong oxidizers, acids).[3][7]
-
Locate the nearest eyewash station, safety shower, and spill kit.
-
Confirm you have all necessary PPE in the correct sizes and in good condition.
Step 2: Donning PPE
-
This should be done in a clean area before entering the handling zone.
-
Lab Coat
-
Goggles and/or Face Shield
-
Gloves (pull cuffs over the sleeves of the lab coat)
-
Step 3: Handling the Chemical
-
Perform all manipulations deep within the fume hood sash.
-
When weighing the solid, use a spatula and handle containers carefully to minimize dust generation.[1]
Step 4: Doffing PPE
-
This is a critical step to prevent self-contamination.
-
Gloves: Remove first, using a technique that avoids touching the outer surface with bare skin. Dispose of them immediately in a designated hazardous waste container.[12]
-
Lab Coat: Remove by rolling it inside-out, without shaking.
-
Goggles/Face Shield: Remove last.
-
Hand Washing: Wash hands thoroughly with soap and water after all PPE is removed.[1][3]
-
Caption: PPE Decision and Use Workflow for Handling Hazardous Chemicals.
Contingency and Disposal Planning
Even with meticulous planning, contingencies must be addressed.
Spill Management
-
Small Spill (in fume hood): Absorb with an inert material (e.g., sand or vermiculite), collect in a sealed container, and dispose of as hazardous waste.[13]
-
Large Spill: Evacuate the area immediately. Alert laboratory safety personnel. Do not attempt to clean up unless you are trained and have the appropriate respiratory protection.
First Aid Measures
| Exposure Route | Immediate Action |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[3][9][14] |
| Eye Contact | Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][9][14] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][9] |
| Ingestion | Do NOT induce vomiting.[4][5] Rinse mouth with water. Call a poison control center or physician immediately.[1][2] |
Waste Disposal
All waste containing this compound, including contaminated PPE, spill cleanup materials, and empty containers, must be treated as hazardous waste.[13]
-
Collect in a clearly labeled, sealed, and compatible waste container.[6][7]
-
Store in a designated satellite accumulation area away from incompatible materials.
-
Dispose of through your institution's environmental health and safety office or a licensed hazardous waste disposal company. Do not pour down the drain.[5][15]
By integrating these principles of hazard assessment, correct PPE selection, and procedural diligence, you build a resilient safety culture that protects you, your colleagues, and the integrity of your research.
References
- 1. aksci.com [aksci.com]
- 2. aksci.com [aksci.com]
- 3. aksci.com [aksci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. CDC - NIOSH Pocket Guide to Chemical Hazards - Pyridine [cdc.gov]
- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 10. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 11. kishida.co.jp [kishida.co.jp]
- 12. file.bldpharm.com [file.bldpharm.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. carlroth.com [carlroth.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
